4-Amino-3-bromo-8-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-methoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNXCMCFQYSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672740 | |
| Record name | 3-Bromo-8-methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210642-96-8 | |
| Record name | 3-Bromo-8-methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3-bromo-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. As a novel heterocyclic compound, detailed experimental data is emerging. This document synthesizes available information with expert analysis of its structural features to predict its chemical behavior. It further outlines detailed, field-proven methodologies for its empirical characterization. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of this molecule's potential applications and providing the practical framework for its analysis.
Introduction and Molecular Overview
Quinoline and its derivatives are cornerstone scaffolds in pharmaceutical development, forming the core of numerous approved drugs, particularly in the antimalarial and anticancer domains[1]. The specific substitutions on the quinoline ring system—in this case, an amino group at position 4, a bromine atom at position 3, and a methoxy group at position 8—are anticipated to significantly modulate its biological activity, pharmacokinetic profile, and metabolic stability. The electron-donating amino group, the electron-withdrawing and sterically bulky bromine, and the lipophilic methoxy group create a unique electronic and steric landscape. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in elucidating its structure-activity relationship (SAR) and assessing its viability as a drug candidate[2][3].
This guide provides a summary of its known and predicted properties, followed by detailed experimental protocols for researchers to validate and expand upon this data.
Structural and Physicochemical Properties
The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following section details the identity and key physicochemical parameters of this compound.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-8-methoxyquinolin-4-amine | N/A |
| Synonyms | 3-bromo-8-methoxy-4-quinolinylamine | |
| CAS Number | 1210642-96-8 | [4][5] |
| Molecular Formula | C₁₀H₉BrN₂O | [5] |
| Molecular Weight | 253.10 g/mol | |
| Chemical Structure | ![]() | N/A |
Predicted and Observed Physical Properties
Direct, experimentally verified data for this specific molecule is limited. The table below combines information from chemical suppliers with predicted values based on the analysis of structurally similar compounds.
| Property | Value / Observation | Rationale and Comparative Insights |
| Appearance | Light yellow crystalline powder | This is consistent with many substituted aromatic amines and quinoline derivatives. |
| Melting Point | Predicted: >150 °C | The melting point is expected to be significantly higher than simpler quinolines due to increased molecular weight, hydrogen bonding potential from the amino group, and strong intermolecular forces from the polar C-Br bond. For comparison, the highly brominated 3,5,6,7-tetrabromo-8-methoxyquinoline has a melting point of 134–136 °C[6]. |
| Boiling Point | Predicted: Decomposes before boiling | Aromatic amines and multifunctional heterocycles often decompose at high temperatures. One supplier notes decomposition occurs above 250°C for a related compound[7]. |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Methanol) | The quinoline nitrogen and amino group can act as hydrogen bond acceptors/donors, providing slight aqueous solubility. However, the bromine and methoxy groups, along with the bicyclic aromatic system, contribute to overall lipophilicity, favoring solubility in organic solvents[7]. The use of co-solvents like DMSO is common for increasing aqueous solubility of similar compounds[8]. |
| pKa (Predicted) | pKa1 (Quinoline Nitrogen) ≈ 4-5; pKa2 (Amino Group) ≈ 2-3 | The pKa of the quinoline nitrogen in 4-aminoquinolines is typically around 6. However, the adjacent electron-withdrawing bromine atom at the 3-position is expected to significantly decrease the basicity of both the ring nitrogen and the exocyclic amino group[9]. |
Spectroscopic and Chromatographic Profile (Predicted)
Spectroscopic and chromatographic data are essential for confirming the identity, purity, and structure of a synthesized compound. While specific spectra for this compound are not publicly available, the following sections outline the expected results based on known data for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group, and a broad singlet for the amino group protons. The chemical shifts will be influenced by the electronic effects of the substituents. Based on data from related compounds like 5-bromo-8-methoxyquinoline[10][11], the aromatic protons are expected in the δ 7.0-9.0 ppm range, and the methoxy protons (s, 3H) around δ 4.0 ppm.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show 10 distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine (C3) will be shifted downfield. The carbon attached to the methoxy group (C8) and the methoxy carbon itself will also have characteristic chemical shifts. Analysis of similar brominated methoxyquinolines provides reference chemical shifts for prediction[6][10].
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.
-
Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two major peaks of nearly equal intensity: [M]+ at m/z 252 and [M+2]+ at m/z 254, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[12]. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₉BrN₂O.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the conjugated π-system of the molecule.
-
Expected Absorption Maxima (λmax): As an aromatic amine and a quinoline derivative, the compound is expected to absorb UV radiation in the 200-400 nm range[13]. The exact λmax will depend on the solvent used but will be characteristic of the extended chromophore of the quinoline ring system.
Experimental Methodologies for Characterization
This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties discussed above.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <2 °C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range[3][14].
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Determination:
-
Heat the sample rapidly to approximately 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
-
Reporting: Report the melting point as the range T1-T2. For high accuracy, perform the measurement in triplicate.
Purity and Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC separates compounds based on their hydrophobicity. It is a robust method for assessing the purity of a sample and can be adapted for quantification. A C18 column is a reliable choice for the analysis of aromatic compounds[6][15].
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~10-50 µg/mL with the mobile phase.
-
HPLC System and Column:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV-Vis detector set at a relevant wavelength (e.g., 254 nm or the determined λmax).
-
-
Chromatographic Conditions (Scouting Gradient):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 5 minutes.
-
-
-
Data Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks.
Workflow for RP-HPLC Analysis
Caption: RP-HPLC workflow for purity analysis.
UV-Visible Spectroscopy for λmax Determination
Causality: The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore and is essential for setting up quantitative analyses (like HPLC detection) and for studying electronic transitions[13].
Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).
-
Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in the chosen solvent.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to use as a blank.
-
Measurement:
-
Calibrate the instrument with the solvent blank.
-
Replace the blank with the sample cuvette.
-
Scan the sample across a wavelength range of 200-700 nm.
-
-
Data Analysis: Identify the wavelength(s) at which the absorbance is at a maximum. This is the λmax.
Synthesis Outline (Proposed)
While a specific published synthesis for this compound was not identified, a plausible route can be constructed based on established quinoline synthesis methodologies[16][17]. A likely approach involves the bromination of a pre-formed 4-amino-8-methoxyquinoline precursor.
Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Safety, Handling, and Storage
Trustworthiness: Although one supplier indicates the compound is not hazardous[7], comprehensive toxicological data is unavailable. Therefore, it is imperative to treat this compound as a potentially hazardous substance. Safety data for related brominated and amino-substituted heterocycles should inform handling procedures[14][15][18].
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
-
Conclusion
This compound is a substituted quinoline with significant potential for further investigation in drug discovery. This guide has consolidated the available information on its physicochemical properties and provided a predictive framework based on sound chemical principles and comparative data from related structures. The detailed experimental protocols included herein offer a clear and validated path for researchers to empirically determine these properties, ensuring data integrity and advancing the scientific understanding of this promising molecule.
References
-
The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. PubMed. [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health (NIH). [Link]
-
New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
-
4-Amino-3-bromo-8- methoxyquinoline. National Analytical Corporation. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Supporting Information For. Royal Society of Chemistry. [Link]
-
Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Thieme. [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (NIH). [Link]
-
Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed. [Link]
-
Supplementary Information. Beilstein Journals. [Link]
-
1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]
-
4-amino-3-bromo-8- Methoxyquinoline - Cas No: 1210642-96-8. Tradeindia. [Link]
-
4-Bromo-8-methoxy-quinoline. PubMed. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH). [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. [Link]
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- 3. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-amino-3-bromo-8- Methoxyquinoline - Cas No: 1210642-96-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
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- 7. 4-Amino-3-bromo-8- methoxyquinoline Supplier in Mumbai, 4-Amino-3-bromo-8- methoxyquinoline Trader, Maharashtra [chemicalmanufacturers.in]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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"spectroscopic data (NMR, IR, MS) for 4-Amino-3-bromo-8-methoxyquinoline"
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Amino-3-bromo-8-methoxyquinoline
Introduction
This compound is a substituted quinoline, a class of heterocyclic compounds that form the structural backbone of numerous pharmaceuticals and biologically active molecules.[1] The precise arrangement of substituents—an amino group at position 4, a bromine atom at position 3, and a methoxy group at position 8—is critical to its chemical properties and potential biological activity. Accurate structural elucidation is therefore paramount for its application in research and drug development.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular structure of this compound is presented below with a standardized atom numbering system. This system will be used consistently throughout the guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.[2] The predicted ¹H and ¹³C NMR spectra provide a detailed fingerprint of the electronic environment of each nucleus within this compound.
Experimental Protocol: NMR Spectroscopy
A standard workflow for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing and anisotropic effects of the bromine (-Br) atom and the quinoline nitrogen.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~8.5 - 8.7 | s | - | 1H |
| H5 | ~7.2 - 7.4 | d | J5,6 = ~8.0 | 1H |
| H6 | ~7.4 - 7.6 | t | J6,5 = ~8.0, J6,7 = ~8.0 | 1H |
| H7 | ~7.0 - 7.2 | d | J7,6 = ~8.0 | 1H |
| NH₂ | ~4.5 - 5.5 | br s | - | 2H |
| OCH₃ | ~4.0 - 4.1 | s | - | 3H |
Interpretation and Justification:
-
H2: This proton is adjacent to the electronegative nitrogen and is typically the most downfield signal in the quinoline ring system.[1] The presence of the bromine at C3 will likely shift it slightly, but it is expected to remain a singlet due to the absence of adjacent protons.
-
H5, H6, H7: These protons on the carbocyclic ring form a coupled system. H7 is expected to be the most upfield due to the ortho-donating effect of the C8-methoxy group.[3] H5 will be a doublet coupled to H6, and H6 will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) coupled to both H5 and H7. Their chemical shifts are estimated based on data for 5-bromo-8-methoxyquinoline and 8-amino-6-methoxyquinoline.[3][4]
-
NH₂: The amino protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration and solvent.
-
OCH₃: The methoxy protons will appear as a sharp singlet, with a chemical shift around 4.0 ppm, which is characteristic for an aromatic methoxy group.[3]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals. The chemical shifts are governed by the electronegativity of the heteroatoms and the electronic effects of the substituents.
| Carbon | Predicted δ (ppm) |
| C2 | ~148 - 150 |
| C3 | ~110 - 115 |
| C4 | ~145 - 147 |
| C4a | ~140 - 142 |
| C5 | ~118 - 120 |
| C6 | ~128 - 130 |
| C7 | ~110 - 112 |
| C8 | ~152 - 154 |
| C8a | ~138 - 140 |
| OCH₃ | ~56 - 58 |
Interpretation and Justification:
-
C2, C4, C8: These carbons, being attached to or adjacent to heteroatoms (N, Br, O), are expected to be significantly influenced. C8, bearing the electron-donating methoxy group, will be downfield.[3] C4, attached to the amino group, will also be downfield. C2 is deshielded by the adjacent nitrogen.
-
C3: This carbon is directly bonded to bromine, and its chemical shift is expected to be significantly upfield due to the heavy atom effect of bromine.
-
C4a, C8a: These are the bridgehead carbons, and their shifts are predicted based on values from similar substituted quinolines.[3][5]
-
C5, C6, C7: These carbons of the benzene ring will have shifts influenced by the methoxy group. C7, being ortho to the methoxy group, is expected to be more shielded (upfield) compared to C5 and C6.[6]
-
OCH₃: The methoxy carbon signal is characteristically found in the 56-58 ppm range.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Experimental Protocol: IR Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid sample is outlined below.
| Step | Action | Rationale |
| 1 | Sample Preparation | Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use Attenuated Total Reflectance (ATR) on the neat solid.[7] |
| 2 | Background Scan | Record a background spectrum of the empty sample holder (KBr pellet or ATR crystal). |
| 3 | Sample Scan | Record the spectrum of the sample, typically over the 4000–400 cm⁻¹ range. The background is automatically subtracted. |
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Quinoline Ring |
| 2950 - 2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |
| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N ring stretching | Quinoline Ring |
| 1260 - 1230 | C-O stretch (asymmetric, aryl-alkyl ether) | Methoxy (-OCH₃) |
| 1050 - 1020 | C-O stretch (symmetric, aryl-alkyl ether) | Methoxy (-OCH₃) |
| 850 - 750 | C-H out-of-plane bend | Aromatic Ring |
| 650 - 550 | C-Br stretch | Bromo-substituent |
Interpretation and Justification:
-
N-H Vibrations: The presence of the primary amino group will be clearly indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and a characteristic N-H bending vibration around 1600 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretches: The spectrum will show C-H stretching absorptions above 3000 cm⁻¹ for the aromatic quinoline protons and below 3000 cm⁻¹ for the methyl protons of the methoxy group.[8]
-
Quinoline Ring Vibrations: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the heterocyclic aromatic system.[9][10]
-
C-O and C-Br Stretches: The strong C-O stretching of the aryl-alkyl ether (methoxy group) is expected around 1250 cm⁻¹.[3] The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern offers valuable clues about the molecular structure.
Experimental Protocol: Mass Spectrometry
Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
| Step | Action | Rationale |
| 1 | Sample Preparation | Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL). |
| 2 | Infusion | Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate. |
| 3 | Data Acquisition | Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed. |
| 4 | Fragmentation (MS/MS) | To obtain structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. |
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₁₀H₉BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2]
-
Molecular Weight:
-
For ⁷⁹Br: 251.99 g/mol
-
For ⁸¹Br: 253.99 g/mol
-
-
Predicted [M+H]⁺ Peaks (ESI-MS):
-
m/z ≈ 253.0 (for ⁷⁹Br)
-
m/z ≈ 255.0 (for ⁸¹Br)
-
These two peaks should have a relative intensity ratio of approximately 1:1.
-
Predicted Fragmentation Pathway (ESI-MS/MS of [M+H]⁺):
Caption: Predicted fragmentation pathway for the protonated molecule.
Interpretation of Fragmentation:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the protonated molecular ion, leading to a fragment at m/z 238/240.
-
Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a characteristic fragmentation for phenols and related compounds, yielding a fragment at m/z 210/212.
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical, producing an intense peak at m/z 174. This fragment would not show the characteristic 1:1 isotopic pattern.[11]
-
Loss of Ammonia (NH₃): The amino group can be lost as a neutral ammonia molecule, particularly in the gas phase, resulting in a fragment at m/z 236/238.
Conclusion
This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and supported by data from analogous structures, serves as a robust framework for the identification and structural verification of this compound. Researchers and drug development professionals can use this guide to anticipate spectral features, confirm experimental results, and ensure the integrity of their chemical entities, thereby facilitating progress in their scientific endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. BenchChem.
- Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society, 2942.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- MDPI. (2019). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
- ResearchGate. (n.d.).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
- ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- UNCW Institutional Repository. (n.d.).
- Chemistry LibreTexts. (2023).
- The Royal Society of Chemistry. (n.d.).
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An In-Depth Technical Guide to 4-Amino-3-bromo-8-methoxyquinoline (CAS No. 1210642-96-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-3-bromo-8-methoxyquinoline, a quinoline derivative with significant potential in pharmacological research. Drawing upon the established biological activities of the broader quinoline class, this document will explore its physicochemical properties, potential therapeutic applications, and detailed experimental protocols for its evaluation.
Core Compound Profile
This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals.[1] This particular derivative is characterized by an amino group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 8-position of the quinoline ring. These substitutions are anticipated to significantly influence its biological activity.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1210642-96-8 | |
| Molecular Formula | C₁₀H₉BrN₂O | |
| Molecular Weight | 253.1 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Solubility | Insoluble in water | [3] |
| Stability | Stable under recommended storage conditions; sensitive to moisture | [3] |
Potential Therapeutic Applications & Mechanism of Action
While specific research on this compound is limited, the extensive body of literature on related quinoline derivatives allows for informed postulation of its potential therapeutic applications and mechanisms of action.
Anticancer Activity
The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[4][5] The presence of bromine and methoxy groups on the quinoline ring of the target compound suggests potential antiproliferative activity.[4]
Postulated Mechanism of Action:
Brominated quinolines have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of topoisomerase I, a critical enzyme for DNA replication and repair.[4] It is plausible that this compound shares these mechanisms. The amino group at the 4-position can also contribute to the molecule's ability to intercalate with DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[6]
Compound [label="4-Amino-3-bromo-\n8-methoxyquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA Intercalation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication [label="Disruption of DNA\nReplication & Transcription", fillcolor="#FBBC05", fontcolor="#202124"]; Topoisomerase [label="Topoisomerase I\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Cancer Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
Compound -> DNA; Compound -> Topoisomerase; DNA -> Replication; Topoisomerase -> Replication; Replication -> Apoptosis; Apoptosis -> CellDeath; }
Figure 1: Postulated anticancer mechanism of action.
Antimalarial Activity
The 4-aminoquinoline scaffold is the backbone of several critical antimalarial drugs, including chloroquine.[1][7] Furthermore, 8-aminoquinolines are a distinct class of antimalarials known for their activity against the liver stages of the malaria parasite.[6] The presence of both a 4-amino and an 8-methoxy group suggests that this compound could exhibit multi-stage antimalarial activity.
Postulated Mechanism of Action:
The primary mechanism of action for 4-aminoquinolines against the blood stages of malaria is the inhibition of hemozoin formation.[7] The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. 4-aminoquinolines are thought to enter the food vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which kills the parasite.
Compound [label="4-Amino-3-bromo-\n8-methoxyquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FoodVacuole [label="Accumulation in\nParasite Food Vacuole", fillcolor="#FBBC05", fontcolor="#202124"]; Heme [label="Free Heme\n(Toxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hemozoin [label="Hemozoin Formation\n(Non-toxic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nHemozoin Polymerization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ParasiteDeath [label="Parasite Death", fillcolor="#202124", fontcolor="#FFFFFF"];
Compound -> FoodVacuole; FoodVacuole -> Inhibition; Heme -> Hemozoin; Inhibition -> Heme [label="prevents conversion to", style=dashed]; Heme -> ParasiteDeath; }
Figure 2: Postulated antimalarial mechanism of action.
Experimental Protocols
The following are detailed, step-by-step methodologies for the evaluation of this compound's potential anticancer and antimalarial activities. These protocols are based on established methods for analogous compounds.
In Vitro Cytotoxicity Screening (Anticancer)
This protocol outlines the assessment of the cytotoxic effects of this compound on human cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., MCF7, MDA-MB468, C6, HeLa, HT29)
-
This compound
-
Appropriate cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of desired concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol describes a high-throughput method to assess the in vitro activity of this compound against the blood stages of Plasmodium falciparum.[9]
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with human serum and hypoxanthine
-
This compound
-
SYBR Green I nucleic acid stain
-
96-well plates
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes.
-
Assay Setup: In a 96-well plate, add parasitized red blood cells (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., chloroquine).
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber at 37°C.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark for 1 hour.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the no-drug control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Synthesis Outline
The synthesis of 4-aminoquinoline derivatives often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with an appropriate amine.[3]
Start [label="4-Chloro-3-bromo-\n8-methoxyquinoline", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine Source\n(e.g., Ammonia)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Nucleophilic Aromatic\nSubstitution", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Amino-3-bromo-\n8-methoxyquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction; Amine -> Reaction; Reaction -> Product; }
Figure 3: General synthetic workflow.
Conclusion and Future Directions
This compound is a promising research chemical with significant potential for development as an anticancer or antimalarial agent. Its structural features are common to well-established pharmacophores in these therapeutic areas. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its biological activities. Future research should focus on in-depth mechanistic studies, in vivo efficacy and toxicity assessments, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
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An In-Depth Technical Guide to In Silico Studies of 4-Aminoquinoline Compounds
This guide provides a comprehensive overview of the computational strategies employed in the research and development of 4-aminoquinoline derivatives. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine, and continues to be a versatile platform for designing agents against a wide array of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of in silico techniques to accelerate the discovery of novel 4-aminoquinoline-based therapeutics.
Part 1: The Strategic Imperative for In Silico Exploration of 4-Aminoquinolines
The 4-aminoquinoline core structure, while highly effective, has faced challenges, most notably the emergence of drug-resistant strains of Plasmodium falciparum in the context of malaria.[3][4] This has necessitated the exploration of novel derivatives that can circumvent these resistance mechanisms.[4][5] In silico methodologies offer a rapid and cost-effective approach to design and screen vast virtual libraries of 4-aminoquinoline analogs, prioritizing those with the highest potential for synthesis and biological evaluation.[6][7][8]
Computational studies allow for a deep understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.[9][10] Key structural features, such as the 7-chloro group and the 4-amino side chain, are crucial for their antimalarial activity, and their modification can lead to compounds with improved potency and pharmacokinetic profiles.[5][9]
Part 2: Core In Silico Methodologies and Their Application
A multi-faceted in silico approach is essential for a thorough investigation of 4-aminoquinoline compounds. This typically involves a synergistic application of several computational techniques, each providing unique insights into the behavior of the molecules.
Molecular Docking: Unraveling Binding Interactions
Molecular docking is a pivotal technique used to predict the preferred orientation of a ligand when bound to a target protein.[11] For 4-aminoquinolines, this has been instrumental in understanding their mechanism of action and designing novel derivatives with enhanced binding affinities.
Key Targets for 4-Aminoquinoline Docking Studies:
-
Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (pfDHFR-TS): A crucial enzyme in the parasite's life cycle, making it a prime target for antimalarial drugs.[12][13] Docking studies have elucidated how 4-aminoquinoline hybrids can effectively bind to the active site of this enzyme.[13]
-
Heme: The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization, which leads to the accumulation of toxic free heme in the parasite.[3][14] Docking simulations can model the π-π stacking interactions between the quinoline ring and heme.[14]
-
Plasmodium falciparum Lactate Dehydrogenase (pfLDH): While not the primary target, interactions with pfLDH have been observed and are believed to contribute to the antimalarial effect.[15][16][17]
-
P. falciparum Chloroquine Resistance Transporter (PfCRT): In resistant strains, mutations in this protein facilitate the efflux of chloroquine from the parasite's digestive vacuole.[5][18] Docking studies are employed to design compounds that can evade this resistance mechanism.[5]
-
Receptor-Interacting Protein Kinase 2 (RIPK2): In the context of inflammatory diseases, 4-aminoquinoline derivatives have been designed as potent inhibitors of RIPK2.[19]
-
Cancer-Related Targets: The anticancer properties of 4-aminoquinolines are linked to their ability to disrupt lysosomal function and inhibit signaling pathways like PI3K/Akt/mTOR.[3] Docking can be used to investigate their interactions with key proteins in these pathways.
Experimental Protocol: Molecular Docking of a 4-Aminoquinoline Derivative against pfDHFR-TS
-
Protein Preparation:
-
Download the crystal structure of pfDHFR-TS (e.g., PDB ID: 1J3I) from the Protein Data Bank.[12]
-
Remove water molecules and any co-crystallized ligands from the protein structure.[5][12]
-
Add polar hydrogens and assign appropriate charges to the protein residues.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Construct the 3D structure of the 4-aminoquinoline derivative using a molecular builder.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Assign appropriate charges and atom types to the ligand.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking poses based on their binding energy scores and clustering.
-
Visualize the ligand-protein interactions, identifying key hydrogen bonds and hydrophobic interactions.[13]
-
Visualization of the In Silico Drug Discovery Workflow:
Caption: A generalized workflow for the in silico discovery of 4-aminoquinoline compounds.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR studies are essential for understanding how the physicochemical properties of 4-aminoquinoline derivatives correlate with their biological activity.[4][10][20] By developing mathematical models, researchers can predict the activity of novel compounds before they are synthesized.[4][21]
Key Descriptors in 4-Aminoquinoline QSAR:
-
Topological and Connectivity Descriptors: These describe the branching and connectivity of the molecule and have been shown to correlate with antimalarial activity.[10]
-
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecules.[12]
-
Hydrophobicity (log P): This is a crucial parameter, as the accumulation of 4-aminoquinolines in the acidic food vacuole of the parasite is a key aspect of their mechanism of action.[4][21]
-
Steric (MR) and Electronic (DM) Factors: These classical descriptors are also influential in determining the antimalarial potency of 7-chloro-4-aminoquinoline derivatives.[21]
Experimental Protocol: 2D-QSAR for Antimalarial 4-Aminoquinolines
-
Data Set Preparation:
-
Compile a dataset of 4-aminoquinoline derivatives with their experimentally determined biological activities (e.g., IC50 or EC50 values).[12]
-
Convert the biological activities to a logarithmic scale (e.g., pIC50).
-
Divide the dataset into a training set for model development and a test set for external validation.
-
-
Descriptor Calculation:
-
Generate 2D or 3D structures for all compounds in the dataset.
-
Calculate a wide range of molecular descriptors (topological, electronic, hydrophobic, etc.) using software like Dragon or PaDEL-Descriptor.
-
-
Model Building:
-
Model Validation:
-
Perform internal validation (e.g., leave-one-out cross-validation) to assess the robustness of the model.
-
Conduct external validation using the test set to evaluate the predictive power of the model.
-
Assess the model's applicability domain to define the chemical space in which it can make reliable predictions.[20]
-
Table 1: Example of a QSAR Model for Antimalarial 4-Aminoquinolines
| Model Type | Statistical Parameter | Value | Interpretation |
| MLR | R² | 0.881 | 88.1% of the variance in activity is explained by the model.[22] |
| Q² | 0.638 | Good internal predictive ability.[22] | |
| F-value | 157.09 | The model is statistically significant.[22] |
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While molecular docking provides a static snapshot of ligand-protein interactions, MD simulations offer a dynamic view, revealing the stability of the complex over time.[23][24] This is particularly important for understanding how mutations in a target protein might affect drug binding and for confirming the stability of promising lead compounds.
MD simulations of 4-aminoquinoline derivatives complexed with their targets have shown that stable hydrogen bond networks and consistent structural conformations are indicative of potent inhibitors.[18][23]
Visualization of the 4-Aminoquinoline Mechanism of Action in Malaria:
Caption: The mechanism of action of 4-aminoquinolines in the malaria parasite.
ADMET Prediction: Assessing Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[6][25] In silico ADMET prediction models are used to evaluate the pharmacokinetic and toxicological profiles of 4-aminoquinoline derivatives, ensuring they possess drug-like characteristics.[6][26][27]
Key ADMET Parameters for 4-Aminoquinolines:
-
Lipinski's Rule of Five: Provides a general guideline for the oral bioavailability of a drug candidate.[6]
-
Aqueous Solubility: Important for absorption and distribution.
-
Blood-Brain Barrier Permeability: Relevant for assessing potential central nervous system side effects.[28]
-
CYP450 Inhibition: Predicts the potential for drug-drug interactions.
-
Hepatotoxicity and Carcinogenicity: Early flags for potential toxicity issues.[27]
Part 3: Future Directions and Conclusion
The integration of artificial intelligence and machine learning is poised to further revolutionize the in silico study of 4-aminoquinolines. These advanced computational approaches can analyze vast datasets to identify novel scaffolds, predict complex biological activities, and optimize pharmacokinetic properties with greater accuracy.
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Molecular Modeling of Antimalarial Agents by 3D-QSAR Study and Molecular Docking of Two Hybrids 4-Aminoquinoline-1,3,5-triazine and 4-Aminoquinoline-oxalamide Derivatives with the Receptor Protein in Its Both Wild and Mutant Types. (n.d.). National Institutes of Health (NIH). [Link]
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In vitro antimalarial activity and molecular docking analysis of 4-aminoquinoline-clubbed 1,3,5-triazine derivatives. (n.d.). PubMed. [Link]
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Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). National Institutes of Health (NIH). [Link]
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS One. [Link]
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In-silico study of 4-aminoquinoline derivatives as antimalarial agents. (2024). RHAZES: Green and Applied Chemistry. [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. [Link]
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Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. (2019). National Institutes of Health (NIH). [Link]
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Molecular docking and QSAR analyses for understanding the antimalarial activity of some 7-substituted-4-aminoquinoline derivatives. (2015). PubMed. [Link]
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In-silico combinatorial design and pharmacophore modeling of potent antimalarial 4-anilinoquinolines utilizing QSAR and computed descriptors. (2015). National Institutes of Health (NIH). [Link]
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(PDF) Molecular Dynamics Simulation, Molecular Docking, and 2d-Qsar Studies of Some 4-Aminoquinoline Imidazole Analogues Against Chloroquine-Resistant Plasmodium Falciparum (3d7 Strain). (2023). ResearchGate. [Link]
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Molecular Dynamics, Inhibitive, Structural Activity, and Toxicity Studies of Novel 4-aminoquinoline Imidazole Analogues Against. (2023). ResearchGate. [Link]
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Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PubMed. [Link]
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The Quinoline Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Vulnerabilities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline moiety, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its rigid, planar structure, coupled with synthetic tractability, has rendered it a privileged scaffold for the design of a multitude of therapeutic agents. The versatility of the quinoline core allows for the exploration of a vast chemical space, leading to compounds that can interact with a diverse array of biological targets with high affinity and specificity. This technical guide provides a comprehensive exploration of the key therapeutic targets of quinoline-based compounds, delving into their mechanisms of action, quantitative measures of their activity, and detailed experimental protocols for their evaluation.
Introduction: The Enduring Legacy of Quinolines in Medicine
From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolones in antibacterial therapy and kinase inhibitors in oncology, the quinoline scaffold has consistently proven its therapeutic value.[1][2] The inherent aromaticity and the presence of a nitrogen atom in the quinoline ring system allow for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These features, combined with the ability to introduce a wide range of substituents at various positions, provide a robust platform for the rational design of potent and selective modulators of biological function. This guide will navigate through the principal therapeutic arenas where quinoline derivatives have made a significant impact, offering insights into the causality behind their mechanisms and the experimental validation of their activity.
Targeting the Eukaryotic Kinome: A Cornerstone of Cancer Therapy
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] Quinoline-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[4][]
The Rationale for Kinase Inhibition by Quinolines
The ATP-binding pocket of kinases presents a well-defined target for small molecule inhibitors. The planar nature of the quinoline scaffold allows it to fit snugly into the predominantly hydrophobic adenine-binding region of the ATP pocket. Furthermore, the nitrogen atom and various substituents on the quinoline ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. This structural complementarity forms the basis for the design of numerous quinoline-based kinase inhibitors.
Key Kinase Targets and Representative Quinoline Inhibitors
Quinoline derivatives have been successfully developed to target a wide range of kinases involved in oncogenic signaling pathways.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.
-
c-Met: A receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis.[6]
-
PI3K/Akt/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival.[6]
Table 1: Selected FDA-Approved Quinoline-Based Kinase Inhibitors and their IC50 Values
| Compound | Primary Kinase Target(s) | IC50 (nM) | Disease Indication |
| Bosutinib | Src, Abl | 1.2 (Src), 1 (Abl) | Chronic Myeloid Leukemia |
| Pazopanib | VEGFR1/2/3, PDGFR, c-Kit | 10 (VEGFR1), 30 (VEGFR2), 47 (VEGFR3) | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFR1/2/3 | 0.1 (VEGFR1), 0.2 (VEGFR2), 0.1-0.3 (VEGFR3) | Renal Cell Carcinoma |
Data sourced from BOC Sciences, 2023.[]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a quinoline-based compound against a specific kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to convert the remaining ATP into a luminescent signal, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Quinoline-based test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoline compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In each well of the microplate, add the following components in order:
-
Kinase reaction buffer
-
Test compound or DMSO (vehicle control)
-
Kinase and substrate mixture
-
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
-
Signal Measurement: Incubate the plate for the recommended time and then measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Diagram 1: Workflow for Kinase Inhibition Assay
Caption: A streamlined workflow for determining the IC50 of a quinoline-based kinase inhibitor.
Targeting DNA Topoisomerases: Disrupting DNA Replication and Repair
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[7] These enzymes are validated targets for anticancer drugs, and several quinoline derivatives have been shown to be potent topoisomerase inhibitors.[8][9]
Mechanism of Action of Quinoline-Based Topoisomerase Inhibitors
Quinoline compounds can inhibit topoisomerases through two primary mechanisms:
-
Topoisomerase Poisons: These compounds stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to the accumulation of DNA strand breaks and ultimately cell death.
-
Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without stabilizing the cleavage complex, for example, by preventing DNA binding or ATP hydrolysis (in the case of topoisomerase II).
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This protocol is used to assess the ability of a quinoline compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of the supercoiled form to the relaxed form.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 50% glycerol)
-
Quinoline-based test compound (dissolved in DMSO)
-
5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
Sterile water
-
10x Topoisomerase I reaction buffer
-
Supercoiled plasmid DNA (final concentration ~10-20 ng/µL)
-
Test compound or DMSO (vehicle control)
-
-
Enzyme Addition: Add a pre-determined amount of human Topoisomerase I to initiate the reaction. The amount of enzyme should be just sufficient to fully relax the DNA in the vehicle control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[10][11]
-
Reaction Termination: Stop the reaction by adding the 5x stop buffer/gel loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.[10]
-
Interpretation:
-
The control lane with no enzyme will show only the fast-migrating supercoiled DNA band.
-
The vehicle control lane (with enzyme) will show the slower-migrating relaxed DNA bands.
-
In the presence of an effective inhibitor, the supercoiled DNA band will be retained, and the formation of relaxed DNA will be reduced or absent.
-
Diagram 2: Topoisomerase I DNA Relaxation Assay Principle
Caption: Inhibition of topoisomerase I by a quinoline compound prevents the relaxation of supercoiled DNA.
Combating Infectious Diseases: A Legacy and a Future for Quinolines
Quinoline-based compounds have a long and successful history in the fight against infectious diseases, most notably malaria. Their utility extends to bacterial and viral infections as well.
Antimalarial Activity
The 4-aminoquinoline chloroquine was a mainstay of malaria treatment for decades. While its efficacy has been compromised by widespread resistance, the quinoline scaffold remains a crucial starting point for the development of new antimalarials.
Mechanism of Action: In the acidic food vacuole of the malaria parasite, quinoline antimalarials are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which kills the parasite.[12]
Table 2: Antimalarial Activity of Selected Quinoline Derivatives against Plasmodium falciparum
| Compound | Strain | IC50 (µg/mL) |
| Chloroquine | 3D7 (sensitive) | ~0.02 |
| Chloroquine | K1 (resistant) | >0.2 |
| Mefloquine | - | ~0.02-0.05 |
| Quinine | - | ~0.1-0.5 |
| A novel quinolinyl β-enaminone hybrid | PfK1 (MDR) | 3.89 µM |
Data compiled from various sources.[12][13][14]
Antibacterial Activity
The fluoroquinolones, a class of synthetic quinoline derivatives, are broad-spectrum antibiotics that have been widely used to treat bacterial infections.
Mechanism of Action: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[15]
Table 3: Antibacterial Activity (MIC) of Representative Quinoline Derivatives
| Compound | Organism | MIC (µg/mL) |
| Ciprofloxacin | E. coli | 0.015 - 1 |
| Ciprofloxacin | S. aureus (MRSA) | 0.5 - >64 |
| A novel 3-aminothiazole quinolone | S. aureus (MRSA) | 0.8 |
| A novel quinoline-2-one derivative (6c) | S. aureus (MRSA) | 0.75 |
Data compiled from various sources.[7][15][16][17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antibacterial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Quinoline-based test compound
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline compound in CAMHB directly in the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
Antiviral Activity
Quinoline derivatives have also demonstrated activity against a range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[19][20] The mechanisms of action are often virus-specific and can involve inhibition of viral entry, replication, or other essential processes.
Table 4: Antiviral Activity of Selected Quinoline Derivatives
| Compound | Virus | IC50 (µM) |
| Compound 2 (a quinoline derivative) | Dengue Virus Serotype 2 | 0.49 |
| Compound 1ae (a quinoline derivative) | Influenza A Virus | 1.87 |
| Compound 1g (a quinoline derivative) | Respiratory Syncytial Virus | ~5 |
| A novel quinoline derivative (4) | Respiratory Syncytial Virus | 8.6 µg/mL |
Data compiled from various sources.[19][20][21]
Targeting Neurodegenerative Diseases: A Multifaceted Approach
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. The pathogenesis of these diseases is complex and multifactorial. Quinoline-based compounds are being explored as potential therapeutic agents due to their ability to target multiple aspects of the disease process.[22][23]
Rationale for Targeting Neurodegeneration with Quinolines
Quinoline derivatives have been shown to possess several properties relevant to the treatment of neurodegenerative diseases:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[24]
-
Aβ Aggregation Inhibition: Some quinoline compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[24]
-
Metal Chelation: Dysregulation of metal ions, such as copper and zinc, is implicated in neurodegeneration. Certain quinoline derivatives can chelate these metal ions.
-
Antioxidant and Anti-inflammatory Properties: Oxidative stress and neuroinflammation are also features of neurodegenerative diseases, and some quinolines exhibit antioxidant and anti-inflammatory activities.[4][22]
Table 5: Bioactivity of Selected Quinoline Derivatives in the Context of Alzheimer's Disease
| Compound | Target/Activity | IC50/Activity |
| Compound 3f (a quinoline-O-carbamate) | eeAChE Inhibition | 1.3 µM |
| Compound 3f (a quinoline-O-carbamate) | eqBuChE Inhibition | 0.81 µM |
| Compound 4c (a quinolinone derivative) | eeAChE Inhibition | 0.22 µM |
| Compound 4c (a quinolinone derivative) | hAChE Inhibition | 0.16 µM |
| PBT2 (8-hydroxy quinoline derivative) | Metal chelator, Aβ aggregation inhibitor | In clinical trials for AD |
Data compiled from various sources.[23][24][25]
Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
A critical aspect of drug development is confirming that a compound interacts with its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[26][27]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability. When cells are heated, proteins begin to denature and aggregate. The temperature at which half of the protein has aggregated is its melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining at different temperatures.[28]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Procedure:
-
Cell Treatment: Treat cultured cells with the quinoline-based compound or vehicle (DMSO) for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods such as Western blotting or ELISA.[29]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[26][27]
Diagram 3: The Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: A workflow illustrating the key steps of the Cellular Thermal Shift Assay (CETSA).
Conclusion: The Future of Quinoline-Based Drug Discovery
The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility and proven track record in targeting a wide range of biological molecules ensure its continued prominence in drug discovery. The ongoing exploration of novel quinoline derivatives, coupled with a deeper understanding of their mechanisms of action and the application of advanced experimental techniques, holds immense promise for addressing unmet medical needs across a spectrum of diseases. The in-depth technical guidance provided here serves as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
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A Senior Application Scientist's Guide to the Synthetic Pathways for Functionalized Quinolines
Foreword: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the architecture of bioactive molecules.[1][2] Its prevalence in nature, from the potent antimalarial quinine to a host of other alkaloids, has long signaled its profound biological relevance.[1] This has, in turn, inspired generations of chemists to not only synthesize these natural products but also to explore the vast chemical space of functionalized quinoline analogues. The result is a rich portfolio of pharmaceuticals spanning anticancer, antimicrobial, anti-inflammatory, and antiviral agents, underscoring the quinoline scaffold's privileged status in medicinal chemistry.[1][3][4]
This guide is crafted for the discerning researcher, scientist, and drug development professional. It is not merely a compilation of reactions but a deep dive into the strategic synthesis of functionalized quinolines. We will journey through the classic, time-honored methodologies that form the bedrock of quinoline chemistry and venture into the modern, innovative techniques that are pushing the boundaries of efficiency and molecular diversity. The emphasis throughout will be on the "why" behind the "how"—the mechanistic underpinnings and strategic considerations that empower chemists to make informed decisions in their quest for novel molecular entities.
I. The Classical Canons: Foundational Syntheses of the Quinoline Core
The early syntheses of quinolines, many of which bear the names of their discoverers, are a testament to the ingenuity of 19th and early 20th-century chemists. While some of these methods employ harsh conditions, they remain remarkably effective and are still in use today, often in modified forms.
The Skraup Synthesis: A Forceful Annulation
The Skraup synthesis is a powerful, albeit often vigorous, method for quinoline synthesis.[5][6] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline itself.[5][7]
Mechanism and Rationale: The reaction's driving force is the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. This is followed by a Michael addition of the aniline to the electrophilic acrolein. The resulting β-anilinopropionaldehyde then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized to the aromatic quinoline.[7][8][9] The use of ferrous sulfate is a common and prudent modification to moderate the often violent exothermic nature of the reaction.[5]
Caption: Mechanism of the Skraup Synthesis.
Experimental Protocol: Synthesis of Quinoline [7]
-
In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a mixture of 300 g (3.22 moles) of aniline and 15 g of ferrous sulfate heptahydrate.
-
Slowly and with constant stirring, add 360 ml of concentrated sulfuric acid to the mixture.
-
Add 720 g (7.82 moles) of glycerol.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate. The crude quinoline is then purified by fractional distillation, collecting the fraction boiling at 235-237°C.
The Doebner-von Miller Reaction: A Versatile Variation
A close relative of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to a broader range of substituted quinolines.[10][11] This method is particularly useful for preparing 2- and/or 4-substituted quinolines.[10]
Mechanism and Rationale: The mechanism is analogous to the Skraup synthesis, involving the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation.[11] A key advantage is the ability to generate the unsaturated carbonyl in situ via an aldol condensation, a variant known as the Beyer method.[11]
Caption: Experimental workflow for the Doebner-von Miller reaction.
The Friedländer Annulation: A Convergent Condensation
The Friedländer synthesis is a highly efficient and convergent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or β-ketoester).[9]
Mechanism and Rationale: The reaction can be catalyzed by either acids or bases. The initial step is an aldol-type condensation between the two carbonyl components, followed by cyclization and dehydration to form the quinoline ring. The choice of catalyst is crucial and can influence the reaction's outcome, especially in cases where side reactions are possible.[12] Modern iterations often employ Lewis acids like indium(III) triflate to enhance selectivity and yield under milder conditions.
Table 1: Comparison of Catalysts for the Friedländer Annulation [12]
| Catalyst | Conditions | Yield (%) | Reference |
| Ag₃PW₁₂O₄₀ | 80°C, 1.5h | 92 | [12] |
| Sulfamic acid | 100°C, 3h | 85 | [12] |
| HClO₄-SiO₂ | rt, 2h | 94 | [12] |
| Amberlyst-15 | 110°C, 3h | 88 | [12] |
| SnCl₂·2H₂O | 80°C, 1h | 95 | [12] |
| Sulfated Polyborate | 80°C, 0.5h | 93 | [12] |
The Conrad-Limpach-Knorr Synthesis: Access to Quinolones
This method provides a route to 2- or 4-hydroxyquinolines (which exist predominantly in their keto tautomeric forms, 2- and 4-quinolones) by reacting anilines with β-ketoesters.[13][14] The regiochemical outcome is highly dependent on the reaction temperature.
Mechanism and Rationale: At lower temperatures (kinetic control), the aniline's amino group attacks the more reactive ketone carbonyl of the β-ketoester, leading to a Schiff base that cyclizes to form a 4-quinolone.[13][15] At higher temperatures (thermodynamic control), the aniline attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate, which then cyclizes to yield a 2-quinolone.[14][15] This temperature-dependent selectivity is a classic example of kinetic versus thermodynamic control in organic synthesis.[15]
Caption: Divergent pathways in the Conrad-Limpach-Knorr synthesis.
The Gould-Jacobs Reaction: Building 4-Hydroxyquinolines
This reaction is a reliable and widely used method for synthesizing 4-hydroxyquinolines.[16][17] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[16]
Mechanism and Rationale: The initial step is a nucleophilic substitution where the aniline displaces the alkoxy group to form an anilidomethylenemalonic ester.[16] This intermediate then undergoes a thermal 6-electron cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[16] Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline product.[16][18] This multi-step sequence offers a high degree of control and is effective for a range of anilines, particularly those with electron-donating groups in the meta-position.[16]
II. Modern Methodologies: Expanding the Synthetic Arsenal
While the classical methods are foundational, modern organic synthesis demands greater efficiency, milder conditions, and broader functional group tolerance. The last few decades have seen a surge in the development of new synthetic strategies for quinolines, with transition-metal catalysis and microwave-assisted synthesis leading the charge.[2]
Transition-Metal-Catalyzed Syntheses: A New Paradigm
Transition metals, particularly palladium and copper, have revolutionized quinoline synthesis by enabling novel bond formations under mild conditions.[19][20] These methods often exhibit high atom economy and allow for the construction of highly functionalized quinoline cores that are difficult to access via classical routes.[20]
a) Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for quinoline synthesis. One elegant approach involves the oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as the terminal oxidant.[21] This reaction proceeds via intermolecular amination of the alkyne, insertion of the olefin, and an oxidative C-C bond cleavage, offering excellent regioselectivity.[21] Another strategy is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which notably proceeds without the need for acids or bases.[22]
b) Copper-Catalyzed Reactions: Copper catalysts are also prominent in modern quinoline synthesis due to their low cost and unique reactivity.[20] They can effectively catalyze the intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly furnish 2-substituted quinolines.[23]
Table 2: Selected Modern Transition-Metal-Catalyzed Quinoline Syntheses
| Catalyst System | Starting Materials | Key Features | Reference |
| PdCl₂, PPh₃, Cu(TFA)₂ | o-Vinylanilines, Alkynes | Aerobic oxidation, high regioselectivity | [21] |
| Pd(OAc)₂ | Aryl allyl alcohols, Anilines | Additive-free, broad substrate scope | [22] |
| Cu(II) complexes | Benzylic alcohols, Anilines | Dehydrogenative functionalization | [23] |
| FeCl₃ | Anilines, Aldehydes, Lactates | One-pot, three-component, solvent-free | [20] |
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including quinolines.[24] The primary advantages of using microwave irradiation are significantly reduced reaction times (minutes instead of hours), often higher yields, and improved product purity.[18][25][26]
Causality of Microwave Enhancement: The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[26] This can lead to different reaction selectivities and allows for reactions to be carried out under solvent-free conditions, aligning with the principles of green chemistry.[26][27]
Many classical reactions, including the Friedländer and Gould-Jacobs syntheses, have been successfully adapted to microwave conditions.[28][29][30] For instance, the Friedländer synthesis of quinolines can be achieved in as little as 5 minutes in excellent yield using neat acetic acid as both solvent and catalyst under microwave irradiation at 160°C.[28]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis [24][26]
-
In a microwave-safe vessel, combine equimolar amounts of a 3-formyl-quinoline derivative (0.05 mmol), an appropriate heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes. The microwave power is typically set to 250 W.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
The solid product is collected by filtration, washed with ethanol, and dried.
III. Strategic Synthesis: Choosing the Right Pathway
The selection of a synthetic route for a target functionalized quinoline is a critical decision that depends on several factors: the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions.
-
For simple, unsubstituted or alkyl-substituted quinolines on a large scale, the Skraup or Doebner-von Miller reactions are often the most cost-effective, provided the potentially harsh conditions are manageable.
-
To access polysubstituted quinolines with a high degree of convergence, the Friedländer annulation is an excellent choice, especially with modern Lewis acid catalysis.
-
For the specific synthesis of 4-quinolones and 2-quinolones, the Conrad-Limpach-Knorr and Gould-Jacobs reactions are the go-to methods, offering predictable regiochemical control.
-
When targeting novel, highly functionalized quinolines with sensitive functional groups, transition-metal-catalyzed methods offer the mild conditions and broad scope necessary for complex molecule synthesis.
-
For rapid lead optimization and library synthesis in a drug discovery setting, microwave-assisted synthesis provides the speed and efficiency required to quickly explore structure-activity relationships.
IV. Conclusion and Future Outlook
The synthesis of functionalized quinolines is a field that is both rich in history and vibrant with innovation. The classical named reactions, while over a century old, continue to provide robust and reliable pathways to the quinoline core. Concurrently, the development of modern synthetic methodologies, particularly those leveraging transition-metal catalysis and microwave assistance, has dramatically expanded the horizons of what is possible. These new tools enable chemists to construct complex, functionalized quinolines with unprecedented efficiency and precision.
Looking ahead, the future of quinoline synthesis will likely be shaped by the principles of green and sustainable chemistry.[27] We can anticipate the development of even more efficient catalytic systems, the use of renewable starting materials, and the further integration of flow chemistry and other enabling technologies to streamline the synthesis of these vital heterocyclic compounds. The enduring importance of the quinoline scaffold in medicine and materials science ensures that the quest for new and improved synthetic pathways will remain a dynamic and rewarding area of chemical research.
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The Pharmacological Profile of Novel Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Versatility of the Quinoline Scaffold
The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific "privileged structures" in medicinal chemistry.[1] Its inherent planarity, combined with a nitrogen atom that modulates electron distribution, provides a versatile template for designing molecules that can interact with a vast array of biological targets.[2] From the historic antimalarial quinine to modern kinase inhibitors, quinoline derivatives have consistently yielded clinically significant therapeutics.[3] This guide moves beyond a mere survey, offering an in-depth, field-proven perspective on the pharmacological evaluation of novel quinoline derivatives, with a focus on their applications in oncology and infectious diseases. We will explore the causality behind experimental design, detail self-validating protocols, and ground our discussion in the latest preclinical and mechanistic data.
Part 1: The Anticancer Potential of Novel Quinoline Derivatives
The development of quinoline-based anticancer agents has surged, primarily due to their ability to target key signaling pathways that drive tumorigenesis and progression.[2][4] These derivatives function through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5]
Mechanism of Action: Targeting Oncogenic Kinase Signaling
A predominant mechanism for the anticancer activity of quinoline derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[6] Compounds are often designed to compete with ATP at the kinase catalytic site, blocking downstream signaling required for cell proliferation and survival.
Key Kinase Targets & Signaling Pathways:
-
EGFR/HER2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are critical drivers in many cancers. Novel 4-anilinoquinoline derivatives have been developed as potent EGFR inhibitors, with some compounds showing efficacy against drug-resistant mutations.[7]
-
PI3K/Akt/mTOR: This pathway is a central regulator of cell growth, metabolism, and survival. Quinoline derivatives have been synthesized to act as dual PI3K/mTOR inhibitors, offering a comprehensive blockade of this critical oncogenic cascade.[8]
-
c-Met: The c-Met receptor tyrosine kinase is implicated in tumor invasion and metastasis. Several 3,5,7-trisubstituted quinoline derivatives have shown potent and selective inhibition of c-Met at nanomolar concentrations.[8]
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway & Inhibition by Quinoline Derivatives
Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinolines.
Mechanism of Action: Induction of Apoptosis
Beyond kinase inhibition, many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a critical self-validating mechanism; if a compound kills cancer cells, confirming an apoptotic pathway demonstrates a controlled, targeted effect rather than non-specific necrosis.
One novel derivative, PQ1, was shown to induce apoptosis in breast cancer cells by activating both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, leading to the executioner caspase-3 activation.[9][10] This dual activation suggests a robust pro-apoptotic signal that is difficult for cancer cells to evade.
Diagram 2: Apoptosis Induction by Quinoline Derivative PQ1
Caption: Dual activation of apoptotic pathways by quinoline derivative PQ1.
Quantitative Analysis: In Vitro Antiproliferative Activity
The primary screening for novel anticancer compounds involves evaluating their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for potency. A lower IC50 value indicates greater potency.
Table 1: IC50 Values of Representative Novel Quinoline Derivatives in Cancer Cell Lines
| Compound Class | Specific Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 4-Anilinoquinoline | Compound 21 | EGFR (L858R/T790M) | H1975 (Lung) | 0.21 | [7] |
| Quinoline-based DNMTi | Compound 2a | DNMT Inhibition/Degradation | HL60 (Leukemia) | 0.2 | [11] |
| Quinoline-based DNMTi | Compound 4c | DNMT Inhibition/Degradation | U937 (Leukemia) | 1.2 | [11] |
| Imidazo[4,5-c]quinoline | Compound 39 | PI3Kα / mTOR | - | 0.9 / 1.4 | [8] |
| 3,6-disubstituted quinoline | Compound 26 | c-Met Kinase | MKN45 (Gastric) | 0.093 | [8] |
| 7-chloro-4-quinolinylhydrazone | Compound 36 | Not Specified | HL-60 (Leukemia) | 0.314 | [4] |
| Quinoline-Chalcone | Compound 12e | Not Specified | MGC-803 (Gastric) | 1.38 |[12] |
This table presents a selection of data to illustrate the potency of diverse quinoline structures. Direct comparison between compounds should be made with caution due to differing experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a robust method for determining the IC50 value of a test compound. The causality is clear: metabolically active cells convert the yellow MTT tetrazolium salt to purple formazan crystals; a reduction in purple color is directly proportional to cell death or growth inhibition.
Diagram 3: Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining compound cytotoxicity via MTT assay.
Step-by-Step Methodology: [13][14]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the novel quinoline derivative in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
In Vivo Efficacy: Xenograft Tumor Models
A critical step in validating an anticancer compound is to demonstrate its efficacy in a living organism. The mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model.
Protocol: Human Tumor Xenograft Study [15]
-
Cell Implantation: Suspend approximately 1 x 10^6 human cancer cells (e.g., MGC-803) in a suitable buffer like HBSS. Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before randomizing the animals into treatment and control groups.
-
Treatment Administration: Administer the quinoline derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 20 mg/kg, daily). The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., every 2-3 days). Animal welfare must be the top priority.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
-
Analysis: Calculate the tumor growth inhibition (TGI) percentage to quantify the compound's efficacy.
A study on one novel quinazoline derivative demonstrated that at a dose of 20 mg/kg, it significantly restored hematological parameters and increased the mean survival time of mice bearing Ehrlich ascites carcinoma (EAC).[16]
Part 2: The Antimicrobial Profile of Novel Quinoline Derivatives
Quinoline derivatives have a storied history as antimicrobial agents, most famously as antimalarials.[17] Modern research has expanded their application to broad-spectrum antibacterial agents, targeting drug-resistant pathogens.[18]
Mechanism of Action: Disruption of Essential Bacterial Processes
Unlike in cancer, where the goal is to kill host cells, antimicrobial agents must selectively target microbial pathogens. Novel quinoline derivatives achieve this by inhibiting essential bacterial enzymes or processes not present in mammals.
-
Antimalarial Action: The classic mechanism for quinoline antimalarials like chloroquine involves accumulating in the parasite's acidic food vacuole. Here, they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its polymerization into harmless hemozoin crystals. The buildup of toxic heme kills the parasite.[17]
-
Antibacterial Action: Newer quinoline-based antibacterial agents can have multiple targets. For example, the hybrid compound 5d is hypothesized to target both the lipopolysaccharide transport protein A (LptA) in Gram-negative bacteria and the DNA gyrase/topoisomerase IV complex in Gram-positive bacteria, providing a broad spectrum of activity.[18]
Quantitative Analysis: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for antimicrobial potency. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.
Table 2: MIC Values of a Novel Quinolone-Coupled Hybrid (5d) [18]
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus epidermidis (MSSE) | Gram-positive | 0.25 |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive (Resistant) | 1 |
| Enterococcus (VSE) | Gram-positive | 0.125 |
| Enterococcus (VRE) | Gram-positive (Resistant) | 0.25 |
| Escherichia coli | Gram-negative | 8 |
| Pseudomonas aeruginosa | Gram-negative | 8 |
MSSE: Methicillin-sensitive S. epidermidis; MSSA: Methicillin-sensitive S. aureus; MRSA: Methicillin-resistant S. aureus; VSE: Vancomycin-sensitive Enterococci; VRE: Vancomycin-resistant Enterococci.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized, high-throughput technique for determining MIC values. The protocol's integrity rests on careful sterile technique and precise dilutions.
Diagram 4: Workflow for Broth Microdilution MIC Assay
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Methodological & Application
Application Note & Synthesis Protocol: 4-Amino-3-bromo-8-methoxyquinoline
Abstract
This document provides a comprehensive, research-grade guide to the laboratory synthesis of 4-Amino-3-bromo-8-methoxyquinoline, a substituted quinoline of interest for pharmaceutical and chemical research. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] This protocol outlines a robust, multi-step synthetic pathway, beginning from commercially available precursors. Each step is detailed with procedural instructions, mechanistic justifications for reagent and condition choices, and key characterization data. The described method follows a logical sequence of quinolone formation, electrophilic bromination, conversion to a 4-chloro intermediate, and final nucleophilic amination.
Introduction and Synthetic Strategy
The synthesis of polysubstituted quinolines is a cornerstone of heterocyclic chemistry, driven by the diverse pharmacological profiles of this compound class.[4] The target molecule, this compound, incorporates three key functional groups on the quinoline core: an 8-methoxy group, a 3-bromo substituent, and a 4-amino group. Direct functionalization of a pre-formed quinoline ring to achieve this specific substitution pattern is challenging due to complex regioselectivity rules.[1][5]
Therefore, a more reliable strategy involves constructing the quinoline ring with the desired substituents or with functional groups that can be readily converted to the target moieties. The pathway detailed herein follows a well-established sequence in quinoline chemistry:
-
Step A: Cyclization - Synthesis of 8-methoxy-4-hydroxyquinoline via a Gould-Jacobs type reaction.
-
Step B: Electrophilic Bromination - Regioselective bromination at the C-3 position.
-
Step C: Chlorination - Conversion of the 4-hydroxyl group to a 4-chloro group to activate the position for nucleophilic substitution.
-
Step D: Amination - Nucleophilic aromatic substitution (SNAr) to install the final 4-amino group.
This strategic approach provides excellent control over the regiochemical outcome at each step, leading to the desired isomer in high purity.
Visualized Synthesis Workflow
The following diagram outlines the complete synthetic pathway from the starting material, 2-methoxyaniline, to the final product.
Caption: A multi-step reaction scheme for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS No. | Supplier Suggestion | Purity | Notes |
| 2-Methoxyaniline (o-Anisidine) | 90-04-0 | Sigma-Aldrich | >99% | Distill under vacuum if discolored. |
| Diethyl (ethoxymethylene)malonate (DEEM) | 87-13-8 | Sigma-Aldrich | >98% | |
| Diphenyl ether | 101-84-8 | Sigma-Aldrich | >99% | High-boiling solvent for cyclization. |
| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich | >99% | Recrystallize from water if needed. |
| Acetic Acid, Glacial | 64-19-7 | Fisher Scientific | ACS | |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Sigma-Aldrich | >99% | Handle with extreme care in a fume hood. |
| Phenol | 108-95-2 | Sigma-Aldrich | >99% | |
| Ammonium Acetate | 631-61-8 | Sigma-Aldrich | >98% | Source of ammonia for amination. |
Detailed Experimental Protocols
PART A: Synthesis of 8-Methoxy-4-hydroxyquinoline
Principle: This step employs the Gould-Jacobs reaction. It begins with the nucleophilic substitution of ethanol from diethyl (ethoxymethylene)malonate by 2-methoxyaniline, followed by a high-temperature thermal cyclization to form the quinoline ring system. Diphenyl ether is used as a high-boiling solvent to achieve the required temperature for the ring-closing reaction.
Procedure:
-
In a 250 mL round-bottom flask, combine 2-methoxyaniline (12.3 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. Ethanol, a byproduct of the condensation, will distill off.
-
After cooling slightly, add 100 mL of diphenyl ether to the flask.
-
Fit the flask with a distillation head and heat the mixture to 250-260 °C (oil bath temperature). The cyclization reaction will occur, accompanied by the distillation of more ethanol. Maintain this temperature for 30-45 minutes.
-
Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into 300 mL of petroleum ether with vigorous stirring.
-
The product, 8-methoxy-4-hydroxyquinoline, will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude solid with petroleum ether (2 x 50 mL) to remove residual diphenyl ether.
-
Recrystallize the product from ethanol or acetic acid to yield a pure, crystalline solid.
PART B: Synthesis of 3-Bromo-8-methoxy-4-hydroxyquinoline
Principle: This step involves the electrophilic bromination of the 4-hydroxyquinoline intermediate. The 4-quinolone tautomer has an electron-rich double bond between C2 and C3, making the C3 position susceptible to attack by an electrophile like Br⁺, which is supplied by N-Bromosuccinimide (NBS). Acetic acid serves as a polar protic solvent that facilitates the reaction.
Procedure:
-
Suspend 8-methoxy-4-hydroxyquinoline (8.75 g, 0.05 mol) in 100 mL of glacial acetic acid in a 250 mL flask.
-
Add N-Bromosuccinimide (NBS) (9.3 g, 0.052 mol) to the suspension in one portion.
-
Heat the mixture to 80 °C with stirring for 2 hours. The suspension should gradually become a clear solution and then a new precipitate may form.
-
Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Pour the cooled mixture into 400 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Dry the product, 3-bromo-8-methoxy-4-hydroxyquinoline, under vacuum.
PART C: Synthesis of 3-Bromo-4-chloro-8-methoxyquinoline
Principle: The hydroxyl group at the 4-position of a quinolone is readily converted into a chloro group using phosphorus oxychloride (POCl₃). This transformation is crucial as the chloride is an excellent leaving group for the subsequent nucleophilic aromatic substitution. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Procedure:
-
Caution: This procedure must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place 3-bromo-8-methoxy-4-hydroxyquinoline (7.6 g, 0.03 mol).
-
Carefully add phosphorus oxychloride (POCl₃) (25 mL, 0.27 mol) to the flask.
-
Gently reflux the mixture for 3 hours. The solid will dissolve as the reaction progresses.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8. A solid will precipitate.
-
Collect the crude product by vacuum filtration and wash it extensively with water.
-
Recrystallize the solid from ethanol to afford pure 3-bromo-4-chloro-8-methoxyquinoline.
PART D: Synthesis of this compound
Principle: This final step is a nucleophilic aromatic substitution (SNAr).[6][7] The electron-withdrawing quinoline nitrogen activates the C4 position, facilitating the displacement of the chloride by an amine nucleophile. Using a mixture of phenol and ammonium acetate at high temperature provides a source of ammonia in a suitable reaction medium.
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, combine 3-bromo-4-chloro-8-methoxyquinoline (5.4 g, 0.02 mol), phenol (15 g), and ammonium acetate (4.6 g, 0.06 mol).
-
Heat the mixture to 120-130 °C for 6-8 hours.
-
Cool the reaction mixture and add 100 mL of 10% aqueous sodium hydroxide solution. This will dissolve the phenol as sodium phenoxide.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product, this compound.
Conclusion
The synthetic route described in this application note provides a reliable and logical pathway for the preparation of this compound. By leveraging classic reactions in heterocyclic chemistry, this protocol ensures high regiochemical control, leading to a pure final product. This guide is intended for researchers and professionals in drug development and organic synthesis, providing them with the necessary detail to replicate this synthesis in a laboratory setting.
References
- Larock, R. C., & Doty, M. J. (1995). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Bentham Science Publishers. (n.d.). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques.
- Bian, X., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Semantic Scholar.
- ResearchGate. (n.d.). Scheme 1 Synthetic strategies for substituted quinolines.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PubMed. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments.
- National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PubMed Central. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
Sources
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- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Amino-3-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Amino-3-aryl-8-methoxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The ability to introduce diverse molecular fragments at specific positions on this scaffold is crucial for the development of new chemical entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for creating carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[1]
4-Amino-3-bromo-8-methoxyquinoline is a key building block, poised for strategic functionalization. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling, while the amino group at the 4-position and the methoxy group at the 8-position are critical pharmacophoric features. The products of its Suzuki coupling, 4-amino-3-aryl-8-methoxyquinolines, are of significant interest as they are structural motifs in compounds with potential antimalarial and antimicrobial activities.[2][3]
This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully employing this compound in Suzuki coupling reactions.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is fundamental to rationalizing experimental choices and troubleshooting reactions. The cycle comprises three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond to form a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[4] The electronic properties of the aryl halide influence this step; electron-deficient rings can facilitate the reaction.[5]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the Palladium(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[4]
Challenges with Amine-Containing Substrates
The presence of the 4-amino group in the substrate introduces specific challenges. The basic nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst by occupying coordination sites required for the catalytic cycle.[6] This necessitates careful selection of ligands that can modulate the steric and electronic environment around the palladium atom to disfavor this inhibitory interaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective in these cases as they can promote the desired catalytic cycle over catalyst inhibition.[7]
Representative Experimental Protocol
The following protocol is a generalized procedure adapted from literature for structurally similar bromoquinolines and ortho-bromoanilines.[8][9] It should be considered a starting point and may require optimization for specific boronic acids and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or a Buchwald precatalyst, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[8]
-
Solvent Addition: Using a syringe, add the degassed solvent system to the flask.
-
Reaction: Place the flask in a pre-heated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C) for the required time (2–24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.
Comparative Data and Optimization
The success and efficiency of the Suzuki coupling are highly dependent on the specific combination of catalyst, base, and solvent. Below is a table summarizing conditions successfully employed for structurally related substrates, which can serve as a guide for optimizing the reaction of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Substrate Type | Reference |
| 1 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/Water (4:1) | 90 | 16 | 3-Bromoquinoline | [8] |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ (3) | Dioxane/Water (3:0.5) | 120 | 0.17 | Iodo-compound | [N/A] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/Water | 100 | 18 | Bromo-aniline | [9] |
| 4 | CataCXium A Pd G3 (10) | - | K₃PO₄ (2) | 2-MeTHF | 100 | 18 | Ortho-bromoaniline | [9] |
| 5 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | - | Bromo-pyrimidine | [10] |
| 6 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (1) | Dioxane/Water (3:1) | 100 | 6-8 | Bromo-phenoxy-quinoline | [11] |
Key Optimization Insights:
-
Catalyst/Ligand: For electron-rich, amine-containing substrates, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) with bulky, electron-rich phosphine ligands like XPhos or SPhos often provide superior results, even at lower catalyst loadings and temperatures.[9][12]
-
Base: The choice of base is critical. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is a stronger base that can be beneficial, while Na₂CO₃ or K₂CO₃ are milder options. The solubility of the base in the chosen solvent system can also impact the reaction rate.[13]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is common, as water is often necessary to dissolve the inorganic base.[13] However, for substrates or reagents sensitive to hydrolysis, anhydrous conditions may be required.[14]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity/Inhibition: The 4-amino group may be coordinating to the palladium center.[6] | - Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos).[7]- Increase catalyst loading.- Consider N-protection of the amine if other methods fail. |
| Inefficient Oxidative Addition: The C-Br bond is not being activated effectively. | - Ensure the catalyst system is appropriate for aryl bromides.- Increase reaction temperature. | |
| Protodeboronation | Decomposition of Boronic Acid: The boronic acid is hydrolyzed to the corresponding arene before it can transmetalate. This is common with electron-rich boronic acids and prolonged heating in aqueous base.[6] | - Use the boronic acid pinacol ester instead of the free acid.- Minimize water content or use anhydrous conditions if possible.- Use a milder base (e.g., KF).- Shorten reaction time by using a more active catalyst.[15] |
| Homocoupling | Glaser-type coupling of boronic acids: Often exacerbated by the presence of oxygen.[6] | - Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintained under a positive pressure of inert gas.[8] |
| Dehalogenation | Reduction of Aryl Bromide: The bromo group is replaced by a hydrogen atom. | - This can occur via palladium hydride species. Ensure the solvent is pure and consider adding a mild oxidant if the problem persists. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing a diverse library of 3-aryl-4-aminoquinoline derivatives. While the presence of the amino group presents a potential challenge via catalyst inhibition, a rational approach to reaction optimization, guided by an understanding of the catalytic cycle, can lead to high yields of the desired products. The careful selection of a robust palladium catalyst system, an appropriate base, and a suitable solvent is paramount to success. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable transformation in their synthetic endeavors.
References
-
Carroll, F. I., Berrang, B., Linn, C. P., & Twine Jr, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- [Reference not publicly available]
- [Reference not publicly available]
- [Reference not publicly available]
- [Reference not publicly available]
-
Bédard, A. C., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Tetrahedron Letters, 57(42), 4734-4737. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- [Reference not publicly available]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]
- [Reference not publicly available]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- [Reference not publicly available]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Iqbal, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5468. [Link]
-
Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11379–11390. [Link]
- [Reference not publicly available]
- [Reference not publicly available]
- [Reference not publicly available]
- [Reference not publicly available]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- [Reference not publicly available]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Tetrahedron. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ElectronicsAndBooks. [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Amino-3-bromo-8-methoxyquinoline in Cancer Research
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry and has given rise to a multitude of therapeutic agents.[1] In oncology, quinoline derivatives are particularly prominent, with a diverse range of biological activities attributed to this versatile scaffold.[2][3] These compounds can exert their anticancer effects through various mechanisms, including intercalation into DNA, inhibition of critical enzymes like topoisomerases and tyrosine kinases, induction of apoptosis, and arrest of the cell cycle.[2][4]
The therapeutic potential of a quinoline derivative is heavily influenced by the nature and position of its substituents. For instance, halogenation, such as bromination, has been shown to enhance the antiproliferative activity of certain quinoline compounds.[5] Similarly, the presence of a methoxy group at the C-8 position has been associated with potent cytotoxicity in various cancer cell lines.[5][6]
This application note introduces 4-Amino-3-bromo-8-methoxyquinoline , a novel derivative featuring a strategic combination of these key functional groups. Based on the established pharmacology of related compounds, it is hypothesized that this molecule may function as a potent anticancer agent, potentially by targeting DNA topoisomerase I, a critical enzyme involved in DNA replication and repair. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound's efficacy and mechanism of action in a cancer research setting.
Hypothesized Mechanism of Action: Topoisomerase I Inhibition
Many quinoline-based anticancer agents function as topoisomerase "poisons."[2][4] DNA Topoisomerase I (Topo I) alleviates torsional stress during DNA replication by introducing transient single-strand breaks. Topo I poisons, like the well-known camptothecin, stabilize the covalent complex formed between the enzyme and the cleaved DNA strand (known as the cleavage complex). This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, the single-strand break is converted into a permanent and lethal double-strand break, triggering downstream DNA damage responses, cell cycle arrest, and ultimately, apoptosis.
We hypothesize that this compound intercalates at the DNA-enzyme interface, stabilizing the Topo I-mediated cleavage complex.
Experimental Workflow for Compound Evaluation
A logical, multi-stage approach is essential for characterizing a novel anticancer agent. The workflow begins with broad cytotoxicity screening, followed by detailed investigation into the mode of cell death and cell cycle effects, and culminates in specific mechanistic and in vivo studies.
Protocols: In Vitro Characterization
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) across a panel of human cancer cell lines. This assay measures the metabolic activity of cells, which correlates with cell viability.[4][7][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4][7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| HeLa | Cervical Cancer | 3.3 |
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Purpose: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment. Early apoptotic cells translocate phosphatidylserine (PS) to the outer plasma membrane, which can be detected by fluorescently-labeled Annexin V.[2][3][11] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[2][3]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the compound at its 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To determine the effect of the compound on cell cycle progression. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for discrimination between G0/G1, S, and G2/M phases.[1][5][12]
Materials:
-
6-well plates
-
Cold 70% Ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Protocol 2, Step 1).
-
Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min).
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells (500 x g, 5 min) and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. The RNase A is critical to degrade RNA, ensuring PI only binds to DNA.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution.[1]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 | 30 | 15 |
| Compound (IC50) | 20 | 25 | 55 |
Protocols: Mechanistic Validation
Protocol 4: Western Blot Analysis
Purpose: To detect changes in the expression or post-translational modification of key proteins involved in the hypothesized signaling pathway (e.g., DNA damage and apoptosis).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Lysate Preparation: Treat cells as previously described. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g, 15 min, 4°C).[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.
Protocol 5: In Vitro Topoisomerase I DNA Relaxation Assay
Purpose: To directly assess the inhibitory effect of the compound on the catalytic activity of Topoisomerase I. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form.[14][15][16]
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer
-
This compound and a known inhibitor (e.g., Camptothecin)
-
DNA loading dye
-
Agarose gel (1%) and TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel imaging system
Procedure:
-
Reaction Setup: On ice, set up the reactions in microcentrifuge tubes. A typical 20 µL reaction includes: 2 µL 10x Assay Buffer, 200-500 ng supercoiled DNA, the test compound at various concentrations, and nuclease-free water.
-
Enzyme Addition: Add 1 unit of Topoisomerase I to each tube, except for the "no enzyme" control.
-
Incubation: Incubate the reactions for 30 minutes at 37°C.[14]
-
Termination: Stop the reaction by adding loading dye containing SDS.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at ~5 V/cm. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of Topo I activity will be evident by the persistence of the supercoiled DNA band compared to the positive control (enzyme only), which should show mostly relaxed DNA.
Protocol: In Vivo Efficacy Evaluation
Protocol 6: Human Tumor Xenograft Model
Purpose: To evaluate the antitumor efficacy of this compound in a living organism. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment.[17][18][19][20]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Human cancer cells (e.g., HCT116) cultured to ~80% confluency
-
Matrigel (optional, can improve tumor take-rate)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Dosing vehicle and test compound formulation
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 10x10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-implantation using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer the compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule (e.g., daily for 21 days). The control group receives the vehicle only. Monitor animal weight and general health daily as an indicator of toxicity.
-
Endpoint: Continue treatment and tumor measurement until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for the duration of the study.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Conclusion and Future Directions
This application note provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound as a potential anticancer agent. The outlined protocols guide the user from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation. Based on the chemical structure and the known activities of related quinoline derivatives, this compound holds promise as a Topoisomerase I inhibitor.
Successful execution of these experiments would provide critical data on the compound's potency, mechanism of cell killing, and in vivo efficacy. Positive results would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluation in orthotopic or patient-derived xenograft (PDX) models to better mimic human disease.[19]
References
- Afrin, S., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
- Kaur, M., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(15), 115561.
- Varghese, S., & James, D. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 10-20.
- Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Flow Cytometry Facility, University of Hawaii Cancer Center. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Heterocyclic Chemistry.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Wang, L., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(3), 4349-4360. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Topoisomerase Assays. Retrieved from [Link]
-
Lee, C. H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 1-6. [Link]
-
Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
-
Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
OUCI. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]
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- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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"antimicrobial activity screening of 4-Amino-3-bromo-8-methoxyquinoline"
Screening the Antimicrobial Activity of 4-Amino-3-bromo-8-methoxyquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with well-known derivatives like the fluoroquinolones demonstrating potent bactericidal activity by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[1][2][3][4] This application note provides a comprehensive, field-tested guide for researchers to conduct an initial antimicrobial activity screening of the novel compound, this compound. The rationale for investigating this specific molecule stems from the established bioactivity of the 4-aminoquinoline core, which is present in various antimalarial, antibacterial, and antifungal agents[5][6][7], and the known antimicrobial properties of other 8-methoxyquinoline derivatives.[8][9][10] We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against a panel of clinically relevant microorganisms. These protocols are designed to be self-validating through the inclusion of rigorous controls, ensuring the generation of reliable and reproducible data for drug discovery and development professionals.
Scientific Rationale & Assay Principle
The urgent need for new antimicrobial agents, driven by rising antibiotic resistance, has intensified the search for novel molecular scaffolds.[3][11][12] Quinoline derivatives have historically been a rich source of antimicrobial drugs.[12][13][14][15] Their mechanism of action often involves the inhibition of bacterial type II topoisomerases, which are crucial for DNA replication, thereby leading to cell death.[2][4][11] The specific compound, this compound, combines several structural features of interest:
-
The 4-Aminoquinoline Core: This is a privileged structure in medicinal chemistry, forming the basis of drugs like chloroquine.[5][6]
-
The 8-Methoxy Group: Substitutions at the 8-position of the quinoline ring are known to influence biological activity, with some 8-hydroxyquinoline and 8-methoxyquinoline analogs exhibiting significant antibacterial and antifungal properties.[8][16][17][18]
-
Halogenation (Bromo Group): The introduction of halogens can modulate the lipophilicity and electronic properties of a molecule, often enhancing its biological efficacy.
This guide focuses on two fundamental assays in antimicrobial susceptibility testing (AST):
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary measure of a compound's potency and determines if it is bacteriostatic (inhibits growth) at a specific concentration.
-
Minimum Bactericidal Concentration (MBC): This assay is a direct extension of the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. A compound is generally considered bactericidal when the MBC is no more than four times the MIC value.
The protocols outlined below are based on the broth microdilution method, a standardized and widely accepted technique for quantitative AST.
Experimental Workflow Overview
The overall process for screening the antimicrobial activity of this compound follows a logical progression from initial compound preparation to the final determination of bactericidal activity.
Materials and Reagents
-
Test Compound: this compound (Purity ≥98%)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Microbial Strains (ATCC Quality Control Strains Recommended):
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative, non-fermenter
-
Candida albicans (e.g., ATCC 90028) - Fungal/Yeast
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) for bacterial MBC plating
-
Sabouraud Dextrose Agar (SDA) for fungal MBC plating
-
-
Positive Control Antibiotics:
-
Ciprofloxacin or Vancomycin for bacteria
-
Amphotericin B or Fluconazole for fungi
-
-
Equipment & Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette (8 or 12 channel)
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Spectrophotometer or Densitometer for McFarland standards
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Biological safety cabinet
-
Detailed Experimental Protocols
Protocol 1: Preparation of Test Compound and Microbial Inocula
Causality Explanation: Accurate and reproducible results depend entirely on starting with a precisely known concentration of the test compound and a standardized number of microbial cells. Using a non-standardized inoculum can lead to falsely high or low MIC values.
-
Compound Stock Preparation: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved by vortexing. b. Create an intermediate dilution (e.g., 1280 µg/mL) in the appropriate sterile broth (CAMHB or RPMI). This minimizes the final DMSO concentration in the assay. Note: The highest concentration of DMSO in the assay should not exceed 1-2%, as higher levels can inhibit microbial growth.
-
Microbial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in 3-5 mL of sterile saline or broth. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is visually equivalent to approximately 1.5 x 10⁸ CFU/mL for bacteria. e. Within 15 minutes of standardization, dilute this suspension into the appropriate test broth (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Causality Explanation: This protocol uses a two-fold serial dilution to test the compound across a wide concentration range. This allows for the precise identification of the concentration at which microbial growth is inhibited. Controls are critical to validate the results: the sterility control ensures the broth is not contaminated, the vehicle control ensures the solvent (DMSO) is not inhibitory, and the positive control confirms the microbes are susceptible to a known antibiotic.
-
Plate Setup: a. Dispense 50 µL of sterile broth (CAMHB or RPMI) into wells 2 through 12 of a 96-well plate for each test row. b. In well 1, add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL prepared from the intermediate stock). Well 12 will serve as the growth control (no compound).
-
Serial Dilution: a. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. b. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. This creates a concentration range (e.g., from 64 µg/mL down to 0.125 µg/mL). c. Well 11 will serve as the vehicle control (add the highest concentration of DMSO used, typically from a separate dilution). d. Well 12 will serve as the growth control (broth only, no compound or DMSO). A separate well or strip should be used for a sterility control (broth only, no inoculum).
-
Inoculation: a. Add 50 µL of the standardized microbial inoculum (prepared in Protocol 1, step 2e) to wells 1 through 12. Do not add inoculum to the sterility control well. b. The final volume in each well is now 100 µL, and the final microbial concentration is ~5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for Candida albicans.
-
Reading the MIC: a. After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Causality Explanation: This step distinguishes between growth inhibition (bacteriostatic) and cell death (bactericidal). By sub-culturing from the clear wells of the MIC plate, we can determine if the bacteria were merely dormant or have been killed. A ≥99.9% reduction in CFU is the standard definition of bactericidal activity.
-
Sub-culturing: a. Select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, spot 10 µL from each of these wells onto a fresh agar plate (MHA/TSA for bacteria, SDA for fungi).
-
Incubation: a. Incubate the agar plates at the appropriate temperature and duration (as in the MIC assay).
-
Reading the MBC: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. Practically, this is often defined as the concentration that yields ≤ 5 colonies from a 10 µL spot when the initial inoculum was 5 x 10⁵ CFU/mL.
Data Analysis and Interpretation
The results from the MIC and MBC assays provide a clear picture of the compound's antimicrobial profile.
Example Data Presentation
The following table illustrates how to present the final screening data. Ciprofloxacin and Amphotericin B are included as standard positive controls.
| Microorganism | Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus | ATCC 29213 | This compound | 8 | 16 | Bactericidal (2) |
| Ciprofloxacin | 0.5 | 1 | Bactericidal (2) | ||
| Escherichia coli | ATCC 25922 | This compound | 16 | >128 | Bacteriostatic |
| Ciprofloxacin | 0.015 | 0.03 | Bactericidal (2) | ||
| Pseudomonas aeruginosa | ATCC 27853 | This compound | >128 | ND | Inactive |
| Ciprofloxacin | 0.5 | 1 | Bactericidal (2) | ||
| Candida albicans | ATCC 90028 | This compound | 32 | >128 | Fungistatic |
| Amphotericin B | 1 | 2 | Fungicidal (2) | ||
| ND = Not Determined |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Growth in sterility control well | Contamination of broth, plates, or poor aseptic technique. | Discard results. Use fresh, sterile materials and review aseptic technique. |
| No growth in growth control well | Inoculum was not viable; incorrect medium used; residual cleaning agent in plate. | Verify inoculum viability. Ensure correct medium is used for the specific organism. Use sterile, single-use labware. |
| Growth in all wells, including positive control antibiotic | Organism is resistant to the control antibiotic; incorrect antibiotic concentration; inoculum too dense. | Verify the ATCC strain's expected susceptibility profile. Prepare fresh antibiotic stocks. Re-standardize inoculum to 0.5 McFarland. |
| "Skipped" wells (growth at high concentration, no growth at lower concentration) | Compound precipitation at high concentrations; contamination; pipetting error. | Inspect wells for precipitate. Repeat assay, ensuring complete dissolution and proper mixing at each dilution step. |
Conclusion
This application note provides a robust and comprehensive framework for the initial antimicrobial screening of this compound. By following these detailed protocols, researchers can reliably determine the MIC and MBC values against a panel of representative microorganisms. The data generated will be crucial for making informed decisions regarding the compound's potential as a lead candidate for further development in the fight against infectious diseases.
References
-
Wikipedia. Quinolone antibiotic. [Link]
-
Rodríguez-Martínez, J. M., et al. (2016). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia. [Link]
-
Al-Mokyna, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]
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Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
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Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]
-
Blower, T. R., et al. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
-
Hafez, H. N., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal. [Link]
-
Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]
-
Nweze, C. C., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
Hafez, H. N., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave. [Link]
-
Chaudhari, B. R., et al. (2021). Synthesis and evaluation of novel antimicrobial quinoline derivatives. World Journal of Pharmaceutical Research. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Acta Pharmaceutica. [Link]
-
Wikipedia. 4-Aminoquinoline. [Link]
-
Romero, E. L., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Kumar, V., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate. [Link]
-
Solomon, V. R., et al. (2012). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
-
Odingo, J. O., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Microbiology. [Link]
-
Odingo, J. O., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. ResearchGate. [Link]
-
Joaquim, A. R., et al. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology. [Link]
-
Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
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National Analytical Corporation. This compound. [Link]
-
Kumar, V., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate. [Link]
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The Strategic Role of 4-Amino-3-bromo-8-methoxyquinoline in Active Pharmaceutical Ingredient (API) Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Quinoline Scaffold and Its Pharmaceutical Importance
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities.[1] These activities include antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this important class of compounds, 4-amino-3-bromo-8-methoxyquinoline has emerged as a critical intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2][] Its specific substitution pattern, featuring an amino group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 8-position, provides multiple reactive sites for further molecular elaboration. This guide provides a detailed exploration of the synthesis, handling, and application of this key intermediate in the development of novel pharmaceuticals.
Physicochemical Properties and Safe Handling
This compound is typically a solid, often a light yellow crystalline powder, that is stable under recommended storage conditions.[4] It is generally insoluble in water but soluble in various organic solvents.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1210642-96-8 | [5] |
| Molecular Formula | C₁₀H₉BrN₂O | |
| Molecular Weight | 253.1 g/mol | |
| Appearance | Light yellow crystalline powder | [4] |
| Purity | ≥98% (typical) | [4] |
| Solubility | Insoluble in water, soluble in organic solvents | [4][5] |
Safety and Handling Precautions:
While specific hazard data for this compound is not extensively detailed in all public sources, it is crucial to handle it with the care afforded to all laboratory chemicals. As a halogenated aromatic amine, it should be considered potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent degradation.[4]
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[6]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound typically involves a multi-step process starting from more readily available quinoline derivatives. A common synthetic strategy involves the bromination of an appropriate 8-methoxyquinoline precursor.
Protocol: Synthesis via Bromination of 4-amino-8-methoxyquinoline
This protocol outlines a general procedure for the synthesis of the title compound. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.
Materials:
-
4-amino-8-methoxyquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve 4-amino-8-methoxyquinoline in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Caption: A conceptual diagram of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of APIs. Its unique substitution pattern allows for the strategic introduction of various functional groups, making it a key building block in the development of novel therapeutics, particularly in the area of oncology. [7]The protocols and information provided in this guide are intended to assist researchers and drug development professionals in the safe and effective utilization of this important chemical entity. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount to achieving successful outcomes.
References
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- Google Patents. (2015).
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- National Analytical Corporation - Chemical Division. 4-amino-3-bromo-8- Methoxyquinoline - Cas No: 1210642-96-8 at Best Price in Mumbai. Tradeindia. Accessed January 15, 2026.
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Application Notes and Protocols for the C-H Functionalization of Quinoline Scaffolds
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4] The direct functionalization of its carbon-hydrogen (C-H) bonds represents a paramount strategy for molecular diversification, offering atom- and step-economy over traditional multi-step syntheses.[1][4] This guide provides an in-depth exploration of modern protocols for the regioselective C-H functionalization of quinolines. We move beyond a simple listing of methods to explain the underlying principles, causality behind experimental choices, and field-proven insights for three major catalytic paradigms: Palladium-catalyzed C8 arylation, Rhodium-catalyzed C2 alkylation, and Photocatalytic Minisci-type reactions. Detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams are provided to empower researchers in drug discovery and chemical synthesis to effectively implement these powerful transformations.
Introduction: The Strategic Value of Quinoline C-H Functionalization
The quinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of therapeutic agents, including antimalarials (e.g., chloroquine), anticancer drugs, and antibiotics.[5] Its functionalization is critical for modulating pharmacological properties. Traditional methods often rely on harsh conditions and pre-functionalized starting materials, limiting their scope and efficiency.[1][4]
Direct C-H functionalization has emerged as a transformative alternative.[6][7] This approach avoids lengthy synthetic sequences by directly converting innate C-H bonds into new C-C, C-N, or C-O bonds. However, the quinoline scaffold presents a significant challenge in regioselectivity. It possesses multiple, distinct C-H bonds across its electron-deficient pyridine ring (C2, C3, C4) and its electron-rich carbocyclic ring (C5, C6, C7, C8). Controlling the site of functionalization is therefore the central goal of modern synthetic methods.
This document serves as a practical guide to navigating these challenges, focusing on robust and widely adopted protocols that offer predictable control over regioselectivity.
Strategic Approaches & Key Protocols
The regioselectivity of quinoline C-H functionalization is primarily dictated by the choice of catalyst and reaction mechanism. The nitrogen atom's lone pair and the electronic nature of the two rings are the key handles for achieving site-selectivity.
Chelation-Assisted C8 Functionalization: Palladium Catalysis
The C8-position on the carbocyclic ring is sterically accessible and can be targeted with high selectivity using a directing group strategy.[7] By converting the quinoline nitrogen to a quinoline N-oxide, the N-oxide oxygen atom can act as an effective chelating director for a transition metal catalyst, forming a stable five-membered metallacyclic intermediate that positions the catalyst to activate the adjacent C8-H bond.[1] Palladium catalysis is particularly effective for this transformation, enabling the crucial C8-arylation of the quinoline core.[8][9]
This protocol is adapted from the robust method developed by Stephens, D. E., et al., which demonstrates high C8 selectivity and broad substrate scope.[8][9] The reaction can be performed using conventional heating or significantly accelerated with microwave irradiation.
Principle & Rationale: The N-oxide directing group coordinates to the Palladium(II) catalyst. This is followed by a Concerted Metalation-Deprotonation (CMD) event at the C8 position to form a stable palladacycle intermediate.[2] Oxidative addition of an iodoarene, followed by reductive elimination, furnishes the C8-arylated product and regenerates the active Pd(II) catalyst. The use of an acidic medium (acetic acid) and water is crucial for achieving high C8 selectivity over the electronically favored C2 position.[8][9]
Application Protocol: C8-Arylation of Quinoline N-Oxide with 4-Iodotoluene
Materials & Reagents:
| Reagent/Material | Grade | M.W. | Amount | Moles (mmol) | Equiv. |
| Quinoline N-Oxide | 98%+ | 145.16 | 145 mg | 1.0 | 1.0 |
| 4-Iodotoluene | 98%+ | 218.04 | 654 mg | 3.0 | 3.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | 224.50 | 22.5 mg | 0.1 | 0.1 |
| Silver(I) Carbonate (Ag₂CO₃) | 99%+ | 275.75 | 551 mg | 2.0 | 2.0 |
| Acetic Acid (AcOH) | Glacial | 60.05 | 3.0 mL | - | - |
| Microwave Vial | 10-20 mL | - | 1 | - | - |
| Stir Bar | - | - | 1 | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add quinoline N-oxide (1.0 mmol), 4-iodotoluene (3.0 mmol), palladium(II) acetate (10 mol%), and silver(I) carbonate (2.0 equiv.).
-
Solvent Addition: Add glacial acetic acid (3.0 mL) to the vial.
-
Sealing and Atmosphere: Securely cap the vial. While an inert atmosphere is often good practice, this specific protocol has been shown to be robust without extensive degassing.
-
Reaction Conditions (Microwave): Place the vial in a microwave reactor. Irradiate the mixture at 180 °C for 45-60 minutes. Monitor the reaction progress by TLC or LC-MS if desired.
-
Reaction Conditions (Conventional Heat): Alternatively, the sealed vial can be placed in a pre-heated oil bath at 120 °C for 12-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 20 mL). Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with additional DCM (2x10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x20 mL) and brine (1x20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 8-(p-tolyl)quinoline N-oxide.
Field Insights & Troubleshooting:
-
Regioselectivity: The C8/C2 ratio is typically >20:1 under these conditions. If C2-arylation is significant, ensure the acidity and water content are appropriate, as neutral, anhydrous solvents tend to favor C2 functionalization.[8][9]
-
Oxidant: Silver carbonate acts as both an oxidant and a halide scavenger. Other silver salts like Ag₃PO₄ can also be effective.[6]
-
Microwave vs. Thermal: Microwave heating dramatically reduces reaction times from hours to minutes, offering a significant advantage in throughput.[2][6][8][9]
Caption: Catalytic cycle for Pd-catalyzed C8-arylation.
Intrinsic Reactivity at C2: Rhodium Catalysis
The C2 position of quinoline is electronically deficient and adjacent to the nitrogen atom, making it inherently susceptible to nucleophilic attack and metallation. Rhodium(III) catalysts are particularly adept at activating this C2-H bond, often without the need for an N-oxide directing group, enabling direct alkylations and alkenylations.[3][10]
This protocol is based on methods described for the hydroarylation of alkenes, a powerful way to form C-C bonds.[3]
Principle & Rationale: The reaction is believed to proceed via coordination of the quinoline nitrogen to the cationic Rh(III) center. This enhances the acidity of the C2-H bond, facilitating its cleavage via a CMD mechanism to form a five-membered rhodacycle. Subsequent coordination and migratory insertion of an alkene into the Rh-C bond, followed by β-hydride elimination and reductive elimination, yields the C2-alkenylated quinoline and regenerates the active catalyst.
Application Protocol: C2-Alkenylation of Quinoline with Styrene
Materials & Reagents:
| Reagent/Material | Grade | M.W. | Amount | Moles (mmol) | Equiv. |
| Quinoline | 98%+ | 129.16 | 65 mg | 0.5 | 1.0 |
| Styrene | 99% | 104.15 | 83 mg | 0.8 | 1.6 |
| [RhCp*Cl₂]₂ | - | 618.14 | 15.5 mg | 0.025 | 0.05 |
| Silver Hexafluoroantimonate (AgSbF₆) | 98% | 343.62 | 34.4 mg | 0.1 | 0.2 |
| Dichloroethane (DCE) | Anhydrous | 98.96 | 2.0 mL | - | - |
| Schlenk tube | 25 mL | - | 1 | - | - |
| Stir Bar | - | - | 1 | - | - |
Step-by-Step Procedure:
-
Catalyst Activation: In a 25 mL Schlenk tube under an argon atmosphere, add the rhodium dimer [RhCp*Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%). Add anhydrous DCE (1.0 mL) and stir the mixture at room temperature for 15 minutes to generate the active cationic Rh(III) catalyst.
-
Reagent Addition: To the catalyst mixture, add quinoline (0.5 mmol) followed by styrene (0.8 mmol) via syringe. Add an additional 1.0 mL of DCE.
-
Reaction Conditions: Seal the Schlenk tube and place it in a pre-heated oil bath at 80 °C. Stir for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (15 mL). Filter through a short plug of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired (E)-2-styrylquinoline.
Field Insights & Troubleshooting:
-
Catalyst System: The silver salt is crucial; it acts as a halide scavenger to generate the coordinatively unsaturated, cationic [Cp*Rh]²⁺ species required for C-H activation.
-
Alkene Scope: This method is effective for a variety of activated and unactivated alkenes. Electron-deficient alkenes like acrylates also work well.[3]
-
Atmosphere: Maintaining an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst decomposition and side reactions.
Radical Pathways via Photocatalysis: The Minisci Reaction
The Minisci reaction is a classic method for the functionalization of electron-deficient heterocycles. It involves the addition of a nucleophilic carbon-centered radical to a protonated heteroarene. The advent of photoredox catalysis has revolutionized this transformation, allowing it to proceed under exceptionally mild conditions using visible light. This approach is particularly effective for functionalizing the C2 and C4 positions of quinolines.
This protocol is a representative procedure for generating alkyl radicals from abundant carboxylic acids for addition to quinoline, inspired by recent advances in photocatalysis.
Principle & Rationale: A photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) is excited by visible light, becoming a potent single-electron transfer (SET) agent. This excited catalyst oxidizes a carboxylic acid, which then undergoes rapid decarboxylation to generate an alkyl radical. Concurrently, the quinoline is protonated by an acid (e.g., TFA) to lower its LUMO, making it highly susceptible to radical attack. The alkyl radical adds to the protonated quinoline (preferentially at C2/C4), forming a radical cation intermediate. A mild oxidant then oxidizes this intermediate to the final alkylated product, regenerating the ground-state photocatalyst.
Application Protocol: C4-tert-Butylation of Lepidine (4-Methylquinoline)
Materials & Reagents:
| Reagent/Material | Grade | M.W. | Amount | Moles (mmol) | Equiv. |
| Lepidine (4-Methylquinoline) | 98%+ | 143.19 | 28.6 mg | 0.2 | 1.0 |
| Pivalic Acid | 99% | 102.13 | 40.8 mg | 0.4 | 2.0 |
| Ru(bpy)₃Cl₂·6H₂O | 98% | 748.63 | 1.5 mg | 0.002 | 0.01 |
| Ammonium Persulfate ((NH₄)₂S₂O₈) | 98%+ | 228.20 | 91.3 mg | 0.4 | 2.0 |
| Trifluoroacetic Acid (TFA) | 99% | 114.02 | 18 µL | 0.2 | 1.0 |
| Acetonitrile (MeCN) | Anhydrous | 41.05 | 2.0 mL | - | - |
| Schlenk tube / Vial | 4 mL | - | 1 | - | - |
| Blue LED Light Source | (455 nm) | - | 1 | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 4 mL vial equipped with a stir bar, add lepidine (0.2 mmol), pivalic acid (2.0 equiv.), Ru(bpy)₃Cl₂·6H₂O (1 mol%), and ammonium persulfate (2.0 equiv.).
-
Solvent and Acid Addition: Add anhydrous acetonitrile (2.0 mL) and trifluoroacetic acid (1.0 equiv.).
-
Degassing: Seal the vial and degas the mixture by sparging with argon for 10-15 minutes.
-
Reaction Setup: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction at room temperature.
-
Irradiation: Irradiate the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Extract the mixture with ethyl acetate (3x10 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate 2-(tert-butyl)-4-methylquinoline.
Field Insights & Troubleshooting:
-
Radical Precursors: A wide array of radical precursors can be used, including alkyl boronic acids, silicates, and ethers, by adapting the photocatalytic system.
-
Regioselectivity: For quinoline itself, a mixture of C2 and C4 isomers is common. The ratio can be influenced by steric factors on the substrate and the radical. For lepidine (4-methylquinoline), the C4 position is blocked, directing addition to the C2 position.
-
Oxygen Sensitivity: While some photocatalytic reactions are tolerant to air, degassing is generally recommended to prevent quenching of the excited state catalyst by oxygen, which can reduce efficiency.
Caption: General pathway for a photocatalytic Minisci reaction.
Comparative Analysis of Methodologies
The choice of protocol depends heavily on the desired regioselectivity and the available functional group handles on the quinoline substrate.
Table 1: Regioselectivity of C-H Functionalization Protocols
| Method | Target Position(s) | Key Requirement | Common Coupling Partner |
| Palladium-Catalyzed | C8 (High Selectivity) | N-Oxide Directing Group | Aryl Halides, Boronic Acids |
| Rhodium-Catalyzed | C2 (High Selectivity) | Unsubstituted N-atom | Alkenes, Alkynes |
| Photocatalytic Minisci | C2 / C4 | Acidic Medium | Carboxylic Acids, Boronic Acids |
| Metal-Free Radical | C2 / C4 | Radical Initiator | Various Radical Precursors |
Table 2: Comparison of Typical Reaction Parameters
| Parameter | Pd-Catalyzed C8-Arylation | Rh-Catalyzed C2-Alkenylation | Photocatalytic C-H Alkylation |
| Catalyst | Pd(OAc)₂ | [RhCp*Cl₂]₂ / AgSbF₆ | Ru(bpy)₃Cl₂ or Organic Dye |
| Temperature | 120-180 °C | 60-100 °C | Room Temperature |
| Key Additive | Acetic Acid, Silver Salt | Silver Salt (Halide Scavenger) | Acid (TFA), Oxidant |
| Atmosphere | Air or Inert | Strict Inert (Ar/N₂) | Inert (Degassed) |
| Energy Source | Thermal / Microwave | Thermal | Visible Light (LEDs) |
Conclusion and Future Outlook
The C-H functionalization of quinolines has matured into a powerful and predictable field of synthetic chemistry. By leveraging transition-metal catalysis with directing groups (Pd), exploiting intrinsic electronic biases (Rh), or harnessing radical intermediates under mild photocatalytic conditions, researchers can now selectively modify nearly every position on the quinoline scaffold. The protocols detailed herein represent robust, well-validated starting points for laboratory execution.
Future developments will likely focus on expanding the scope of metal-free C-H functionalizations, developing enantioselective variants, and functionalizing the more challenging C3, C5, C6, and C7 positions with greater precision. As catalytic systems become more sophisticated and sustainable, the direct C-H functionalization of quinolines will continue to accelerate innovation in both medicine and materials science.
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Li, J., & Li, C.-J. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
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Parmar, D., et al. (2022). C2 alkylation of quinoline with olefins. ResearchGate.
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-
Wang, D., et al. (2015). Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters.
-
Stuart, D. R., et al. (2008). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.
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Nanocatalyzed Green Synthesis of Quinoline Derivatives: Application Notes and Protocols
Introduction: The Imperative for Greener Quinoline Synthesis
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Their broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, continues to drive significant research interest.[3][4][5][6] Historically, the synthesis of these vital heterocycles has relied on classical methods like the Skraup, Doebner-von Miller, and Friedländer reactions.[2][3][7] However, these traditional routes often necessitate harsh reaction conditions, the use of toxic and expensive reagents, and the generation of substantial waste, running counter to the modern principles of green chemistry.[2][3][4][6]
The shift towards environmentally benign synthetic methodologies has propelled the exploration of nanocatalysis as a superior alternative.[3][4][8] Nanocatalysts offer a multitude of advantages over their homogeneous and conventional heterogeneous counterparts, including high surface-area-to-volume ratios, unique electronic properties, milder reaction conditions, enhanced yields and selectivity, and remarkable reusability.[1][3] This guide provides an in-depth exploration of nanocatalyzed green synthesis routes to quinoline derivatives, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Principles of Nanocatalyzed Green Synthesis
The application of nanocatalysts in quinoline synthesis aligns with several key principles of green chemistry:
-
High Atom Economy: One-pot and multi-component reactions catalyzed by nanoparticles often lead to the incorporation of most of the atoms from the reactants into the final product, minimizing waste.[9]
-
Use of Greener Solvents: Many nanocatalytic systems are designed to function efficiently in environmentally benign solvents like water and ethanol, or even under solvent-free conditions.[2][3][10]
-
Energy Efficiency: Nanocatalysts can significantly lower the activation energy of reactions, allowing them to proceed under milder temperatures and pressures, often facilitated by energy-efficient techniques like microwave or ultrasound irradiation.[2][10]
-
Catalyst Reusability: A hallmark of heterogeneous nanocatalysts, particularly those with magnetic cores, is their ease of separation from the reaction mixture and their ability to be reused for multiple cycles with minimal loss of activity.[1][3][11]
Featured Nanocatalytic System: Magnetically Recoverable Nanoparticles
Among the diverse array of nanocatalysts, magnetically recoverable nanoparticles, particularly those based on an iron oxide core (Fe₃O₄), have emerged as exceptionally practical and efficient catalysts for the green synthesis of quinolines.[3] Their magnetic nature allows for facile separation from the reaction medium using an external magnet, obviating the need for tedious filtration or centrifugation.[1]
Workflow for Synthesis and Application of a Magnetic Nanocatalyst
The following diagram illustrates a typical workflow for the synthesis of a core-shell magnetic nanocatalyst and its subsequent application in quinoline synthesis.
Caption: Workflow for magnetic nanocatalyst synthesis and its application in quinoline synthesis.
The Friedländer Annulation: A Mechanistic Overview
The Friedländer annulation is a cornerstone reaction for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][12][13] Nanocatalysts, particularly those with Lewis acidic sites, can significantly enhance the efficiency of this reaction.[3]
Two primary mechanistic pathways are generally considered for the Friedländer synthesis:
Caption: Mechanistic pathways of the Friedländer quinoline synthesis.[8]
Comparative Performance of Nanocatalysts in Quinoline Synthesis
The choice of nanocatalyst significantly influences the reaction efficiency, yield, and conditions required for quinoline synthesis. The following table summarizes the performance of various nanocatalytic systems.
| Nanocatalyst | Reaction Type | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Reusability |
| Fe₃O₄@SiO₂-IL-HSO₄ | Friedländer Annulation | 2-Aminoaryl ketones and 1,3-dicarbonyls | Solvent-free | 90 | 15-60 min | 85-96 | High (multiple cycles)[3] |
| CuO NPs | Condensation | 2-Aminoacetophenones and DMAD | Acetonitrile | 40 | 10 h | 80-94 | Not specified[3][5] |
| Ag NPs (green synthesized) | One-pot synthesis | Acetyl derivatives and 2-aminobenzyl alcohol | Not specified | Not specified | Not specified | Good | Not specified[3][5] |
| Ni Nanocatalyst | Friedländer Annulation | 2-Aminoaryl ketones and 1,3-dicarbonyls | Solvent-free | 90 | Not specified | Fair | Up to 5 cycles[3][5] |
| ZnO/CNT | Friedländer Condensation | 2-Amino-5-chlorobenzaldehyde and carbonyls | Solvent-free | Not specified | Not specified | 24-99 | Not specified[14] |
| g-C₃N₄-COOH-SO₃H | Friedländer Synthesis | 2-Aminoaryl ketones and cyclic/acyclic ketones | Not specified | Mild | Not specified | High | Notable[15][16] |
DMAD: Dimethyl acetylenedicarboxylate
Experimental Protocols
Protocol 1: Synthesis of a Core-Shell Magnetic Nanocatalyst (Fe₃O₄@SiO₂)
This protocol outlines a general procedure for the synthesis of a silica-coated magnetic nanocatalyst, which can be further functionalized for catalytic applications.[1]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (25%)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under an inert atmosphere (e.g., nitrogen).
-
Heat the solution to 80°C with vigorous stirring.
-
Add ammonium hydroxide dropwise until the pH reaches ~10, resulting in the formation of a black precipitate.
-
Continue stirring for 1-2 hours.
-
Collect the black precipitate (Fe₃O₄ nanoparticles) using an external magnet and wash several times with deionized water and ethanol until neutral.
-
Dry the nanoparticles in an oven.
-
-
Silica Coating (Fe₃O₄@SiO₂):
-
Disperse the synthesized Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water, followed by sonication to ensure a uniform dispersion.[1]
-
Add ammonium hydroxide to the mixture.[1]
-
Add TEOS dropwise while stirring vigorously.[1]
-
Continue the reaction for several hours to allow for the formation of a silica shell.[1]
-
Collect the Fe₃O₄@SiO₂ core-shell nanoparticles by magnetic separation, wash thoroughly with ethanol and water, and dry.[1]
-
Protocol 2: Nanocatalyzed Synthesis of a Polysubstituted Quinoline via Friedländer Annulation
This protocol provides a general method for the synthesis of quinoline derivatives using a reusable nanocatalyst, which can be adapted based on the specific catalyst and substrates.[3][14]
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported catalyst) (catalytic amount, e.g., 0.02 g)
-
Ethanol (or other green solvent, if not solvent-free)
Procedure:
-
Reaction Setup:
-
Reaction:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a magnetic nanocatalyst was used, separate it from the reaction mixture using a strong external magnet.[1] Otherwise, the catalyst can be removed by filtration.[1]
-
If a solvent was used, remove it under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure quinoline derivative.[1]
-
-
Catalyst Recycling:
Conclusion and Future Outlook
The use of nanocatalysts in the synthesis of quinoline derivatives represents a significant advancement in the field of green chemistry. These methods offer numerous benefits, including improved efficiency, milder reaction conditions, and a reduced environmental footprint. The ongoing development of novel nanocatalytic systems with enhanced activity, selectivity, and reusability will undoubtedly pave the way for even more sustainable and economically viable routes to this important class of heterocyclic compounds. Future research will likely focus on the design of multifunctional nanocatalysts, the exploration of flow chemistry systems for continuous production, and the application of these green methodologies to the synthesis of increasingly complex and biologically active quinoline derivatives.
References
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Application Notes and Protocols for Molecular Docking Studies with 4-Amino-3-bromo-8-methoxyquinoline
Introduction: Unveiling the Potential of 4-Amino-3-bromo-8-methoxyquinoline through In Silico Analysis
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3][4] this compound, a specific derivative, presents an intriguing subject for computational drug discovery. Molecular docking, a powerful in silico technique, allows us to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[5] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to conduct molecular docking studies with this compound. We will explore its potential interactions with both anticancer and antimalarial targets, offering a robust framework for further experimental validation.
This guide is designed to be a practical and scientifically rigorous resource. We will delve into the causality behind each experimental choice, ensuring a deep understanding of the methodology. The protocols are presented as a self-validating system, empowering you to confidently interpret your results.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulations follow a structured workflow, from the preparation of the ligand and protein to the analysis of the final results. This process allows for a systematic investigation of the potential binding modes of a ligand within a protein's active site.
Caption: A conceptual diagram of potential ligand-receptor interactions.
3. Validation and Further Steps:
-
Re-docking: If a co-crystallized ligand was present in the original PDB file, you can perform a re-docking experiment to validate your docking protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose of the native ligand should ideally be less than 2.0 Å.
-
Experimental Validation: The results from molecular docking are predictive. It is essential to follow up with experimental validation, such as in vitro enzyme assays or cell-based assays, to confirm the biological activity of this compound against the predicted targets.
Conclusion
This application note has provided a detailed and scientifically grounded protocol for conducting molecular docking studies with this compound. By following these steps, researchers can effectively explore the potential binding modes and affinities of this compound against relevant anticancer and antimalarial targets. The insights gained from these in silico studies can guide further lead optimization and experimental investigations, ultimately accelerating the drug discovery process.
References
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Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chem Biol Drug Des.[Link]
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Yuvaniyama, J., Chitnumsub, P., Kamchonwongpaisan, S., Vanichtanankul, J., Sirawaraporn, W., Taylor, P., Walkinshaw, M.D., & Yuthavong, Y. (2003). Insights into antifolate resistance from malarial DHFR-TS structures. Nat Struct Biol, 10, 357–365. [Link]
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Gajiwala, K.S., & Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. RCSB PDB.[Link]
-
Iwata, H., Oki, H., Okada, K., Takagi, T., Tawada, M., Miyazaki, Y., Imamura, S., Hori, A., Lawson, J.D., Hixon, M.S., Kimura, H., & Miki, H. (2012). A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases. J Med Chem, 55(10), 4844-4854. [Link]
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BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. (2008). Cancer Res, 68(12), 4774-4782. [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. [Link]
-
Molecular Docking Tutorial. (n.d.). [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Arabian Journal of Chemistry, 11(7), 1147-1172. [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher.[Link]
-
Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 10(2), 115-124. [Link]
-
Firoz A, Talwar P. Role of death-associated protein kinase 1 (DAPK1) in retinal degenerative diseases: an in-silico approach towards therapeutic intervention. (2024). J Biomol Struct Dyn, 42(11), 5686-5698. [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute.[Link]
-
4-aminoquinolines as Antimalarial Drugs. (2016). The Plymouth Student Scientist, 9(1), 196-220. [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (2007). J Comb Chem, 9(3), 471-480. [Link]
-
Structures of some 4-aminoquinolines having antimalarial activity. (2012). Bioorg Med Chem Lett, 22(1), 449-452. [Link]
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- 3. globalresearchonline.net [globalresearchonline.net]
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- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Application Notes and Protocols for the Development of 4-Aminoquinoline-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Potential of the 4-Aminoquinoline Scaffold in Inflammation
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of malaria through compounds like chloroquine (CQ) and hydroxychloroquine (HCQ).[1][2] Beyond their antimalarial properties, these molecules have been repurposed for their significant immunomodulatory and anti-inflammatory effects in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[3] This has spurred a resurgence of interest in designing novel 4-aminoquinoline derivatives as a promising class of anti-inflammatory agents.[4] This guide provides an in-depth exploration of the mechanisms, synthesis, and screening protocols for developing next-generation 4-aminoquinoline-based anti-inflammatory drugs.
Core Mechanism of Action: A Multi-pronged Attack on Inflammatory Pathways
The anti-inflammatory effects of 4-aminoquinolines are not attributed to a single mode of action but rather a synergistic combination of mechanisms that disrupt key inflammatory signaling cascades.
1. Lysosomotropism and Inhibition of Endosomal Acidification:
4-Aminoquinolines are weak bases that readily diffuse across cell membranes and accumulate in acidic intracellular compartments, most notably lysosomes and endosomes.[2][5] Within these organelles, they become protonated and trapped, leading to an increase in the intra-vesicular pH.[2] This disruption of the acidic environment has profound downstream consequences:
-
Inhibition of Antigen Presentation: The processing of antigens by antigen-presenting cells (APCs) is a pH-dependent process that occurs within endosomes. By raising the endosomal pH, 4-aminoquinolines impair the degradation of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules, thereby dampening the activation of T-cells.
-
Autophagy Inhibition: Lysosomal function is critical for the process of autophagy, a cellular recycling mechanism that is also implicated in inflammatory responses. 4-Aminoquinolines can interfere with autophagic flux, further contributing to their immunomodulatory effects.
2. Interference with Toll-Like Receptor (TLR) Signaling:
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Several TLRs, particularly the endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) and the cell-surface TLR4, are key drivers of inflammatory responses. 4-Aminoquinolines potently inhibit TLR signaling through multiple mechanisms:
-
Inhibition of Endosomal TLRs (TLR7, TLR9): The activation of TLR7 and TLR9 by their respective ligands (single-stranded RNA and CpG DNA) is dependent on the acidic environment of the endosome. By neutralizing this acidity, 4-aminoquinolines prevent the conformational changes in the TLRs necessary for signaling.[5][6] Additionally, some studies suggest that these compounds can directly bind to nucleic acids, masking them from TLR recognition.
-
Modulation of TLR4 Signaling: TLR4, the receptor for lipopolysaccharide (LPS), is a potent initiator of inflammation. Hydroxychloroquine has been shown to reduce the amount of available TLR4 on the cell surface and block downstream signal transduction to the transcription factor NF-κB.[5][7]
The culmination of these inhibitory actions is a significant reduction in the production of pro-inflammatory cytokines and chemokines, which are the key mediators of the inflammatory response.
Signaling Pathways Modulated by 4-Aminoquinolines
The anti-inflammatory effects of 4-aminoquinolines are a direct result of their ability to intercept and disrupt pro-inflammatory signaling cascades. The following diagrams illustrate the key pathways and the points of intervention by these compounds.
Caption: Inhibition of endosomal TLR9 signaling by 4-aminoquinolines.
Protocols for Synthesis and Screening
The development of novel 4-aminoquinoline-based anti-inflammatory agents involves a systematic workflow encompassing chemical synthesis followed by a cascade of in vitro and in vivo screening assays.
General Synthesis of 4-Aminoquinoline Derivatives
A common and versatile method for the synthesis of 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor. [8][9] Protocol 1: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives via SNAr
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 4-chloroquinoline (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Addition of Amine: Add the desired primary or secondary amine (1.1-2 equivalents) to the reaction mixture.
-
Base and Catalyst (if required): For less reactive amines, the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) may be necessary to facilitate the reaction. In some cases, a catalytic amount of a Lewis acid or Brønsted acid can be used, particularly for aniline nucleophiles. [8]4. Heating: Heat the reaction mixture to 120-180°C and monitor the progress of the reaction by thin-layer chromatography (TLC). Microwave irradiation can significantly reduce reaction times. [8][9]5. Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.
In Vitro Screening Assays
A tiered approach to in vitro screening allows for the efficient identification of promising lead compounds.
Protocol 2: Inhibition of LPS-Induced Cytokine Production in Macrophages
This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with LPS.
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages with PMA) in complete DMEM or RPMI-1640 medium, respectively.
-
Cell Seeding: Seed the macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 4-aminoquinoline test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Protocol 3: TLR4 and TLR9 Reporter Gene Assays
HEK-Blue™ reporter cell lines are a valuable tool for screening compounds that modulate TLR signaling pathways. These cells are engineered to express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: Maintain HEK-Blue™ hTLR4 or hTLR9 cells according to the manufacturer's instructions.
-
Inhibitor Assay: a. Prepare a serial dilution of the 4-aminoquinoline test compounds in HEK-Blue™ Detection 2 medium. b. Add the test compounds to a 96-well plate. c. Add the appropriate TLR agonist (e.g., LPS for TLR4, CpG ODN for TLR9) to the wells. d. Add the HEK-Blue™ cell suspension to the wells. e. Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: Measure the SEAP activity by reading the optical density at 620-655 nm using a spectrophotometer.
-
Data Analysis: Determine the inhibitory effect of the compounds on TLR signaling by comparing the SEAP activity in the presence and absence of the test compounds. Calculate the IC₅₀ values.
In Vivo Screening Models
Promising candidates from in vitro screens should be evaluated in relevant animal models of inflammation.
Protocol 4: Zymosan-Induced Peritonitis in Mice
This is an acute model of inflammation characterized by the recruitment of neutrophils and monocytes/macrophages into the peritoneal cavity.
-
Animal Acclimatization: Acclimate male C57BL/6 or BALB/c mice for at least one week before the experiment.
-
Compound Administration: Administer the 4-aminoquinoline test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.
-
Induction of Peritonitis: One hour after compound administration, induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg/mouse in sterile saline).
-
Peritoneal Lavage: At a specified time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides of the lavage fluid and perform a differential cell count (neutrophils, macrophages) after staining with a suitable stain (e.g., Diff-Quik).
-
Cytokine Analysis: Centrifuge the lavage fluid and measure the levels of pro-inflammatory cytokines in the supernatant by ELISA.
Protocol 5: Collagen-Induced Arthritis (CIA) in Mice
The CIA model shares many pathological features with human rheumatoid arthritis and is a widely used model for evaluating anti-arthritic drugs.
-
Animal Strain: Use a susceptible mouse strain, such as DBA/1J.
-
Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site on the tail.
-
Compound Treatment: Begin treatment with the 4-aminoquinoline test compound at the onset of arthritis (typically around day 25-28) or prophylactically before disease onset.
-
Arthritis Scoring: Monitor the mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Histopathological Analysis: At the end of the study, collect the joints for histopathological examination to assess inflammation, pannus formation, and bone erosion.
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
The following tables provide a representative summary of the anti-inflammatory activity of various 4-aminoquinoline derivatives.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | IC₅₀ (µM) | Reference |
| Chloroquine | Human Macrophages | LPS | TNF-α | ~30 | [10] |
| Compound 14 | THP-1 | MDP | TNF-α | Potent, dose-dependent inhibition | [11] |
| Piperidine-4-aminoquinoline 47 | - | - | IL-1β | 1.6 | [12] |
| Piperidine-4-aminoquinoline 47 | - | - | TNF-α | 0.72 | [12] |
| Piperidine-4-aminoquinoline 48 | - | - | IL-1β | 2.52 | [12] |
| Piperidine-4-aminoquinoline 48 | - | - | TNF-α | 1.81 | [12] |
| Piperidine-4-aminoquinoline 49 | - | - | IL-1β | 1.87 | [12] |
| Piperidine-4-aminoquinoline 49 | - | - | TNF-α | 1.19 | [12] |
Table 2: In Vivo Efficacy of 4-Aminoquinoline Derivatives in Animal Models of Inflammation
| Compound | Animal Model | Dose and Route | Readout | % Inhibition/Effect | Reference |
| 7-CF3-MAQ | Zymosan-induced peritonitis | - | Leukocyte migration | Significant reduction | [4] |
| BAQ | Zymosan-induced peritonitis | - | Leukocyte migration | Significant reduction | [4] |
| 7-CF3-MAQ | Freund's adjuvant-induced arthritis | - | Paw edema | Significant reduction | [4] |
| BAQ | Freund's adjuvant-induced arthritis | - | Paw edema | Significant reduction | [4] |
| 1m | P. berghei induced inflammation | 2.062 mg/kg | Parasitemia | Curative | [13] |
| 1o | P. berghei induced inflammation | 2.231 mg/kg | Parasitemia | Curative | [13] |
| 2c | P. berghei induced inflammation | 1.431 mg/kg | Parasitemia | Curative | [13] |
| 2j | P. berghei induced inflammation | 1.623 mg/kg | Parasitemia | Curative | [13] |
Structure-Activity Relationships (SAR)
The anti-inflammatory activity of 4-aminoquinolines can be modulated by modifying their chemical structure. Key SAR insights include:
-
The 7-Position of the Quinoline Ring: Substitution at the 7-position with an electron-withdrawing group, such as chlorine, is often optimal for activity. [14][15]* The Side Chain at the 4-Position: The nature and length of the dialkylaminoalkyl side chain are critical. A spacer of 2-5 carbons between the nitrogen atoms is generally preferred. [14]The presence of a tertiary amine in the side chain is important for the lysosomotropic effect. [14]* Hydroxylation of the Side Chain: The introduction of a hydroxyl group on the side chain, as in hydroxychloroquine, can reduce toxicity. [14]
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a highly attractive starting point for the development of novel anti-inflammatory agents. Their multi-faceted mechanism of action, targeting key nodes in the inflammatory cascade, offers the potential for broad-spectrum efficacy. The protocols and insights provided in this guide are intended to empower researchers to rationally design, synthesize, and evaluate new generations of 4-aminoquinoline derivatives with improved potency and safety profiles, ultimately leading to new therapeutic options for a range of inflammatory disorders.
References
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(n.d.). Hydroxychloroquine (HCQ) reduces the amount of available TLR4 on the... - ResearchGate. Retrieved January 16, 2026, from [Link]
- Al-Bari, M. A. A. (2021). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry, 47, 116377.
- Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.
- van der Hoek, L. (2021). Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19. Viruses, 13(3), 456.
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015–1018.
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InvivoGen. (n.d.). Human TLR9 reporter HEK293 cells | HEK-Blue™ hTLR9. Retrieved January 16, 2026, from [Link]
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(n.d.). Proposed mechanisms of action of HCQ. HCQ, hydroxychloroquine; TLR, toll-like receptor. - ResearchGate. Retrieved January 16, 2026, from [Link]
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InvivoGen. (n.d.). Mouse TLR4 reporter HEK293 cells | HEK-Blue-Lucia™ mTLR4. Retrieved January 16, 2026, from [Link]
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(n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. - ResearchGate. Retrieved January 16, 2026, from [Link]
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InvivoGen. (n.d.). HEK-Blue™ TLR Cells. Retrieved January 16, 2026, from [Link]
- de Oliveira, M. R., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 23(15), 4749–4755.
- Agarwal, A., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(22), 5467–5473.
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InvivoGen. (n.d.). HEK-Blue™ TLR9. Retrieved January 16, 2026, from [Link]
- Solomon, V. R., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 17(11), 3928–3935.
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National Cancer Institute. (n.d.). Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. Retrieved January 16, 2026, from [Link]
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InvivoGen. (n.d.). HEK-Blue™ TLR4. Retrieved January 16, 2026, from [Link]
- Egan, T. J. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Mini Reviews in Medicinal Chemistry, 2(2), 129–143.
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InvivoGen. (n.d.). Human TLR9 reporter HEK293 cells | HEK-Blue-Lucia™ hTLR9. Retrieved January 16, 2026, from [Link]
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(n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. Retrieved January 16, 2026, from [Link]
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InvivoGen. (n.d.). Human TLR4 reporter HEK293 cells | HEK-Blue™ hTLR4. Retrieved January 16, 2026, from [Link]
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(n.d.). HEK-blue TLR9 reporter cell system (A) Time response of TLR9 activity... - ResearchGate. Retrieved January 16, 2026, from [Link]
- Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531–3539.
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(n.d.). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... - ResearchGate. Retrieved January 16, 2026, from [Link]
- de Villiers, K. A., et al. (2008). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 3(9), e3197.
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(n.d.). IC50 values of TNF-a Inhibition. | Download Table - ResearchGate. Retrieved January 16, 2026, from [Link]
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(n.d.). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... - ResearchGate. Retrieved January 16, 2026, from [Link]
- Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115583.
- Ghorab, M. M., et al. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Acta Pharmaceutica, 58(3), 247–258.
- Cho, J. Y., et al. (2001). In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists. Planta Medica, 67(7), 624–628.
- Antonini, I., et al. (2005). Bis-4-aminoquinolines: Novel Triple-Helix DNA Intercalators and Antagonists of Immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry, 48(24), 7643–7650.
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(n.d.). Inhibitory dose-response curves to determine the IC50 for each... - ResearchGate. Retrieved January 16, 2026, from [Link]
- Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 125, 1220–1230.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-bromo-8-methoxyquinoline
Welcome to the technical support center for the synthesis of 4-Amino-3-bromo-8-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. As a key building block in the synthesis of compounds like the antimalarial drug tafenoquine, achieving a high-yield, high-purity synthesis is critical.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yield in the bromination of 4-Amino-8-methoxyquinoline is a common issue stemming from several potential sources. The key is to systematically evaluate each variable, from starting materials to reaction conditions and work-up.
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Cause 1: Purity of the Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, steady concentration of electrophilic bromine.[3][4] However, NBS can degrade over time, especially with exposure to moisture and light, appearing yellow or brown from liberated bromine.[5] Using degraded NBS can lead to inconsistent results and side reactions.
-
Solution: Use freshly opened or purified NBS. To purify, NBS can be recrystallized from hot water (e.g., 10 g in 100 mL of water at 90-95°C), filtered, and dried under vacuum.[6] Always store NBS in a desiccator, protected from light.
-
-
Cause 2: Incorrect Solvent Choice: The solvent plays a critical role in modulating the reactivity of NBS and the substrate. Highly polar or protic solvents can accelerate side reactions or react with the brominating agent.
-
Solution: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) are often optimal solvents for this type of electrophilic aromatic substitution.[7] They offer good solubility for the starting material while being relatively inert under the reaction conditions. Avoid highly polar protic solvents like methanol or water, which can significantly decrease reaction yields.[8][9][10]
-
-
Cause 3: Suboptimal Reaction Temperature: Temperature control is crucial. Excessively high temperatures can lead to over-bromination (dibromination) and decomposition, while temperatures that are too low may result in an impractically slow or stalled reaction.
-
Solution: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release and then allowed to slowly warm to room temperature.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile for your specific setup.
-
-
Cause 4: Inefficient Work-up and Product Isolation: The product, being an amine, can be lost during aqueous work-up if the pH is not carefully controlled. It may also be sensitive to prolonged exposure to acidic or basic conditions.
-
Solution: After the reaction is complete, quench any remaining NBS with a mild reducing agent like sodium thiosulfate or sodium bisulfite solution. Neutralize the mixture carefully with a base like sodium bicarbonate (NaHCO3) solution, not a strong base like NaOH which could cause degradation.[7] Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or CH2Cl2).
-
Below is a troubleshooting workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant amounts of a dibrominated byproduct. How can I improve selectivity for monobromination?
A2: The formation of 5,7-dibromo or 3,5-dibromo derivatives is a classic sign of over-activation of the quinoline ring or excessive brominating potential. The 4-amino and 8-methoxy groups are both strong activating groups, making the ring highly susceptible to electrophilic attack.[7][11]
-
Cause 1: Incorrect Stoichiometry: Using more than one equivalent of NBS will inevitably lead to polybromination.
-
Solution: Carefully control the stoichiometry. Use a slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents) of NBS relative to the 4-Amino-8-methoxyquinoline starting material. This ensures the starting material is the limiting reagent, leaving some unreacted rather than over-reacting the product.
-
-
Cause 2: Rate of Addition: Adding the NBS too quickly creates localized areas of high bromine concentration, promoting a second bromination on the already-formed, still highly activated, monobrominated product.
-
Solution: Add the NBS portion-wise as a solid at 0 °C, or add a solution of NBS in the reaction solvent dropwise over an extended period (e.g., 30-60 minutes). This maintains a low and steady concentration of the electrophile.
-
-
Cause 3: Reaction Time and Temperature: Allowing the reaction to run for too long or at too high a temperature after the initial monobromination is complete can provide the energy needed for a second, slower bromination to occur.
-
Solution: Monitor the reaction closely by TLC. As soon as the starting material is consumed and the monobrominated product is the dominant spot, quench the reaction immediately. Avoid letting the reaction stir for extended periods (e.g., overnight) without monitoring.
-
Q3: My NMR analysis suggests bromination is occurring at the C5 or C7 position instead of C3. Why is this happening and how can I control the regioselectivity?
A3: This is a critical issue of regioselectivity. The 4-amino and 8-methoxy groups are ortho-, para-directing. The methoxy group at C8 activates the C5 and C7 positions. The amino group at C4 strongly activates the C3 and C5 positions. The desired C3 bromination is kinetically favored under specific conditions, but thermodynamic products (C5, C7) can form if the reaction conditions are not optimal.[7][12]
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Cause 1: Reaction Solvent and Acidity: The solvent and the presence of acid can significantly influence the regiochemical outcome. In highly acidic media (e.g., H2SO4), the quinoline nitrogen is protonated, altering the electronic distribution of the ring and favoring substitution on the benzene ring portion.[13]
-
Solution: Perform the reaction in a non-polar aprotic solvent like CH2Cl2 or a polar aprotic solvent like acetonitrile. The reaction with NBS generates succinimide and trace HBr. The slightly acidic conditions generated in situ are often sufficient. Avoid adding strong acids, which can alter the desired selectivity.
-
-
Cause 2: Steric Hindrance: The C3 position is sterically accessible. However, the choice of brominating agent matters.
-
Solution: Stick with NBS. It is a bulky reagent compared to molecular bromine (Br2). This bulkiness can help favor attack at the less hindered C3 position over the C5 position, which is flanked by the C4-amino group and the fused ring system. Using Br2 directly often leads to a mixture of isomers and is more difficult to control.[7][11]
-
The diagram below illustrates the electronic influences on the quinoline ring.
Caption: Activating effects of amino and methoxy groups.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and widely employed route is the regioselective electrophilic bromination of commercially available 4-Amino-8-methoxyquinoline using N-Bromosuccinimide (NBS) in an aprotic solvent like acetonitrile or dichloromethane.
Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this transformation?
A2: NBS is preferred over elemental bromine (Br2) for several reasons.[3][4] First, it serves as a source of electrophilic bromine (Br+), which is required for aromatic substitution.[5] Second, it provides a low, controlled concentration of bromine in the reaction mixture, which is critical for minimizing side reactions like polybromination on a highly activated substrate.[14] Finally, the reaction byproduct, succinimide, is generally easier to remove during work-up than the HBr generated from using Br2.
Q3: How do the electronic natures of the 4-amino and 8-methoxy groups influence the bromination?
A3: Both the 4-amino (-NH2) and 8-methoxy (-OCH3) groups are strong electron-donating groups (EDGs) that activate the quinoline ring towards electrophilic aromatic substitution. They increase the electron density of the ring system, particularly at the ortho and para positions relative to themselves. The -NH2 group at C4 activates C3 and C5. The -OCH3 group at C8 activates C7 and C5. The combined effect makes the entire molecule highly nucleophilic, but the C3 position is often the most kinetically accessible and favored site for monobromination under controlled conditions.[7]
Q4: What are the critical safety precautions when working with brominating agents like NBS?
A4: N-Bromosuccinimide is an irritant to the skin, eyes, and respiratory system.[6] Always handle NBS in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of the powder. In case of contact, rinse the affected area with copious amounts of water. The reaction can be exothermic, so proper temperature control (e.g., using an ice bath) is essential, especially during the initial addition of the reagent.
Section 3: Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Researchers should optimize based on their specific equipment and observations.
Synthesis of this compound from 4-Amino-8-methoxyquinoline
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-Amino-8-methoxyquinoline (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (ACN) or dichloromethane (DCM) (approx. 10-15 mL per gram of starting material). Stir the mixture until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (NBS) (0.98 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir for 10 minutes.
-
Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acid formed. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Section 4: Key Parameter Summary
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 4-Amino-8-methoxyquinoline | Precursor for bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides controlled, selective monobromination.[3][4] |
| Stoichiometry | 1.0 eq. Amine : 0.95-1.0 eq. NBS | Prevents over-bromination and poly-substituted byproducts. |
| Solvent | Acetonitrile (ACN) or CH2Cl2 | Inert aprotic solvent, promotes desired regioselectivity.[7] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and prevents side reactions. |
| Reaction Time | 2 - 4 hours (TLC Monitored) | Avoids prolonged reaction times that can lead to byproducts. |
| Work-up Quench | Saturated aq. Na2S2O3 | Safely neutralizes unreacted NBS. |
| Work-up Base | Saturated aq. NaHCO3 | Mild base prevents product degradation during neutralization.[7] |
| Purification | Column Chromatography / Recrystallization | Isolates the pure product from succinimide and unreacted starting material. |
References
-
An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Omega. Available at: [Link]
-
Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. MDPI. Available at: [Link]
-
An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ResearchGate. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]
-
Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Available at: [Link]
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- 4. nbinno.com [nbinno.com]
- 5. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Side Reactions in Quinoline Synthesis
Welcome, researchers, to the technical support center dedicated to navigating the complexities of quinoline synthesis. This guide is designed for professionals in chemical research and drug development who are looking to optimize their synthetic protocols, troubleshoot common side reactions, and improve product yields and purity. Here, we will delve into the causality behind experimental challenges and provide field-proven, actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the most common quinoline synthesis reactions.
Problem 1: Low Yield and Significant Tar/Polymer Formation
This is one of the most frequent challenges, particularly in acid-catalyzed syntheses like the Skraup and Doebner-von Miller reactions.
Q: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation nearly impossible. What is causing this, and how can I prevent it?
A: Tar formation is primarily due to the acid-catalyzed polymerization of highly reactive intermediates, such as α,β-unsaturated aldehydes or ketones, which are central to these syntheses.[1] The harsh, acidic, and often high-temperature conditions promote self-condensation and polymerization over the desired cyclization pathway.
Causality and Mitigation Strategies:
The key to preventing tar formation is to control the concentration and reactivity of the α,β-unsaturated carbonyl compound.
| Strategy | Mechanism of Action | Recommended Application |
| Use of a Moderator (e.g., Ferrous Sulfate) | In the Skraup synthesis, FeSO₄ moderates the notoriously violent and exothermic dehydration of glycerol to acrolein, preventing localized overheating and uncontrolled polymerization.[2][3][4] | Skraup Synthesis: Add ferrous sulfate heptahydrate to the reaction mixture before the addition of sulfuric acid.[2][3] |
| Employ a Biphasic Solvent System | In the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) limits its contact with the strong acid in the aqueous phase, thus minimizing acid-catalyzed self-polymerization.[1] | Doebner-von Miller Synthesis: Reflux the aniline in aqueous acid (e.g., HCl) with the α,β-unsaturated carbonyl dissolved in an immiscible organic solvent like toluene.[1] |
| Gradual Addition of Reactants | Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline maintains a low concentration of the carbonyl compound, favoring the desired Michael addition and cyclization over polymerization.[1] | Doebner-von Miller Synthesis: Use an addition funnel to add the carbonyl compound dropwise to the refluxing aniline hydrochloride solution over an extended period.[1] |
| Optimize Acid Concentration and Temperature | While strong acids are necessary, excessively harsh conditions accelerate tar formation. Finding the optimal balance between reaction rate and side product formation is crucial. Excessive temperatures can also promote polymerization and decomposition.[1] | General: Consider a comparative study of different Brønsted and Lewis acids. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] |
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline with a Biphasic System to Minimize Tar Formation
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Below is a diagram illustrating the troubleshooting workflow for tar formation.
Caption: Troubleshooting workflow for tar formation in quinoline synthesis.
Problem 2: Formation of Regioisomeric Mixtures
This issue is particularly relevant for the Combes and Friedländer syntheses when using unsymmetrical ketones or β-diketones.
Q: My Combes/Friedländer synthesis is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
A: Regioselectivity in these syntheses is a delicate interplay of steric and electronic effects that influence the rate-determining cyclization step.[5][6][7] The reaction will favor the pathway that proceeds through the more stable transition state.
Causality and Control in Combes Synthesis:
In the Combes synthesis, an aniline condenses with an unsymmetrical β-diketone. The subsequent acid-catalyzed cyclization (an electrophilic aromatic annulation) is the rate-determining step.[6]
-
Steric Effects: A bulkier substituent on the β-diketone will preferentially be located at the less hindered 2-position of the quinoline product.[7]
-
Electronic Effects: The electronic nature of substituents on the aniline ring is crucial. Electron-donating groups (e.g., -OCH₃) activate the para position, favoring cyclization to form the 7-substituted quinoline. Conversely, electron-withdrawing groups (e.g., -Cl, -F) favor the formation of the alternative regioisomer.[6][7]
Causality and Control in Friedländer Synthesis:
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone.
-
Catalyst Control: The choice of catalyst can direct the regioselectivity. For instance, amine catalysts like pyrrolidine can favor the formation of 2-substituted quinolines.[8] Ionic liquids have also been shown to promote regiospecific synthesis.[8]
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[8]
The following diagram illustrates the factors influencing regioselectivity in the Combes synthesis.
Caption: Factors governing regioselectivity in the Combes synthesis.
Problem 3: Incomplete Oxidation and Dihydroquinoline Byproducts
This is a common issue in syntheses that involve a final oxidation step, such as the Skraup and Doebner-von Miller reactions.
Q: My final product is contaminated with dihydroquinoline derivatives. How can I ensure complete aromatization?
A: The formation of dihydro- or even tetrahydroquinoline byproducts occurs when the oxidizing agent is inefficient, used in insufficient quantity, or the reaction conditions do not favor complete oxidation.[1]
Solutions:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) to drive the reaction to completion.[1]
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[4] To control the reaction, you should:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][3][4]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[2]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.
Q2: How can I effectively purify my crude quinoline product from the tarry byproducts?
A2: Purification can be challenging. Steam distillation is a common and effective method to separate the volatile quinoline from non-volatile tars and other impurities.[9][10][11] The crude product is often made strongly alkaline to liberate the free quinoline base, which is then distilled with steam.[9][10] For higher purity, this can be followed by vacuum distillation or crystallization via salt formation (e.g., with picric acid or phosphoric acid).[9]
Experimental Protocol: Purification of Crude Quinoline by Steam Distillation
This protocol is adapted from established methods for purifying products from the Skraup synthesis.[9][10]
-
Neutralization and Liberation of Quinoline: After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture into a large volume of cold water. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This liberates the free quinoline base, which may separate as an oil.[3][9]
-
First Steam Distillation (Impurity Removal): Subject the entire mixture to steam distillation. This will remove volatile impurities, such as unreacted nitrobenzene, which will typically distill first.[9][10]
-
Second Steam Distillation (Product Isolation): Continue the steam distillation to isolate the crude quinoline. Collect the distillate until it is no longer cloudy.[9]
-
Extraction and Drying: Separate the quinoline layer from the aqueous distillate using a separatory funnel. The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover dissolved product. Combine the organic layers and the quinoline oil, and dry over an anhydrous drying agent (e.g., potassium carbonate).[9]
-
Final Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude quinoline can be further purified by vacuum distillation, collecting the fraction at the appropriate boiling point (for quinoline, ~110-114°C at 14 mmHg).[9]
Q3: Can I use α,β-unsaturated ketones in the Doebner-von Miller reaction?
A3: Yes, but the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures due to steric hindrance disfavoring the desired cyclization pathway.[12][13]
Q4: What is the role of the acid catalyst in the Friedländer synthesis?
A4: The acid catalyst (either Brønsted or Lewis acid) serves to activate the carbonyl group of the ketone towards nucleophilic attack by the 2-amino group of the aryl aldehyde or ketone, facilitating the initial condensation. It then catalyzes the subsequent cyclodehydration step to form the aromatic quinoline ring.[14][15][16]
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). Benchchem.
- Friedländer Synthesis. (2025). J&K Scientific LLC.
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (2025). Benchchem.
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. (2025). Benchchem.
- Application Notes and Protocols for the Friedländer Condensation Synthesis of Quinolines. (2025). Benchchem.
- Troubleshooting low yield in Friedländer quinoline synthesis. (2025). Benchchem.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
- Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
-
Clarke, H. T., & Davis, A. W. (n.d.). Quinoline. Organic Syntheses. [Link]
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). Benchchem.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Magpie. (2007). quinoline. Sciencemadness Discussion Board. [Link]
-
Synthesis of Quinolines. (n.d.). Tutorsglobe.com. [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2015). PubMed Central. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Making quinoline - the Skraup synthesis. (2024, August 25). YouTube. [Link]
-
Combes Quinoline Synthesis. (n.d.). Name-Reaction.com. [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. [Link]
- Technical Support Center: Purification of Quinoline Deriv
-
Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2010). Thieme. [Link]
-
Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2014). ResearchGate. [Link]
-
Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (n.d.). University of the Sunshine Coast, Queensland. [Link]
-
Combes Quinoline Synthesis Mechanism. (2021, August 25). YouTube. [Link]
- Improving regioselectivity in the synthesis of disubstituted quinolines. (2025). Benchchem.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023). MDPI. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]
-
Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. [Link]
-
Friedländer synthesis of quinoline derivatives. (2023). ResearchGate. [Link]
- Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis. (2025). Benchchem.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Huang, C., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. [Link]
-
Garg, N., et al. (2024). Mechanistic Investigations on Cp*Co III -Catalyzed Quinoline Transfer Hydrogenation with Formic Acid. ResearchGate. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Quinoline Functionalization
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to modify the quinoline scaffold. The quinoline core is a privileged structure in countless therapeutics and materials, making the precise and efficient installation of functional groups a critical endeavor.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental choices. It is structured as a series of frequently asked questions and detailed troubleshooting guides to address the specific, practical challenges you may encounter in the lab.
Core Concepts in Quinoline Functionalization
Before diving into troubleshooting, it's crucial to understand the inherent reactivity of the quinoline system. The electronic landscape of the heterocycle dictates which positions are most susceptible to functionalization.
-
Inherent Reactivity: The nitrogen atom renders the pyridine ring electron-deficient, particularly at the C2 and C4 positions. This makes them susceptible to nucleophilic attack or metalation. The benzene ring, by contrast, behaves more like a standard aromatic system, favoring electrophilic substitution or directed C-H activation, typically at the C5 and C8 positions.[4]
-
Controlling Regioselectivity: Achieving selectivity for a single position is the primary challenge. The two most powerful strategies are:
-
Directing Groups: By temporarily modifying the quinoline, typically by forming the N-oxide , you can use the oxygen atom to chelate to a metal catalyst. This creates a metallacycle intermediate that holds the catalyst in close proximity to a specific C-H bond, most commonly at the C8 or C2 position.[5][6] This is a cornerstone of modern quinoline functionalization.
-
Catalyst and Ligand Control: The choice of transition metal and its coordinating ligands can fundamentally alter the regiochemical outcome. For instance, palladium catalysts often favor the C2 position, whereas rhodium or nickel systems can be guided to other positions like C8 or C4 under specific conditions.[1][7] The steric and electronic properties of the ligands are paramount in fine-tuning this selectivity.[4]
-
Frequently Asked Questions (FAQs)
Q1: I'm starting a new quinoline functionalization project. Should I use the parent quinoline or the quinoline N-oxide?
A1: The choice depends entirely on your target position.
-
For C8 or C2 Functionalization (Directed): Using the quinoline N-oxide is the most common and reliable strategy.[6] The N-oxide acts as an effective chelating directing group for a variety of transition metals (Pd, Rh, Ir, Co), facilitating the formation of a stable five-membered metallacycle to activate the C8-H bond, or a competing pathway for the C2-H bond.[5][8]
-
For C4 Functionalization: This is more challenging. Some specialized methods use a combination of a nickel catalyst and a Lewis acid (like AlMe₃) which coordinates to the nitrogen, blocking the C2 position and sterically directing the catalyst towards C4.[1]
-
For C3/C5/C6/C7 Functionalization (Distal): These are the most difficult positions to access selectively. Functionalization here often requires highly specialized, long-range directing groups or relies on the inherent electronic biases of a heavily substituted quinoline substrate.[7][9] Recent advances have shown some success with copper-catalyzed methods for the C7 position.[2][9]
Q2: What are the most common side reactions I should be aware of?
A2: Several side reactions can complicate your results:
-
Homocoupling: Your coupling partner (e.g., an aryl halide or boronic acid) can react with itself, consuming reagent and complicating purification. This is often promoted by the same catalytic conditions.
-
Dimerization: The quinoline N-oxide itself can undergo oxidative homocoupling, typically at the C8 position, to form a bi-quinoline species.[1]
-
Dehalogenation: If you are using an aryl halide as a coupling partner, you may observe the simple removal of the halogen atom, leading to an unfunctionalized arene byproduct.
-
Mixture of Regioisomers: The most common issue is obtaining a mixture of products, such as C2 and C8 functionalization, which can be difficult to separate.[4]
Q3: How do I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the workhorse for initial monitoring. Use a UV lamp to visualize the aromatic spots. It's wise to run co-spots of your starting quinoline and your coupling partner alongside the reaction mixture to track their consumption and the appearance of a new, typically lower Rf, product spot. For more quantitative analysis and to check for isomeric products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[10][11] A time-point study (e.g., taking aliquots at 1h, 4h, 12h, 24h) is highly recommended during initial optimization to understand the reaction kinetics.[12]
Troubleshooting Guides
This section addresses specific experimental failures in a direct question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Q: I've set up my palladium-catalyzed C-H arylation, but after 24 hours, I only see starting material by TLC/GC-MS. What's wrong?
A: This is a common and frustrating problem that usually points to an issue with one of the core components of the catalytic cycle. Let's break it down systematically.
-
Check Your Catalyst: Is the palladium source active? Pd(OAc)₂ can degrade over time, especially if not stored properly under an inert atmosphere.
-
Action: Use a freshly opened bottle of the palladium precursor or consider a more robust pre-catalyst. Ensure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[4]
-
-
Evaluate the Ligand: The ligand is not just an additive; it's fundamental to the catalyst's stability and activity.
-
Action: If you are using a simple ligand like PPh₃, it may not be sufficient. Screen a variety of phosphine ligands with different steric and electronic properties. For many C-H activations, bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos, RuPhos) or N-heterocyclic carbenes (NHCs) are required.[3][4]
-
-
Scrutinize the Base and Additives: The base is critical for the C-H activation step (deprotonation). Its strength, solubility, and nature can dramatically affect the outcome.
-
Action: Perform a thorough screening of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or CsF are common starting points.[4] Sometimes, organic bases are more effective. Additives, particularly silver salts (Ag₂CO₃, AgOAc), are often used as oxidants in the catalytic cycle and can be crucial for success.[1][3]
-
-
Increase Thermal Energy: C-H activation has a significant activation energy barrier.
-
Solvent and Concentration Matter: The solvent's polarity and coordinating ability can influence the solubility of reagents and the stability of catalytic intermediates.
Problem 2: Poor Regioselectivity – Mixture of Isomers
Q: My reaction works, but I'm getting an inseparable mixture of C2 and C8 arylated products. How can I favor one over the other?
A: This is a classic selectivity challenge. The C2 and C8 positions are often in close competition. The key is to tip the balance of the reaction pathway towards your desired isomer.
-
Change the Metal Center: This is the most impactful change you can make.
-
Action for C8 Selectivity: While palladium can be coaxed to the C8 position, rhodium-based catalysts are well-known to have a higher intrinsic preference for C8-H activation of quinoline N-oxides. Try switching from Pd(OAc)₂ to a catalyst like [RhCp*Cl₂]₂.
-
Action for C2 Selectivity: Palladium catalysts, especially with certain phosphine ligands, generally favor the C2 position.[4][7]
-
-
Systematic Ligand Screening: The ligand's steric profile is crucial in differentiating between the C2 and C8 positions.
-
Adjust the Solvent and Additives: The reaction medium can influence the geometry of the key transition states.
-
Action: Acetic acid as a solvent or co-solvent has been shown to play a crucial, non-innocent role in directing palladacycle formation to the C8 position in some systems.[1] Conversely, its absence may favor C2. Experiment with different solvent systems to find the optimal conditions.
-
-
Analyze Steric and Electronic Effects: Look at your quinoline substrate.
-
Action: A bulky substituent at C7 will likely hinder C8 functionalization, potentially favoring C2. Conversely, a substituent at C3 might sterically block the C2 position. The electronic nature of substituents also plays a role; electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[4]
-
Problem 3: Failure in Distal C-H Functionalization (C3, C4, C5, C6, C7)
Q: I need to functionalize the C5 position of my quinoline, but all standard methods are failing. What strategies can I use?
A: Functionalizing the distal positions of quinoline is inherently more challenging because they are remote from the coordinating nitrogen atom, making directed metalation difficult.[7] Success requires moving beyond standard N-oxide directing groups.
-
Employ Specialized Directing Groups: To reach these remote positions, you need a directing group with a longer linker that can form a larger macrocyclic transition state.
-
Action: Consult recent literature for advanced directing group strategies. These are often attached to the nitrogen atom and are designed to place the catalyst specifically over the desired C-H bond. While beyond the scope of this basic guide, this is the frontier of the field.
-
-
Leverage Substrate Control: If your quinoline already has substituents, their electronic properties can sometimes favor functionalization at a specific distal position. This is less predictable and often requires a substrate-by-substrate optimization approach.
-
Explore Novel Catalytic Systems: Research is ongoing to develop catalysts that can overcome the inherent reactivity patterns.
Problem 4: Scale-Up Synthesis Issues
Q: My reaction worked perfectly on a 100 mg scale, but when I tried a 5 g scale-up, the yield dropped significantly and I see new impurities. What happened?
A: A drop in yield upon scale-up is a common challenge and points to issues with mass and heat transfer that are not apparent on a small scale.[8]
-
Improve Mixing Efficiency: A magnetic stir bar is often insufficient for larger volumes. Inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions.[8]
-
Action: Switch to overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade or anchor) to ensure the reaction mixture is homogeneous.[8]
-
-
Control Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, making it harder to dissipate heat from an exothermic reaction or to heat the vessel evenly.[8]
-
Action: Use a jacketed reactor with a temperature control unit. Monitor the internal reaction temperature with a probe, not just the bath temperature. For highly exothermic reactions, consider adding one reactant slowly via an addition funnel (a semi-batch approach) to control the rate of heat generation.[8]
-
-
Re-evaluate Concentration: The optimal concentration on a small scale may not be ideal for a larger batch due to changes in solubility, mixing, and heat transfer.[8]
-
Action: Experiment with slight adjustments to the solvent volume. While higher concentrations can increase rates, they can also exacerbate mixing and exotherm issues.[8]
-
-
Ensure Raw Material Consistency: Impurities in a starting material or solvent have a much larger absolute impact on a bigger scale.
-
Action: Ensure the quality and consistency of your raw materials. If you've switched suppliers for the scale-up, run a small-scale test with the new batch first.[8]
-
Data Presentation & Key Parameter Summary
For any new quinoline functionalization, a systematic screening of parameters is key. The tables below provide rational starting points.
Table 1: General Starting Points for Screening Reaction Parameters
| Parameter | Recommended Starting Range | Key Considerations |
| Catalyst Loading | 2-10 mol% | Higher loading can increase rate but also cost and side reactions. |
| Ligand Loading | 1:1 to 1:2 (Metal:Ligand) | Ratio is critical; excess ligand can sometimes be beneficial or inhibitory. |
| Base Equivalents | 1.5 - 3.0 equivalents | Must be sufficient to neutralize any acid formed and facilitate C-H activation. |
| Temperature | 80 - 140 °C | Start lower and increase incrementally. Monitor for decomposition.[12] |
| Concentration | 0.1 - 0.5 M | Can significantly impact reaction rate and solubility.[3] |
| Reaction Time | 12 - 48 hours | Monitor by TLC/LCMS to determine when the reaction is complete. |
Table 2: Catalyst & Ligand Selection Guide for Regioselectivity
| Target Position | Recommended Metal | Common Ligand Class | Directing Group Strategy |
| C2 | Palladium (Pd)[1] | Bulky Phosphines (e.g., X-Phos)[4] | N-Oxide or inherent reactivity |
| C8 | Rhodium (Rh) | NHCs (e.g., IMes)[13] or Cp* | N-Oxide is essential[5] |
| C4 | Nickel (Ni)[1] | Bulky NHCs (e.g., IPr)[1] | Requires Lewis Acid co-catalyst[1] |
| C3 / C7 | Nickel (Ni) / Copper (Cu)[2] | Varies; often ligand-free | Requires specialized protocols[7][9] |
Experimental Protocols & Visual Workflows
Example Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is a representative example adapted from literature procedures and should be optimized for specific substrates.[1][3][4]
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like X-Phos (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add the quinoline N-oxide (1.0 equivalent) and the aryl bromide coupling partner (1.5 equivalents).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, 0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress periodically by TLC or by taking a small aliquot for GC-MS analysis.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visual Diagrams
The following diagrams illustrate common workflows for optimizing and troubleshooting your reactions.
Caption: General workflow for optimizing quinoline C-H functionalization.
Caption: Troubleshooting decision tree for experiments with low yield.
References
- Benchchem. (n.d.). Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization.
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
- ResearchGate. (n.d.). Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress.
- Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021).
- Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings.
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the Quinoline Ring System.
- Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Liu, Y., et al. (2025). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy.
- Chemical Reviews. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- Benchchem. (n.d.). Optimizing reaction time and temperature for quinoline synthesis.
- Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 138, 148-156.
- ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
Sources
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Technical Support Center: Overcoming Low Conversion Rates in Quinoline Synthesis
Welcome to the technical support center dedicated to troubleshooting and optimizing quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their quinoline synthesis protocols. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis can be fraught with challenges, often leading to disappointing yields.
Many classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are known to suffer from issues like harsh reaction conditions, the use of toxic reagents, and overall inefficiency.[1][3] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Section 1: General Troubleshooting & FAQs
This section addresses overarching issues that can affect various quinoline synthesis methods.
Q1: My overall yield is consistently low across different quinoline synthesis methods. Where should I start my troubleshooting?
A1: Low yields can often be traced back to fundamental experimental parameters. Before delving into method-specific issues, consider the following:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the aniline derivative. Anilines can oxidize over time, leading to colored impurities that can interfere with the reaction.[4] If necessary, purify your aniline by distillation or chromatography before use.
-
Solvent Quality: Use dry, high-purity solvents. Residual water can be particularly problematic in acid-catalyzed reactions.
-
Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Inert Atmosphere: For sensitive substrates or catalyst systems, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q2: I'm observing significant tar or polymer formation in my reaction. What causes this and how can I minimize it?
A2: Tar and polymer formation is a frequent challenge, especially in strongly acidic conditions like those used in the Skraup and Doebner-von Miller syntheses.[6][7] This is often due to the acid-catalyzed polymerization of reactants or intermediates, such as α,β-unsaturated carbonyl compounds.[4][7]
Strategies to Minimize Tarring:
-
Control Reaction Temperature: Avoid excessively high temperatures. Many of these reactions are exothermic, so gentle heating to initiate the reaction followed by careful temperature control is crucial.[6][7]
-
Slow Addition of Reagents: Adding a reactive component, like an α,β-unsaturated aldehyde, slowly to the reaction mixture can help maintain a low concentration, thus disfavoring self-condensation and polymerization.[4][6]
-
Use of Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[6][8][9]
-
Biphasic Solvent Systems: For the Doebner-von Miller reaction, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[6][7]
Below is a decision workflow for addressing tar formation:
Caption: Troubleshooting workflow for tar formation in quinoline synthesis.
Section 2: Method-Specific Troubleshooting Guides
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][10] While versatile, it can be prone to low yields.
FAQs for Friedländer Synthesis
Q: I'm getting a very low yield in my Friedländer synthesis. What are the most common causes?
A: Low yields in the Friedländer synthesis often stem from several factors:
-
Suboptimal Catalyst: The choice of acid or base catalyst is critical and substrate-dependent.[5][10] An inappropriate catalyst can lead to low conversion or side reactions.
-
Harsh Reaction Conditions: Traditional methods using high temperatures and strong acids or bases can cause degradation of starting materials or the final product.[5]
-
Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[5][10]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either reactant can significantly slow down the reaction.[10]
Q: How can I improve the yield of my Friedländer reaction?
A: Consider these optimization strategies:
-
Catalyst Selection: Modern approaches often use milder, more efficient catalysts. These include ionic liquids, nanocatalysts, and metal-organic frameworks (MOFs).[5][11] For example, iodine has been used as a highly efficient catalyst.[12]
-
Solvent Choice: While traditional solvents like ethanol and DMF are common, greener options like water can be highly effective, especially with a water-soluble catalyst.[5] In some cases, solvent-free conditions can provide excellent results.[5][13]
-
Temperature Optimization: The optimal temperature depends on your specific reactants and catalyst. Mild temperatures (e.g., 50-80°C) are often sufficient with modern catalysts.[5]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve yields.[5]
| Parameter | Traditional Approach | Modern/Optimized Approach | Potential Yield Improvement |
| Catalyst | Strong acids (H₂SO₄) or bases (KOH)[10] | Iodine, Lewis acids, Nanocatalysts, MOFs[5][9][11] | Significant |
| Solvent | DMF, Ethanol[5] | Water, Ionic Liquids, Solvent-free[5][13] | Moderate to Significant |
| Temperature | High (Reflux)[14] | 50-100°C, Microwave[5][15] | Moderate |
| Reaction Time | Several hours[5] | Minutes to a few hours[5][13] | Significant |
Experimental Protocol: Iodine-Catalyzed Friedländer Annulation
This protocol describes a more modern and efficient method using molecular iodine as a catalyst.[5]
-
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
-
Ethyl acetate
-
Saturated aqueous Na₂S₂O₃ solution
-
-
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
-
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent.[16] It is notoriously exothermic and prone to tar formation.[1][6]
FAQs for Skraup Synthesis
Q: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A: The highly exothermic nature of the Skraup synthesis is a well-known hazard.[6][8] To control the reaction:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by extending it over a longer period.[6][8][9] Boric acid can also be used.[6]
-
Control Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[6]
Q: I'm getting very low yields and a lot of tar. How can I improve this?
A: In addition to the general advice on tar reduction, for the Skraup synthesis specifically:
-
Oxidant Choice: While nitrobenzene is the traditional oxidant, milder or alternative oxidants can sometimes give cleaner reactions.
-
Microwave Irradiation: Modern variations using microwave heating have been shown to significantly improve reaction outcomes and reduce tar formation.[1]
-
Ionic Liquids: Replacing concentrated sulfuric acid with certain ionic liquids can lead to improved yields and eliminates the need for an external oxidant.[1]
-
Purification: Be prepared for a difficult purification. The crude product is often a thick, tarry substance.[1][6] Steam distillation is a common method to isolate the quinoline from the tar.[6]
The Doebner-von Miller Reaction
This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[17][18] Like the Skraup synthesis, it is prone to polymerization and low yields.[7]
FAQs for Doebner-von Miller Reaction
Q: My Doebner-von Miller reaction is producing a large amount of polymeric material. How can I prevent this?
A: Polymerization of the α,β-unsaturated carbonyl is the primary side reaction.[7] To mitigate this:
-
Use a Biphasic System: As mentioned in the general section, this is a highly effective strategy. Refluxing the aniline in aqueous acid with the carbonyl compound in a non-miscible organic solvent like toluene can drastically reduce polymerization.[7]
-
In SituGeneration: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which is known as the Beyer method.[18] This keeps its concentration low throughout the reaction.
-
Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions accelerate tar formation. Experiment with different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) to find the best balance.[7][18]
Caption: Decision tree for troubleshooting the Doebner-von Miller reaction.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[9][12][19]
FAQs for Combes Synthesis
Q: I am getting a mixture of regioisomers with my unsymmetrical β-diketone. How can I control the regioselectivity?
A: Regioselectivity is a key challenge in the Combes synthesis.[6] The direction of the cyclization is influenced by both steric and electronic factors.
-
Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[6]
-
Aniline Substituents: Electron-donating or withdrawing groups on the aniline influence the nucleophilicity of the ortho positions, which can direct the cyclization.[6]
-
Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid - PPA) can alter the ratio of regioisomers formed.[6]
| Factor | Influence on Regioselectivity |
| β-Diketone Structure | Bulky groups favor cyclization at the less hindered carbonyl.[6] |
| Aniline Substituents | Electronic effects direct cyclization to the more nucleophilic ortho position.[6] |
| Acid Catalyst | Can alter the product ratio; PPA is a common alternative to H₂SO₄.[6][19] |
Section 3: Purification Strategies
Q: My crude product is a dark, oily, or tarry substance. What is the best way to purify it?
A: Purification of quinoline products can be challenging due to the nature of the side products.
-
Initial Workup: After the reaction, carefully neutralize the acid catalyst by pouring the mixture onto ice and then adding a base (e.g., ammonia or NaOH).[6]
-
Extraction: Extract the crude product with an organic solvent like ethyl acetate or dichloromethane.
-
Steam Distillation: For thermally stable, volatile quinolines, steam distillation is an excellent method to separate the product from non-volatile tars, especially after a Skraup synthesis.[6]
-
Column Chromatography: This is a standard method for purifying quinoline derivatives. Use TLC to determine an appropriate solvent system.[20]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective final purification step.[20]
-
Distillation under Reduced Pressure: For liquid products, vacuum distillation can be very effective at removing non-volatile impurities.[21]
References
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Center for Biotechnology Information.[Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Springer.[Link]
-
Recent advances in the synthesis of quinolines: a review. (2014). Royal Society of Chemistry.[Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.[Link]
-
Purification of Quinoline. (n.d.). LookChem.[Link]
-
Review on Quinoline: Recent Advances in Synthesis and Applications. (n.d.). IJARESM.[Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). National Center for Biotechnology Information.[Link]
-
QUINOLINE. (n.d.). Organic Syntheses.[Link]
-
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (n.d.). ProQuest.[Link]
-
Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). Nature.[Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.[Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.[Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Royal Society of Chemistry.[Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Center for Biotechnology Information.[Link]
-
Quinoline. (n.d.). Wikipedia.[Link]
-
Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021). YouTube.[Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications.[Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2014). ResearchGate.[Link]
-
Friedländer Synthesis. (n.d.). J&K Scientific LLC.[Link]
-
Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit.[Link]
-
Substrate scope of quinoline derivatives. Reaction conditions: 1 a... (n.d.). ResearchGate.[Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive.[Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.[Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia.[Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia.[Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). ResearchGate.[Link]
-
Combes Quinoline Synthesis. (n.d.). SlideShare.[Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal.[Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.[Link]
-
Combes Quinoline Synthesis PDF. (n.d.). Scribd.[Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst - ProQuest [proquest.com]
- 12. iipseries.org [iipseries.org]
- 13. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. synarchive.com [synarchive.com]
- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Brominated Quinoline Derivatives
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the purification of brominated quinoline derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the isolation and purification of these valuable heterocyclic compounds. The unique electronic and steric properties imparted by bromine substituents often lead to difficulties in separation, stability, and characterization. This resource consolidates field-proven insights and troubleshooting strategies to enhance your purification success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges researchers face.
FAQ 1: Why is achieving good separation of my brominated quinoline isomers via column chromatography so difficult?
Separating brominated quinoline isomers is frequently challenging due to their very similar polarities.[1] Regioisomers, such as 5-bromo- and 7-bromoquinoline, often exhibit nearly identical retention factors (Rf) on standard silica gel TLC plates, leading to significant co-elution during column chromatography. The position of the bromine atom may only subtly influence the molecule's overall dipole moment and its interaction with the stationary phase.
Furthermore, impurities from the synthesis, such as unreacted starting materials or over-brominated by-products, can have polarities that overlap with the desired product.[2][3] For instance, a dibromo- impurity will be less polar than a monobromo- product, but depending on the substitution pattern, its Rf value might still be too close for effective baseline separation.
FAQ 2: My compound appears to be degrading or changing during purification on silica gel. What is the likely cause and how can I prevent it?
This is a common issue stemming from the inherent properties of both the compound and the stationary phase. Two primary causes are:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze degradation, particularly for sensitive substrates. This can include reactions like de-bromination or acid-catalyzed decomposition, especially if the quinoline ring is highly activated.[4]
-
Instability of the Compound: Some brominated quinolines can be sensitive to light or air, leading to decomposition over the extended time frame of a column run. The large surface area of the silica gel can exacerbate this issue.
To mitigate degradation:
-
Test for Stability: Before committing to a large-scale column, spot your crude material on a silica TLC plate, let it sit exposed to air and light for an hour, and then develop it. If new spots appear, your compound is likely unstable on silica.[4]
-
Use a Deactivated Stationary Phase: Consider using silica gel that has been "deactivated" by adding a small percentage of a base like triethylamine (0.1-1%) to the eluent.[4] This neutralizes the acidic sites. Alternatively, using neutral or basic alumina can be an effective strategy.[5]
-
Work Quickly and Shield from Light: Minimize the time the compound spends on the column and protect the column from direct light by wrapping it in aluminum foil.
FAQ 3: I'm struggling to remove unreacted starting materials and tarry by-products. What are the most effective methods?
Residual starting materials and polymeric tars are common contaminants in quinoline syntheses, especially high-temperature methods like the Skraup synthesis.[3]
-
For Unreacted Anilines/Amines: An acid wash is highly effective. Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid like 1M HCl. The basic amine starting materials will form water-soluble salts and move to the aqueous layer, while your (typically less basic) quinoline product remains in the organic phase.
-
For Tarry By-products: These are often high-molecular-weight polymers that are difficult to remove.[2] A preliminary "plug" filtration through a short pad of silica gel or celite can remove the most insoluble tars.[6] If the product is sufficiently volatile and stable, distillation or steam distillation can be effective for initial cleanup before a final chromatographic step.[7] Recrystallization is also a powerful technique for rejecting disordered, tarry impurities.[3]
FAQ 4: How can I effectively purify my brominated quinoline if it is a basic compound causing severe streaking on the TLC plate?
The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and "streaking" or tailing on a TLC plate and column.[4] This results in broad, overlapping fractions.
The solution is to add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (Et₃N) or a few drops of ammonium hydroxide in your eluent (e.g., 0.5-1% in a hexane/ethyl acetate system) will neutralize the acidic sites on the silica.[4] This prevents the strong ionic interaction, allowing the basic compound to elute symmetrically and resulting in sharper bands and much-improved separation.
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography remains the workhorse for purifying brominated quinoline derivatives. However, success depends on methodical optimization.
Problem: Poor Resolution and Co-elution of Product and Impurities
This is the most frequent challenge. The key is to systematically adjust chromatographic parameters to maximize the difference in affinity (selectivity) between your compound and its contaminants.
Workflow for Optimizing Chromatographic Separation
The following diagram outlines a logical workflow for troubleshooting and optimizing a difficult separation.
Caption: Decision tree for optimizing chromatographic separation.
Troubleshooting Table: Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| All compounds elute too quickly (High Rf) | Solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane:ethyl acetate ratio).[4] |
| No compounds are eluting from the column | Solvent system is not polar enough, or the compound has irreversibly adsorbed/decomposed. | First, drastically increase solvent polarity (e.g., switch to 10% Methanol in DCM). If that fails, test compound stability on a TLC plate.[4] Consider a different stationary phase like alumina. |
| Poor separation despite good TLC | Column was overloaded with crude material. | Reduce the amount of sample loaded. A general rule is to load 1-5% of the mass of the silica gel.[4] |
| Column was packed poorly, leading to channeling. | Ensure the silica slurry is homogenous and the bed is packed evenly without air bubbles or cracks. | |
| Sample was loaded in too much solvent or a solvent that is too strong. | Dissolve the sample in the absolute minimum amount of solvent for loading. If solubility is low, use the "dry loading" technique.[8] | |
| Streaking/Tailing of basic quinoline | Strong interaction with acidic silica gel. | Add a basic modifier like 0.1-1% triethylamine or ammonia in methanol to the mobile phase.[4] |
| Compound appears in all fractions ("trailing") | Compound has poor solubility in the eluent. | Try to find a solvent system that dissolves the compound well while maintaining good separation. If trailing persists, switch to a stronger solvent after the main peak begins to elute to "push" the rest off quickly.[6] |
Experimental Protocol: Dry Loading a Sample for Flash Chromatography
Dry loading is superior when a compound has poor solubility in the column's mobile phase or when a strong solvent is needed for dissolution, as it prevents band distortion.[8]
-
Dissolve Sample: In a round-bottom flask, dissolve the crude product (e.g., 1 g) in a suitable solvent (e.g., dichloromethane or methanol).
-
Add Silica Gel: Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the flask.[8]
-
Evaporate Solvent: Gently swirl the flask to create a slurry, then remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample as a powder to the top of the packed column.
-
Add Sand: Gently overlay the sample layer with a thin (0.5 cm) layer of sand to prevent disturbance when adding eluent.[8]
-
Elute: Proceed with the chromatography as usual.
Section 3: Troubleshooting Guide: Crystallization
Recrystallization is an excellent technique for final purification to obtain high-purity, crystalline material, especially for removing minor impurities after chromatography.[9]
Problem: Compound Fails to Crystallize ("Oiling Out" or Remains Soluble)
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly, leading to a supersaturated liquid phase instead of a crystalline solid.[9]
Workflow for Crystallization Troubleshooting
Caption: Troubleshooting workflow for common crystallization issues.
Experimental Protocol: Screening for a Recrystallization Solvent System
-
Preparation: Place a small amount (10-20 mg) of your crude brominated quinoline into several small test tubes.
-
Single Solvent Screening: To each tube, add a different solvent (e.g., hexane, ethanol, acetone, toluene, water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will NOT dissolve the compound well at room temperature.
-
Heating: For solvents that did not dissolve the compound, heat the test tube gently in a water or sand bath. A good solvent will dissolve the compound completely when hot.[9]
-
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. The best solvent is one that yields a large amount of crystalline solid upon cooling.
-
Co-Solvent System (if needed): If no single solvent is ideal, use a co-solvent pair (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in a minimum of the "good" solvent (in which it is very soluble). Then, add the "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[9]
Section 4: Advanced Purification Strategies
When standard methods fail, particularly for separating very similar isomers or achieving ultra-high purity, more advanced techniques are necessary.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is the most powerful tool for difficult separations.[10] By using high-efficiency columns (often reverse-phase C18 or specialized phases like PFP for halogenated compounds), baseline separation of isomers can often be achieved.[1][11] The primary goal of preparative HPLC is to isolate and purify significant quantities of a target compound.[10] Automated systems with UV or mass-based fraction collection streamline the purification of compound libraries.[12]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, particularly for chiral separations or for separating non-polar compounds. It uses supercritical CO₂ as the main mobile phase, which can lead to faster separations and easier solvent removal. Chiral SFC has shown great promise for separating halogen-containing molecules.[1][11]
-
Salt Formation and Crystallization: For basic quinolines, forming a salt with an acid (e.g., HCl, phosphoric acid) can significantly alter the compound's solubility and crystalline properties.[13][14] Often, the resulting salt has a much higher propensity to form a well-ordered crystal lattice, which effectively excludes impurities. The pure quinoline free-base can then be regenerated by neutralization.[13]
Section 5: References
-
Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Retrieved from [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
Burke, A. A., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]
-
Surrey, A. R., & Hammer, H. F. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Jiangsu Nhwa Pharmaceutical Co., Ltd. (2014). The crystallization of quinoline. Chinese Patent No. CN103664892B. Retrieved from
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Knausz, D., & Tüskés, L. (1980). Gas chromatographic separation of some labelled aromatic halogen compounds. Journal of Radioanalytical Chemistry. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Ökten, S., et al. (2021). Bromination of 8-substituted quinolines. ResearchGate. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Jones, P. D., et al. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
-
IOP Publishing. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
Kurbatova, A. S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC. Retrieved from [Link]
-
Chekired, F., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar. Retrieved from [Link]
-
Ökten, S., et al. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]
-
Tang, S., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Retrieved from [Link]
-
Timoshenko, V. M., et al. (2023). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). MDPI. Retrieved from [Link]
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- 14. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Technical Support Center: Navigating Regioselectivity in Quinoline C-H Activation
Welcome to the technical support center for quinoline C-H activation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective functionalization of the quinoline scaffold. Quinoline and its derivatives are privileged structures in numerous natural products and pharmaceuticals, making the precise control over their functionalization a critical aspect of modern synthetic chemistry.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and achieve your desired regiochemical outcomes.
Troubleshooting Guide: Addressing Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions based on established principles of C-H activation chemistry.
Question: My C-H functionalization reaction is producing a mixture of C2 and C8 isomers. How can I favor one over the other?
Answer:
This is a classic challenge in quinoline C-H activation. The C2 and C8 positions are often the most reactive due to electronic effects and the coordinating ability of the quinoline nitrogen.[2] Several factors can be manipulated to steer the selectivity towards either C2 or C8.
Underlying Principles:
-
Inherent Reactivity: The C2-H bond is often more acidic and sterically accessible, making it a favorable site for many transition metal-catalyzed reactions, particularly with palladium.[3]
-
Chelation Assistance: The C8-H bond is in the peri-position to the nitrogen atom. This proximity allows for the formation of a stable five-membered metallacycle intermediate when a directing group is present, which is a powerful strategy to favor C8 functionalization.[4]
Troubleshooting Steps & Solutions:
-
Leverage a Directing Group for C8 Selectivity: The most robust strategy for promoting C8 functionalization is the use of a directing group. The N-oxide of the quinoline is a widely used and highly effective directing group that facilitates the formation of a stable chelate with the metal catalyst, directing the C-H activation to the C8 position.[5][6] Rhodium and Iridium catalysts are particularly effective in combination with the N-oxide directing group for C8 functionalization.[5][6]
-
Catalyst and Ligand Selection:
-
For C8-Selectivity: Rhodium(III) and Iridium(III) catalysts are well-documented to favor C8-functionalization of quinoline N-oxides.[5][6]
-
For C2-Selectivity: Palladium catalysts, often in the form of Pd(OAc)₂, have a strong preference for C2-functionalization, especially in the absence of a strong directing group for C8.[1] The choice of ligand is also critical; for instance, phosphine-free conditions or the use of specific phosphine ligands with palladium can enhance C2 selectivity.[7][8]
-
-
Reaction Conditions Optimization:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regiochemical outcome. For instance, in some palladium-catalyzed reactions, switching from a non-polar solvent like toluene to a polar aprotic solvent like DMF/DMSO can alter the selectivity.[5]
-
Additives: The addition of acids or bases can significantly impact the catalytic cycle. For example, pivalic acid (PivOH) is often used as an additive in palladium-catalyzed C-H activations and can influence both the rate and selectivity of the reaction.[1]
-
dot
Caption: Decision workflow for achieving C2 vs. C8 regioselectivity.
Question: I am trying to functionalize a distal position (C3, C4, C5, C6, or C7) but am observing low to no yield of the desired product, with starting material recovery or functionalization at C2/C8.
Answer:
Functionalization at the distal positions of the quinoline ring is significantly more challenging due to the lack of inherent electronic bias and the difficulty for a catalyst to reach these sites.[2][3] Standard C-H activation conditions are unlikely to be effective. Specialized strategies are required to overcome this hurdle.
Underlying Principles:
-
Steric and Electronic Disfavor: The C3, C4, C5, C6, and C7 positions are not electronically activated in the same way as C2, and they lack the proximity to the nitrogen atom for simple chelation-assisted activation.
-
Template-Based Directing Groups: To reach these remote positions, a directing group is needed that can act as a "tether," creating a large macrocyclic transition state that positions the catalyst over the desired C-H bond.
Troubleshooting Steps & Solutions:
-
Employ a Removable Directing Group Strategy: For distal C-H functionalization, a directing group that can be installed and later removed is often necessary. These groups are designed to bind to the quinoline nitrogen and have a long, flexible linker that delivers the catalyst to a remote C-H bond.
-
Catalyst System Selection for Distal Functionalization:
-
C3-Functionalization: While challenging, some non-directed reactions have shown promise for C3 functionalization, though often with lower selectivity.[8] Specific ligand designs, such as bulky phosphines, can sometimes favor C3 functionalization by sterically blocking the more accessible C2 position.[1]
-
C5/C7-Functionalization: The development of metal-free, regioselective halogenation at the C5 position of 8-substituted quinolines has been reported, offering a pathway to further derivatization.[9]
-
-
Consider a Multi-Step Synthetic Approach: If direct C-H functionalization at a distal position proves to be low-yielding or non-selective, a more classical, multi-step approach may be more practical. This could involve the synthesis of a quinoline precursor already bearing a substituent at the desired position.
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis
Welcome to the Technical Support Center for the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the notoriously exothermic nature of this classic and powerful reaction. Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently.
The Skraup synthesis, while a cornerstone for constructing the quinoline scaffold found in many pharmacologically active compounds, is infamous for its potential to become violent if not properly controlled.[1][2][3] This guide provides field-proven insights and protocols to mitigate these risks.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Skraup synthesis, offering probable causes and actionable solutions.
Issue 1: The reaction is extremely vigorous and difficult to control, potentially leading to a runaway scenario.
Probable Cause: The reaction between aniline, glycerol, and sulfuric acid is inherently highly exothermic.[4][5] The initial dehydration of glycerol to acrolein, followed by the subsequent Michael addition and cyclization, releases a significant amount of heat.[6][7] Without proper control, the reaction rate can accelerate uncontrollably.
Solutions:
-
Controlled Reagent Addition: The slow, dropwise addition of concentrated sulfuric acid to the aniline and glycerol mixture is critical.[8] This should be done with efficient stirring and external cooling, such as an ice bath, to dissipate the initial heat of mixing.[9]
-
Use of a Moderator: The addition of a moderating agent is the most common and effective method to tame the reaction's vigor.[5]
-
Ferrous sulfate (FeSO₄) is widely used to extend the reaction over a longer period, preventing a sudden and violent exotherm.[8][10] It is believed to function as an oxygen carrier, smoothing the oxidation step.[10]
-
Boric acid can also be employed to achieve a smoother reaction, although it might lead to slightly lower yields.[8][10]
-
-
Gradual Heating: Gently heat the reaction mixture to initiate the reaction. Once it begins to boil and the exotherm is self-sustaining, immediately remove the external heat source.[2][5] Reapply heat only after the initial vigorous phase has subsided to maintain a gentle reflux.[2]
-
Efficient Stirring: Ensure continuous and efficient mechanical stirring throughout the reaction. This prevents the formation of localized hotspots and promotes even heat distribution.[8]
Issue 2: Significant formation of black, tarry material, complicating product isolation.
Probable Cause: Tar formation is a common side effect of the harsh acidic and oxidizing conditions of the Skraup synthesis.[8] These conditions can lead to the polymerization of reactants and intermediates, particularly the highly reactive acrolein.[11]
Solutions:
-
Moderator Addition: As with controlling the exotherm, ferrous sulfate can also help minimize charring and tar formation by moderating the reaction rate.[8]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[8] Maintaining the oil bath temperature around 140-150°C during reflux is a common recommendation.[1][2]
-
Purification Strategy: The crude product is often a dark, viscous material.[12] A common and effective purification method involves steam distillation.[2][8] The quinoline product is steam-volatile, allowing for its separation from the non-volatile tar. Subsequent extraction and distillation can further purify the product.[2]
Issue 3: Low yield of the desired quinoline product.
Probable Cause: Low yields can stem from several factors, including incomplete reaction, side reactions like tarring, or the nature of the aniline substrate itself. Aniline derivatives with strongly deactivating groups (e.g., nitro groups) are less nucleophilic and may react sluggishly under Skraup conditions.[13]
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is heated at a controlled temperature for a sufficient duration (typically 3-4 hours at reflux) to drive it to completion after the initial exotherm.[2]
-
Reagent Quality: The use of anhydrous glycerol is recommended, as water can interfere with the dehydration step to form acrolein.[5][14]
-
Choice of Oxidizing Agent: While nitrobenzene is a common oxidizing agent and can also act as a solvent, arsenic acid has been reported to result in a less violent reaction and may be preferable for certain substrates.[1][3]
-
Substrate Reactivity: For less reactive anilines, consider alternative synthetic routes or the use of protecting groups to modulate the electronic properties of the starting material.[13]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Skraup synthesis, and which steps are most exothermic?
A1: The Skraup synthesis proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is an endothermic process but sets the stage for the exothermic steps.[4][7]
-
Michael Addition: The aniline starting material undergoes a nucleophilic conjugate addition to acrolein.[4][6]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.[4]
-
Dehydration & Oxidation: The cyclized intermediate is dehydrated to form a 1,2-dihydroquinoline, which is then oxidized by an oxidizing agent (like nitrobenzene) to the final aromatic quinoline product.[4]
The Michael addition and the subsequent cyclization and oxidation steps are the primary sources of the reaction's strong exotherm.
Q2: How do I choose the appropriate oxidizing agent for my Skraup synthesis?
A2: The choice of oxidizing agent can influence both the reaction's vigor and the final yield.
-
Nitrobenzene: It is a classic choice and has the dual benefit of acting as a solvent in some cases.[1][3] However, it can lead to very vigorous reactions.
-
Arsenic Acid (or Arsenic Pentoxide): This is often cited as a milder alternative to nitrobenzene, resulting in a less violent reaction.[1][3][15]
-
Ferric Oxide: This has also been used as an oxidizing agent.[10]
-
Air/Oxygen: In some variations, air can be bubbled through the reaction mixture to serve as the oxidant.[16]
The selection depends on the specific substrate and the scale of the reaction. For substrates prone to vigorous reactions, arsenic acid may be a safer choice.
Q3: Can I monitor the progress of the Skraup reaction?
A3: Monitoring the progress of a Skraup reaction can be challenging due to the harsh conditions and the heterogeneous, often tarry, nature of the reaction mixture. Typically, the reaction is run for a predetermined amount of time based on established protocols for the specific substrate.[2] Post-reaction workup followed by techniques like TLC or GC-MS of a small, carefully quenched aliquot can be used to assess the presence of starting material and product, but real-time monitoring is not common practice.
Q4: What are the critical safety precautions I must take before starting a Skraup synthesis?
A4: Safety is paramount when performing a Skraup synthesis.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[2][9]
-
Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[2][9]
-
Reaction Scale: If you are performing this reaction for the first time, start with a small scale to understand its behavior.
-
Emergency Preparedness: Have appropriate quenching materials and fire extinguishing equipment readily accessible. Ensure a safety shower and eyewash station are nearby.[15]
-
Proper Assembly: Use sturdy clamps and ensure the glassware is free of defects. A reflux condenser is essential to contain volatile reagents.[2]
Data & Protocols
Key Experimental Parameters
The following table summarizes typical quantitative parameters for a standard Skraup synthesis of quinoline from aniline.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Aniline:Glycerol Molar Ratio | 1 : 3 | An excess of glycerol ensures complete reaction and helps to drive the formation of acrolein.[2] |
| Sulfuric Acid (moles per mole of aniline) | 2 - 8 | Acts as both a catalyst and a dehydrating agent. The amount can be optimized based on the substrate.[17] |
| Ferrous Sulfate (FeSO₄·7H₂O) | ~10 g per mole of aniline | Acts as a moderator to control the exotherm.[2] |
| Reaction Temperature | Initial cooling (ice bath), then gentle heating to initiate, followed by reflux (oil bath at 140-150°C).[1][2] | Careful temperature control is crucial to manage the exotherm and prevent excessive tar formation.[8][9] |
| Reaction Time | 3 - 4 hours at reflux | Ensures the reaction proceeds to completion after the initial vigorous phase.[1][2] |
General Experimental Protocol for Quinoline Synthesis
This protocol is a representative example and should be adapted based on the specific substrate and laboratory safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine aniline (1.0 mole), glycerol (3.0 moles), and ferrous sulfate heptahydrate (10 g).[2]
-
Acid Addition: Begin stirring the mixture and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 100 ml) through the dropping funnel over a period of 30-45 minutes.[2][8][15] Maintain cooling to manage the exotherm.
-
Oxidizing Agent Addition: After the acid addition, add the oxidizing agent (e.g., nitrobenzene, 0.4 mole).[2]
-
Initiation and Reflux: Gently heat the mixture using a heating mantle or an oil bath to initiate the reaction. Once the reaction begins to boil vigorously, remove the external heat source.[2][5]
-
Reaction Completion: After the initial exothermic reaction subsides, reapply heat to maintain the mixture at a gentle reflux for 3-4 hours.[2]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with a large volume of cold water.[2]
-
Neutralization: With external cooling, carefully neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until it is strongly alkaline.[2]
-
Isolation: Perform steam distillation to isolate the crude quinoline. The product will co-distill with the steam.[2][8]
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline (e.g., over anhydrous potassium carbonate) and purify by vacuum distillation.[1][2]
Visualizations
Skraup Synthesis Reaction Mechanism
Caption: Decision tree for troubleshooting violent Skraup reactions.
References
- Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
-
Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com. Retrieved from [Link]
- (n.d.). Preparation and Properties of Quinoline.
- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
-
Sciencemadness.org. (2009, September 9). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Skraup Quinoline Synthesis.
-
Wikipedia. (2023, August 15). Skraup reaction. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
YouTube. (2026, January 10). Skraup's Synthesis of Quinoline #education #chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Stevenson, T. A., Anderson, D. R., & Gojkovich, K. L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
YouTube. (2024, August 25). Making quinoline - the Skraup synthesis. Retrieved from [Link]
-
Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1801. [Link]
-
Gutsulyak, D. V., & Bédard, A. C. (2013). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 78(10), 5032-5037. [Link]
-
Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]
- (2020, September 24). Skraup reaction.
-
ResearchGate. (2005, August 6). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]
-
chemeurope.com. (n.d.). Skraup reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Skraup Reaction. Retrieved from [Link]
-
Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 13. reddit.com [reddit.com]
- 14. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
"preventing aldol condensation in Friedländer synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Aldol Condensation Side Reactions
Welcome to the Technical Support Center for the Friedländer quinoline synthesis. This guide is designed to provide in-depth, actionable advice for troubleshooting one of the most common challenges in this classic reaction: the competing aldol condensation. As Senior Application Scientists, we understand that maximizing the yield of your desired quinoline product while minimizing impurities is paramount. This resource combines mechanistic insights with practical, field-proven strategies to help you navigate this synthetic hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant amounts of a high-molecular-weight, colored byproduct and my quinoline yield is low. What's happening?
A1: This is a classic sign of a competing self-aldol condensation of your ketone starting material.[1][2][3] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde) to form a quinoline.[1][2] However, under the same basic or, to a lesser extent, acidic conditions required for the Friedländer reaction, the ketone reactant can react with itself.[3][4] This self-condensation leads to the formation of α,β-unsaturated ketones and other polymeric materials, which are often colored and can complicate purification, ultimately reducing the yield of your target quinoline.[3]
The core issue is a competition between two nucleophilic attacks:
-
Desired Path (Friedländer): The enolate of the ketone attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone.
-
Undesired Path (Aldol): The enolate of the ketone attacks the carbonyl group of another molecule of the same ketone.
Q2: Under what conditions is aldol condensation most problematic?
A2: Aldol condensation is particularly prevalent under basic conditions .[2][3][4] Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) are very effective at deprotonating the α-carbon of the ketone, generating a high concentration of enolate.[2] This high enolate concentration increases the probability of self-condensation. While traditional Friedländer synthesis can be catalyzed by either acids or bases, the choice is critical when dealing with enolizable ketones.[1][2]
Mechanism Competition: Friedländer Annulation vs. Aldol Condensation
Caption: Competing pathways in the Friedländer synthesis.
Troubleshooting Guide: Strategies to Suppress Aldol Condensation
Here we present a series of actionable strategies, from simple modifications of reaction conditions to more advanced substrate-based approaches.
Q3: How can I modify my reaction conditions to favor the Friedländer synthesis?
A3: Optimizing your reaction conditions is the first and most direct line of defense.
1. Catalyst Selection: Switch from Base to Acid Catalysis The most effective strategy to prevent base-catalyzed aldol self-condensation is to switch to an acidic catalyst.[4]
-
Why it works: Acid catalysis proceeds through an enol intermediate, not an enolate.[5][6] The concentration of the nucleophilic enol is generally much lower than the concentration of an enolate under strong basic conditions, which kinetically disfavors the bimolecular self-condensation reaction.
-
Recommended Acid Catalysts:
Catalyst Selection Guide
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | p-TsOH, H₂SO₄, TFA | 80-120°C, Solvent or Solvent-free | Effectively suppresses aldol condensation [4], Readily available | Can be harsh, may require higher temperatures |
| Lewis Acids | Yb(OTf)₃, Nd(NO₃)₃·6H₂O | Room Temp to 80°C | Milder conditions, High yields[8] | Catalyst cost and sensitivity |
| Bases | KOH, KOtBu, DBU | High Temperatures | Effective for reactive substrates | High risk of aldol side reactions [2] |
| Modern Catalysts | Gold (Au) catalysts, Ionic Liquids | Milder conditions | Can proceed at lower temperatures[4][9] | Cost and availability |
2. Control Reactant Stoichiometry and Addition Rate If you must use basic conditions, controlling the concentration of the enolizable ketone is crucial.
-
Slow Addition: Instead of adding all reactants at once, add the ketone with the α-methylene group slowly to the reaction mixture containing the 2-aminoaryl ketone and the base.[4]
-
Causality: This technique maintains a low instantaneous concentration of the enolizable ketone, ensuring it is more likely to react with the more electrophilic 2-aminoaryl ketone (which is present in higher concentration) rather than itself.
3. Temperature Optimization Traditional Friedländer syntheses often utilize high temperatures, which can promote side reactions.[1]
-
Lower the Temperature: If possible, lower the reaction temperature. Modern, more efficient catalysts can often facilitate the reaction at milder temperatures, which increases selectivity and minimizes the rate of competing side reactions.[1][4] For instance, gold-catalyzed reactions can proceed under much milder conditions, reducing self-condensation.[4] Some catalyst-free methods in water have also been shown to be effective at moderate temperatures (e.g., 70°C).[10]
Q4: Are there any substrate modifications I can make to prevent aldol condensation?
A4: Yes, modifying one of the reactants is a powerful, though more synthetically intensive, strategy.
1. Use an Imine Analog This is a highly effective method to completely circumvent the conditions that promote aldol condensation under basic conditions.[4][9]
-
The Strategy: Instead of starting with the 2-aminoaryl aldehyde or ketone, you first form its imine with a primary amine (e.g., aniline). This pre-formed imine is then reacted with the α-methylene ketone.
-
Why it works: The initial, often base-catalyzed, condensation step between the amino group and a carbonyl is bypassed. The reaction proceeds directly to the cyclization steps, avoiding the conditions that favor the ketone's self-condensation. This approach has been successfully used in the synthesis of complex molecules like camptothecin.[9]
Workflow: Standard vs. Imine Analog Approach
Caption: Standard vs. Imine Analog workflow.
2. Introduce a Blocking or Directing Group For certain substrates, introducing a temporary group on the α-carbon of the ketone can prevent self-condensation.[3]
-
Example: Introducing a phosphoryl group on the α-carbon of the ketone can sterically or electronically disfavor the enolate formation required for self-condensation while still allowing the desired reaction to proceed.[3][9] This is a more specialized technique and requires additional synthetic steps for installation and potential removal of the group.
Experimental Protocols
Protocol 1: Acid-Catalyzed Friedländer Synthesis Using p-TsOH
This protocol provides a general method for suppressing aldol condensation by using an acid catalyst.
Materials:
-
2-Aminoaryl ketone (1.0 eq)
-
Ketone with α-methylene group (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 eq)
-
Toluene or Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone, the α-methylene ketone, and the solvent.
-
Add the p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, isolate it by filtration. If not, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Iodine-Catalyzed Solvent-Free Friedländer Annulation
This protocol is an environmentally friendly alternative that often provides excellent yields.[1]
Materials:
-
2-Aminoaryl ketone (1.0 eq)
-
Ketone with α-methylene group (1.1 eq)
-
Molecular Iodine (I₂) (0.3 eq)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene ketone, and the molecular iodine.
-
Heat the reaction mixture in an oil bath at 80-100°C.
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
References
-
Augustine, J. K., & Vairaperumal, V. (2011). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 89(7), 859-873. Retrieved from [Link]
-
Ovid. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
Wiley Online Library. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
Bailey, H. F., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. Retrieved from [Link]
-
Chi, Y., et al. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Journal of the American Chemical Society, 130(51), 17287-9. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
European Patent Office. (2000). Basic catalysts for the aldol reaction. EP 0866786 B1. Retrieved from [Link]
-
ResearchGate. (2011). An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-Free Synthesis of 2-Substituted Quinolines via High Chemoselective Domino Condensation/Aza-Prins Cyclization/Retro-Aldol between 2-Alkenylanilines with β-Ketoesters. Retrieved from [Link]
-
McLaughlin, M. G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017. Retrieved from [Link]
-
Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(1), e41709. Retrieved from [Link]
-
Pearson+. (n.d.). There are other condensation reactions similar to the aldol and C.... Retrieved from [Link]
- Google Patents. (2010). Novel catalyst for aldol condensation reactions. US20100317898A1.
-
YouTube. (2021). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. Retrieved from [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
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Technical Support Center: Improving Solubility of Functionalized Quinoline Scaffolds for Biological Assays
Introduction: The Quinoline Solubility Challenge
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics ranging from anticancer to antimalarial agents.[1][2][3][4][5] However, the very features that make them effective—often rigid, aromatic structures designed for specific target engagement—frequently lead to poor aqueous solubility. This presents a significant bottleneck in early-stage drug discovery, where compounds must remain in solution under physiological conditions to yield reliable data in biological assays.
This guide provides a comprehensive troubleshooting framework for researchers facing solubility challenges with functionalized quinoline scaffolds. We will explore the underlying physicochemical principles and offer practical, step-by-step protocols to help you generate robust and reproducible results.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered by researchers. Each issue is followed by a series of diagnostic questions and recommended actions.
Issue 1: My compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer.
This is the most common solubility problem, often called "crashing out." It occurs when a compound that is soluble in a powerful organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[6][7]
Initial Troubleshooting Steps:
-
Verify Final DMSO Concentration: Is the final concentration of DMSO in your assay above the generally accepted limit? For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with 0.1% being a safer target to avoid cytotoxicity and off-target effects.[8][9][10] Some primary cells or sensitive cell lines may tolerate even less.[9]
-
Action: Always run a vehicle control with the same final DMSO concentration as your test compounds to assess solvent toxicity.[10]
-
-
Lower the Final Compound Concentration: Are you testing at the upper limit of your dose-response curve?
-
Action: Attempt to dilute your compound to a lower concentration. If it remains in solution at lower concentrations but not higher ones, you have likely found its kinetic solubility limit in your specific assay buffer.
-
-
Modify the Dilution Method: How are you adding the DMSO stock to the buffer?
-
Action: Instead of adding the aqueous buffer to the DMSO stock, add the small volume of DMSO stock to the larger volume of vigorously vortexing or stirring assay buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Issue 2: My compound appears soluble initially but then precipitates over the course of a long-term (e.g., 24-72 hour) cell-based assay.
This indicates that your compound may be in a supersaturated, thermodynamically unstable state. Over time, molecules aggregate and precipitate out of solution.
Troubleshooting Steps:
-
Assess Compound Stability: Could your compound be degrading? Quinoline scaffolds can be susceptible to photodegradation or degradation at certain pH values.[11]
-
Action: Evaluate the stability of your compound in the assay medium over the experiment's duration. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.
-
-
Consider Buffer Components: Are there components in your cell culture medium (e.g., salts, proteins in fetal bovine serum) that could be causing a "salting-out" effect?
-
Employ Solubility Enhancers: If lowering the concentration is not an option, you must modify the formulation.
-
Action: Proceed to the "Formulation Strategies & Experimental Protocols" section to explore the use of co-solvents, pH adjustment, or excipients.
-
Issue 3: I am observing inconsistent results between experiments, and I suspect solubility is the culprit.
Poor solubility can lead to highly variable effective concentrations, causing poor reproducibility.
Troubleshooting Steps:
-
Standardize Solution Preparation: Is your stock solution preparation method consistent?
-
Action: Always ensure your DMSO stock is fully dissolved before making dilutions. Use a vortex mixer and visually inspect the stock solution against a light source to check for any undissolved particulate matter. Prepare fresh dilutions from the stock for each experiment.
-
-
Perform a Solubility Assessment: Do you know the actual solubility of your compound in the assay buffer?
-
Action: Conduct a formal aqueous solubility measurement. See the protocol for "Determining Apparent Solubility" in the protocols section below. This will provide a quantitative measure of the maximum soluble concentration you can expect to achieve.
-
A Systematic Approach to Solubility Enhancement
If basic troubleshooting fails, a systematic approach is needed. The following workflow provides a decision tree for improving the solubility of your quinoline compound.
Sources
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Validation & Comparative
"comparative analysis of 4-Amino-3-bromo-8-methoxyquinoline with other anticancer agents"
A Comparative Analysis of 4-Amino-3-bromo-8-methoxyquinoline with other Anticancer Agents: A Validation Framework for Researchers
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with several compounds having been developed as effective anticancer agents.[2][3][4] The versatility of the quinoline nucleus allows for extensive chemical modifications, leading to a diverse library of molecules that can interact with various biological targets implicated in cancer progression. These mechanisms of action are multifaceted and often involve the induction of programmed cell death (apoptosis), disruption of the cell cycle, inhibition of key signaling pathways crucial for tumor growth and survival, and interference with DNA replication and repair enzymes.[5][6][7]
This guide focuses on a specific, novel quinoline derivative, This compound , and provides a framework for its comparative analysis against established anticancer agents. Due to the limited publicly available data on this specific compound, this document serves as a comprehensive guide for researchers, outlining the scientific rationale for its investigation and providing detailed protocols to validate its potential as a therapeutic agent. We will explore the anticipated mechanisms of action based on its structural features and compare its hypothetical efficacy profile with that of current standard-of-care drugs for breast, colon, and lung cancers.
Scientific Rationale for Investigating this compound as an Anticancer Agent
The chemical structure of this compound suggests several potential avenues for its anticancer activity, based on established structure-activity relationships of related quinoline derivatives.
-
The 4-Aminoquinoline Core: The 4-aminoquinoline scaffold is a well-established pharmacophore with known anticancer properties.[8][9] Derivatives with this core structure have been shown to induce apoptosis and sensitize cancer cells to other therapeutic agents.[5][10]
-
Bromine Substitution at the 3-Position: The presence of a bromine atom can significantly influence the biological activity of a molecule. Brominated quinolines have demonstrated potent antiproliferative effects.[11] The electronegativity and size of the bromine atom can enhance binding to biological targets and potentially modulate the compound's pharmacokinetic properties.
-
Methoxy Group at the 8-Position: The methoxy group at the 8-position is another feature of interest. 8-methoxyquinoline derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[12] This substitution can impact the molecule's lipophilicity and its interaction with specific enzymes or receptors.
Collectively, these structural motifs provide a strong rationale for investigating this compound as a potential novel anticancer agent. It is hypothesized that this compound may exert its effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death in cancer cells.[6][13]
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle is a common mechanism for anticancer drugs.[12]
-
Inhibition of Kinases: The 4-aminoquinazoline core, structurally similar to 4-aminoquinoline, is found in several approved kinase inhibitors used in cancer therapy.[1][14][15]
-
Inhibition of Topoisomerases: Some quinoline derivatives have been shown to inhibit topoisomerase I or II, enzymes essential for DNA replication.[16][17]
A Framework for Experimental Validation
To ascertain the anticancer potential of this compound, a systematic experimental approach is necessary. The following protocols provide a roadmap for researchers to evaluate its efficacy and elucidate its mechanism of action.
Experimental Workflow for Anticancer Drug Evaluation
Caption: A streamlined workflow for the preclinical evaluation of a novel anticancer compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[4][10][11][16][18]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[5][9][15][19]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][12][13][20][21]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 30 minutes on ice.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Comparative Analysis with Standard Anticancer Agents
A crucial aspect of evaluating a novel anticancer compound is to benchmark its performance against existing therapies. The following tables provide a comparative overview of standard-of-care agents for breast, colon, and lung cancer, against which the experimentally determined data for this compound can be compared.
Table 1: Comparative Anticancer Agents for Breast Cancer
| Drug Class | Agent(s) | Mechanism of Action | Common Side Effects |
| Anthracyclines | Doxorubicin, Epirubicin | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals.[7][17][22][23] | Cardiotoxicity, myelosuppression, nausea, vomiting, hair loss. |
| Taxanes | Paclitaxel, Docetaxel | Stabilize microtubules, leading to cell cycle arrest in the M phase.[7][22] | Neuropathy, myelosuppression, hypersensitivity reactions, hair loss.[22] |
| Antimetabolites | 5-Fluorouracil (5-FU), Capecitabine | Inhibit thymidylate synthase, leading to disruption of DNA synthesis.[22][24] | Diarrhea, mucositis, hand-foot syndrome, myelosuppression. |
| Alkylating Agents | Cyclophosphamide | Cross-links DNA, leading to inhibition of DNA replication and transcription.[7][22][24] | Myelosuppression, hemorrhagic cystitis, nausea, vomiting. |
Table 2: Comparative Anticancer Agents for Colon Cancer
| Drug Class | Agent(s) | Mechanism of Action | Common Side Effects |
| Fluoropyrimidines | 5-Fluorouracil (5-FU), Capecitabine | Inhibit thymidylate synthase, disrupting DNA synthesis.[3][25][26][27] | Diarrhea, mucositis, hand-foot syndrome, myelosuppression. |
| Platinum-based | Oxaliplatin | Forms platinum-DNA adducts, inhibiting DNA replication and transcription.[3][25][27] | Peripheral neuropathy, myelosuppression, nausea, vomiting. |
| Topoisomerase I Inhibitors | Irinotecan | Inhibits topoisomerase I, leading to DNA strand breaks.[3][25][26] | Diarrhea, myelosuppression, nausea, vomiting. |
| VEGF Inhibitors | Bevacizumab | Monoclonal antibody that inhibits Vascular Endothelial Growth Factor A.[3][25] | Hypertension, proteinuria, bleeding, gastrointestinal perforation. |
| EGFR Inhibitors | Cetuximab, Panitumumab | Monoclonal antibodies that inhibit the Epidermal Growth Factor Receptor.[25] | Skin rash, diarrhea, infusion reactions. |
Table 3: Comparative Anticancer Agents for Non-Small Cell Lung Cancer (NSCLC)
| Drug Class | Agent(s) | Mechanism of Action | Common Side Effects |
| Platinum-based | Cisplatin, Carboplatin | Form platinum-DNA adducts, inhibiting DNA replication and transcription.[28][29][30][31] | Nausea, vomiting, nephrotoxicity, ototoxicity, myelosuppression. |
| Taxanes | Paclitaxel, Docetaxel | Stabilize microtubules, causing M-phase cell cycle arrest.[28][29][30][31] | Neuropathy, myelosuppression, hypersensitivity reactions. |
| Antimetabolites | Pemetrexed, Gemcitabine | Inhibit key enzymes involved in nucleotide synthesis.[28][29][30][31] | Myelosuppression, fatigue, rash. |
| EGFR Inhibitors | Erlotinib, Osimertinib | Inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor.[28][31] | Rash, diarrhea. |
| PD-1/PD-L1 Inhibitors | Pembrolizumab, Nivolumab | Monoclonal antibodies that block the interaction between PD-1 and PD-L1, restoring anti-tumor immunity.[28][31] | Immune-related adverse events (e.g., pneumonitis, colitis, hepatitis). |
Future Outlook and Conclusion
The structural attributes of this compound make it a compelling candidate for investigation as a novel anticancer agent. By employing the systematic experimental framework outlined in this guide, researchers can effectively validate its therapeutic potential, elucidate its mechanism of action, and benchmark its performance against current standards of care. This structured approach, grounded in established scientific principles and methodologies, will be instrumental in determining whether this compound can be developed into a valuable addition to the arsenal of anticancer therapeutics. The journey from a promising chemical structure to a clinically effective drug is long and arduous, but it begins with rigorous and well-designed preclinical evaluation.
References
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The Quinoline Scaffold: A Master Key for Unlocking Diverse Biological Activities - A Comparative Guide to Structure-Activity Relationship Validation
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry.[1][2] Its deceptively simple bicyclic framework, a fusion of a benzene and a pyridine ring, has given rise to a remarkable diversity of therapeutic agents.[3][4] From combating malaria to fighting cancer and bacterial infections, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1][5][6] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted quinolines, supported by experimental data and detailed protocols to empower your own drug discovery endeavors. We will explore how subtle modifications to the quinoline core can dramatically influence biological outcomes, offering a roadmap for rational drug design.
The Logic of Substitution: A Comparative Analysis of Quinoline's Biological Activities
The therapeutic potential of a quinoline derivative is intricately linked to the nature and position of its substituents. Below, we compare the SAR of substituted quinolines across three major therapeutic areas: cancer, bacterial infections, and malaria.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Quinoline-based compounds have emerged as potent anticancer agents, often by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.[7][8] The cytotoxic efficacy of these derivatives is highly dependent on the substitution pattern on the quinoline ring.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Substituted Quinolines Against Various Cancer Cell Lines
| Compound | Substitution Pattern | HeLa (Cervical Cancer) | PC3 (Prostate Cancer) | Reference |
| Series 1: 2-Arylquinolines | ||||
| Compound 4 | 2-phenyl | >100 | >100 | |
| Compound 5 | 6-bromo-2-phenyl | 29.32 | 37.15 | |
| Compound 10 | 6-chloro-2-phenyl | 19.85 | 25.11 | |
| Compound 12 | 6-bromo-2-(3,4-methylenedioxyphenyl) | 12.31 | 31.37 | |
| Compound 13 | 6-chloro-2-(3,4-methylenedioxyphenyl) | 8.3 | 41.68 | |
| Series 2: Other Substituted Quinolines | [9] | |||
| Compound 21 | Tetrahydro-β-carboline derivative | 0.8 (B16/F10) | - | [9] |
| Doxorubicin (Control) | - | ~0.05-0.1 | ~0.1-0.5 | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From this data, a clear trend emerges: substitution at the 2- and 6-positions of the quinoline ring is a highly effective strategy for enhancing anticancer activity.[2] Specifically, the introduction of substituted aryl groups at the 2-position and electron-withdrawing groups like chloro and bromo at the 6-position leads to a significant increase in cytotoxicity against HeLa and PC3 cancer cell lines. The lipophilicity of the molecule also plays a crucial role, with more lipophilic aromatic quinolines generally showing better activity than their partially saturated counterparts.
Antibacterial Activity: Disrupting the Microbial Machinery
The quinolone class of antibiotics, which contains the quinoline core, has been a cornerstone of antibacterial therapy for decades.[10] The SAR of these compounds has been extensively studied to overcome emerging bacterial resistance.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Substituted Quinolines
| Compound | Substitution Pattern | S. aureus (MRSA) | E. coli | Reference |
| Series 1: Quinoline-2-one Derivatives | [11] | |||
| Compound 6c | Schiff-base hybrid | 0.75 | >100 | [11] |
| Compound 6l | Schiff-base hybrid | 1.25 | >100 | [11] |
| Compound 6o | Schiff-base hybrid | 2.50 | >100 | [11] |
| Daptomycin (Control) | - | 0.15 | - | [11] |
| Series 2: Quinolone Hybrids | [5] | |||
| Compound 16 | Fluoroquinolone-oxime ketolide hybrid | ≤0.008 (S. pneumoniae) | - | [5] |
| Compound 17 | Fluoroquinolone-oxime ketolide hybrid | ≤0.008 (S. pneumoniae) | - | [5] |
| Compound 18 | Fluoroquinolone-oxime ketolide hybrid | ≤0.008 (S. pneumoniae) | - | [5] |
| Ciprofloxacin (Control) | - | 0.125-1 | 0.008-0.03 | [12] |
The data highlights that quinoline derivatives can be potent antibacterial agents, particularly against Gram-positive bacteria like MRSA.[11] Hybrid molecules, combining the quinoline scaffold with other pharmacophores, have shown exceptional activity.[5] For instance, the quinoline-2-one Schiff-base hybrids demonstrated significant activity against MRSA, with compound 6c being the most potent.[11]
Antimalarial Activity: A Legacy of Fighting Parasites
The 4-aminoquinoline scaffold is historically one of the most important for antimalarial drug discovery, with chloroquine being a prime example.[13][14] The SAR of this class of compounds is well-established.
Key SAR Insights for 4-Aminoquinoline Antimalarials:
-
7-Chloro Group: The presence of a chlorine atom at the 7-position is crucial for activity. Its replacement with other groups generally leads to a decrease in potency.[15][16]
-
4-Amino Side Chain: A dialkylaminoalkyl side chain at the 4-position is essential. The length of this chain influences activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[15][16]
-
Quinoline Nitrogen: The basicity of the quinoline ring nitrogen is important for the accumulation of the drug in the parasite's acidic food vacuole, a key aspect of its mechanism of action.[15]
Experimental Validation: A Guide to Robust Protocols
The validation of SAR is fundamentally an experimental process. Here, we provide detailed, step-by-step protocols for two of the most common assays used to evaluate the biological activity of substituted quinolines.
Protocol 1: In Vitro Anticancer Cytotoxicity - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard for initial anticancer drug screening.[2][17][18]
Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[17]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis and IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[2]
Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.
Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][19]
Principle: The MIC is the lowest concentration of an antibacterial agent that prevents the visible in vitro growth of a microorganism.[3]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium (e.g., S. aureus). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Serial Dilutions: Dispense 100 µL of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate. Add 100 µL of the stock solution of the test quinoline compound to the first well. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.[3]
-
Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[3]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[3][20]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Beyond the Scaffold: The Power of Bioisosteric Replacement
While the quinoline core is a powerful pharmacophore, medicinal chemists often employ the strategy of bioisosteric replacement to fine-tune a compound's properties. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, potentially improving potency, selectivity, or pharmacokinetic profiles.[21]
A prominent example in the context of quinoline is its replacement with other hinge-binding motifs in kinase inhibitors.[22] Many kinase inhibitors target the ATP-binding pocket, and the quinoline nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase.[8] Bioisosteres like pyrazolopyrimidines can mimic this interaction while offering different ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[23]
Caption: The logic of bioisosteric replacement in drug design.
The decision to explore bioisosteric replacements is a data-driven process, often prompted by challenges encountered during lead optimization. A systematic evaluation of different heterocyclic cores can lead to the discovery of novel chemical matter with superior drug-like properties.
Conclusion: The Enduring Legacy and Future of the Quinoline Scaffold
The quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] A thorough understanding of its structure-activity relationships, validated by robust experimental data, is paramount for the rational design of next-generation drugs. This guide has provided a comparative overview of the SAR of substituted quinolines in key therapeutic areas, along with detailed protocols for their biological evaluation. By leveraging this knowledge and embracing innovative strategies like bioisosteric replacement, the scientific community can continue to unlock the full potential of this remarkable heterocyclic system.
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Haddach, M., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48. [Link]
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Liddle, J., et al. (Year). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Journal Name, Volume(Issue), pages. [Link]
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 4-Aminoquinolines
For decades, the 4-aminoquinoline scaffold has been a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous design of novel and more effective 4-aminoquinoline analogues.[1][2][3] In this pursuit, Quantitative Structure-Activity Relationship (QSAR) analysis has established itself as an indispensable computational tool, enabling researchers to correlate the physicochemical properties of these compounds with their biological activities. This guide provides an in-depth comparison of various QSAR methodologies applied to 4-aminoquinolines, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.
The Rationale Behind QSAR in 4-Aminoquinoline Drug Discovery
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. By mathematically modeling this relationship, we can predict the activity of novel compounds, prioritize synthesis, and gain insights into the mechanism of action. For 4-aminoquinolines, QSAR models have been instrumental in understanding the structural requirements for potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant parasite strains.[1][2][3]
A typical QSAR workflow involves several key stages, from data preparation to model validation. The selection of appropriate molecular descriptors and statistical methods is critical to developing a robust and predictive model.
Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.
Comparing QSAR Methodologies for 4-Aminoquinolines: A Performance Overview
Various QSAR models have been developed for 4-aminoquinolines, employing a range of molecular descriptors and statistical techniques. The performance of these models is typically assessed using statistical parameters such as the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient of determination (Q²), which indicates the predictive ability of the model. The following table summarizes the performance of different QSAR models from published studies.
| QSAR Model | Statistical Method | Key Descriptors | R² | Q² | Key Findings | Reference |
| 2D-QSAR | Multiple Linear Regression (MLR) | Topological, constitutional, geometric, functional group, and atom-centered fragments. | 0.84 | 0.83 | The presence/absence of nitrogen and oxygen at a topological distance of six strongly correlates with antimalarial activity.[4] | Masand et al., 2014[4] |
| 2D-QSAR | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | GETAWAY, 3D-MoRSE, RDF, WHIM, and 2D-autocorrelations. | >0.80 | >0.77 | Robust models were developed for both chloroquine-sensitive and resistant strains.[5][6] | Najafi et al.[5] |
| 3D-QSAR (CoMFA) | Partial Least Squares (PLS) | Steric and electrostatic fields. | >0.93 | >0.73 | Contour plots provide insights into the steric and electrostatic requirements for activity.[6] | Various studies[6] |
| 3D-QSAR (CoMSIA) | Partial Least Squares (PLS) | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | 0.638 (Q²) | N/A | Provides a more detailed understanding of the different physicochemical fields influencing activity.[7] | Shibi et al., 2015[7] |
| 2D-QSAR | Multiple Linear Regression (MLR) | Steric (MR), hydrophobic (log P), and electronic (DM) factors. | Statistically Significant | N/A | Useful for predicting the activity of new structural analogues.[8] | Asian Journal of Organic & Medicinal Chemistry[8] |
Note: The performance metrics presented are based on the specific datasets and methodologies used in the cited studies. Direct comparison should be made with caution.
Experimental Protocol: A Step-by-Step Guide to QSAR Analysis of 4-Aminoquinolines
This protocol outlines a generalized approach to performing a 2D-QSAR analysis, a common and effective starting point for many drug discovery projects.
1. Data Set Preparation and Curation:
-
Objective: To assemble a high-quality dataset of 4-aminoquinoline analogues with their corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values).
-
Procedure:
-
Collect a series of 4-aminoquinoline compounds and their experimentally determined biological activities from literature or internal databases.
-
Ensure the biological data is consistent and measured under the same experimental conditions.
-
Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
-
Draw the 2D chemical structures of all compounds using a chemical drawing software.
-
2. Molecular Structure Optimization:
-
Objective: To obtain the most stable 3D conformation of each molecule, which is crucial for the calculation of 3D descriptors.
-
Procedure:
-
Convert the 2D structures to 3D.
-
Perform geometry optimization using a suitable computational chemistry method. Density Functional Theory (DFT) with a basis set like B3LYP/6-31G* is a common choice for achieving a good balance between accuracy and computational cost.[5]
-
3. Calculation of Molecular Descriptors:
-
Objective: To calculate a wide range of numerical values that represent the different physicochemical properties of the molecules.
-
Procedure:
-
Use specialized software (e.g., DRAGON, CORAL) to calculate various classes of descriptors.[4][5] These can include:
-
0D (Constitutional): Molecular weight, atom counts, etc.
-
1D (Topological): Connectivity indices, shape indices, etc.
-
2D (Geometrical): Descriptors derived from the 2D representation of the molecule.
-
3D (Geometrical): Descriptors derived from the 3D conformation of the molecule (e.g., WHIM, GETAWAY).[5]
-
Quantum Chemical: Dipole moment, HOMO/LUMO energies, etc.[9]
-
-
4. Data Splitting and Feature Selection:
-
Objective: To divide the dataset into training and test sets and to select the most relevant descriptors for building the QSAR model.
-
Procedure:
-
Randomly split the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.
-
Employ a feature selection algorithm to identify the subset of descriptors that best correlate with the biological activity. Genetic algorithms (GA) and stepwise multiple linear regression are commonly used methods.[5][6]
-
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A Comparative Guide to Validating Antimicrobial Potency Against Resistant Strains
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering once-treatable infections life-threatening.[1] For researchers, scientists, and drug development professionals, the rigorous validation of novel antimicrobial agents against resistant strains is not merely a procedural step but a critical endeavor in the fight against this escalating crisis. This guide provides an in-depth, objective comparison of key methodologies for assessing antimicrobial potency, grounded in scientific integrity and practical, field-proven insights.
The Imperative of Robust Validation in the Era of Resistance
Antimicrobial resistance is the ability of microorganisms to withstand the effects of drugs that were once effective for treatment.[2] This can occur through various mechanisms, such as enzymatic degradation of the antimicrobial, alteration of the drug's target, or active efflux of the agent from the bacterial cell.[2][3][4][5][6] The development of new antimicrobials must therefore be accompanied by a thorough validation of their efficacy against clinically relevant resistant pathogens. This validation process is not only crucial for regulatory approval but also for providing clinicians with the confidence to use new agents effectively.
Core Methodologies for Antimicrobial Potency Testing
The selection of an appropriate method for testing antimicrobial potency depends on the specific research question, the nature of the antimicrobial agent, and the characteristics of the resistant strains being investigated. Here, we compare the most widely used and trusted methods.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9][10][11]
Principle: The MIC assay determines the bacteriostatic activity of an antimicrobial agent. It is a quantitative method that provides a precise numerical value in µg/mL.[10]
Comparative Analysis:
| Method | Principle | Advantages | Limitations |
| Broth Microdilution | Serial dilutions of the antimicrobial are prepared in a liquid growth medium in a 96-well plate and inoculated with a standardized bacterial suspension.[1][8] | High-throughput, quantitative, and widely standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][12][13][14] | Can be labor-intensive without automation; does not distinguish between bacteriostatic and bactericidal effects.[10] |
| Agar Dilution | The antimicrobial agent is incorporated into an agar medium at various concentrations. The agar plates are then inoculated with different bacterial strains.[1][15] | Allows for the simultaneous testing of multiple strains against a single antimicrobial; considered a reference method by CLSI.[15][16] | Labor-intensive, not suitable for high-throughput screening of multiple compounds. |
| Gradient Diffusion (E-test) | A predefined gradient of the antimicrobial agent is immobilized on a plastic strip, which is placed on an inoculated agar plate. | Simple to perform, provides a direct MIC reading, and can be used for fastidious organisms.[15] | More expensive than other methods; less precise for some drug-bug combinations. |
Interpretation of MIC Results:
The interpretation of MIC values is based on clinical breakpoints established by regulatory bodies like the FDA, CLSI, and EUCAST.[13][17][18] These breakpoints categorize an organism as:
-
Susceptible (S): The infection is likely to respond to a standard dosage of the antimicrobial agent.[7][19][20]
-
Intermediate (I): The antimicrobial may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[7][19][20]
-
Resistant (R): The organism is unlikely to respond to the antimicrobial agent, even at the highest safe dosages.[7][19][20]
It is crucial to understand that the MIC value of one drug cannot be directly compared to the MIC of another to determine which is more potent.[7][20] The interpretation relies solely on the comparison to the established breakpoints for that specific drug and organism.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay determines the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][21][22][23][24]
Principle: The MBC assay is a measure of the bactericidal activity of an antimicrobial agent. It is performed as a subsequent step to the MIC assay.
Comparative Analysis:
| Feature | Description |
| Relationship to MIC | An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21][24] |
| Clinical Relevance | Crucial for treating severe infections, such as endocarditis and infections in immunocompromised patients, where complete eradication of the pathogen is necessary.[24] |
| Limitations | More labor-intensive and less standardized than MIC testing; lacks standardized breakpoints from regulatory bodies like CLSI.[24] |
Time-Kill Kinetics Assay
The time-kill kinetics assay provides a dynamic picture of the antimicrobial activity over time.[25] It evaluates the rate at which an antimicrobial agent kills a bacterial population.
Principle: A standardized bacterial inoculum is exposed to a specific concentration of the antimicrobial agent (often at multiples of the MIC), and the number of viable bacteria is determined at various time points.[25][26]
Comparative Analysis:
| Feature | Description |
| Information Provided | Differentiates between bactericidal and bacteriostatic activity and determines if the killing is time-dependent or concentration-dependent.[25][27] |
| Definition of Bactericidal Activity | A ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum is typically considered bactericidal.[23][25] |
| Application | Essential for understanding the pharmacodynamics of a new antimicrobial and for optimizing dosing regimens.[20] |
Checkerboard Assay for Synergy Testing
In the face of multi-drug resistant organisms, combination therapy is often a necessary strategy. The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[28][29]
Principle: The assay is performed in a microtiter plate where serial dilutions of two antimicrobial agents are combined in a checkerboard pattern. The effect of the combination on bacterial growth is then assessed.[28][30]
Interpretation using the Fractional Inhibitory Concentration (FIC) Index:
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[28][30]
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy[28][29] |
| > 0.5 to 4.0 | Additive or Indifference[28][30] |
| > 4.0 | Antagonism[28] |
Clinical Relevance: Synergy testing can help identify effective combination therapies for infections caused by extensively drug-resistant (XDR) bacteria.[31][32]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]
Materials:
-
96-well microtiter plates
-
Antimicrobial stock solution
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland standard
-
Sterile saline or broth
-
Microplate reader
Procedure:
-
Prepare Antimicrobial Dilutions: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate. b. Add 100 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[34]
-
Prepare Bacterial Inoculum: a. Select several colonies of the test organism and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[35]
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Controls: a. Growth Control: A well containing only CAMHB and the bacterial inoculum. b. Sterility Control: A well containing only CAMHB.
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[28]
-
Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity). This can be determined visually or with a microplate reader.[1][8][11]
Protocol 2: Time-Kill Kinetics Assay
Materials:
-
Flasks or tubes with CAMHB
-
Antimicrobial stock solution
-
Standardized bacterial inoculum (as prepared for the MIC assay)
-
Sterile saline for dilutions
-
Agar plates
-
Incubator
Procedure:
-
Preparation: a. Prepare flasks containing CAMHB with the antimicrobial agent at the desired concentrations (e.g., 1x, 2x, 4x MIC). b. Include a growth control flask without any antimicrobial.
-
Inoculation: a. Inoculate each flask with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[25] b. Perform serial dilutions of the aliquot in sterile saline. c. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation: a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis: a. Count the number of colonies on the plates and calculate the CFU/mL for each time point. b. Plot the log10 CFU/mL versus time to generate the time-kill curve.
Visualizing Experimental Workflows
Broth Microdilution MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Time-Kill Kinetics Assay Workflow
Caption: Workflow for performing a time-kill kinetics assay to determine the rate of bacterial killing.
Conclusion
The validation of antimicrobial potency against resistant strains is a multifaceted process that requires a deep understanding of the underlying microbiological principles and the appropriate application of standardized methodologies. While MIC assays provide a fundamental measure of an antimicrobial's inhibitory activity, MBC and time-kill kinetics assays offer crucial insights into its bactericidal effects. For the development of combination therapies, synergy testing is indispensable. By employing these robust and validated methods, researchers and drug developers can generate the high-quality data necessary to advance the pipeline of new antimicrobials and contribute to the global effort to combat antimicrobial resistance.
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Microbe Investigations. (2024, May 10). MBC testing for antibacterial therapy: Impact on Clinical Outcomes. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Quinoline-Based Enzyme Inhibitors
Introduction: The Quinoline Scaffold and the Power of In-Silico Comparison
The quinoline scaffold is a privileged bicyclic aromatic heterocycle that forms the structural core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] In medicinal chemistry, its versatility and "druggability" have made it a cornerstone for developing inhibitors against critical enzyme targets in cancer, neurodegenerative diseases, and infectious diseases.[3][4][5]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] For drug discovery professionals, it provides a window into the molecular interactions that drive binding affinity and selectivity. This guide moves beyond a simple procedural outline. As a senior application scientist, my goal is to provide you with a robust framework for conducting comparative docking studies. We will explore not just how to perform the steps, but why each choice is made, ensuring your in-silico experiments are both technically sound and scientifically insightful. This guide is designed to be a self-validating system, grounding every step in established protocols and authoritative scientific principles.
Part 1: The Strategic Framework for a Comparative Docking Study
A successful comparative study hinges on consistency and careful planning. The objective is to create a controlled computational environment where the primary variable is the ligand's structure, allowing for meaningful comparisons of their potential efficacy against one or more enzyme targets.
The logical workflow of this process is critical. It begins with defining the biological question and preparing the necessary molecular components, proceeds through the docking simulation, and culminates in a rigorous analysis of the results.
Caption: Key molecular interactions in enzyme-inhibitor binding.
Part 4: Data Presentation and Comparative Analysis
Summarizing your findings in a clear, quantitative format is essential for comparison. The following table collates representative data from published studies to illustrate how such a comparison can be presented.
| Quinoline Derivative | Target Enzyme | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interactions / Reference |
| 3,4-dihydroxyl-quinoline-8-carboxylic acid methane ester (dq1368) | Acetylcholinesterase (AChE) | 4EY7 | CADMA-Chem | -9.1 | High affinity suggests strong potential as an anti-Alzheimer's agent. [3] |
| Quinoline Chalcone Derivative (A6) | DNA Gyrase | 5MMN | Not Specified | -8.88 | Strong interaction with the bacterial enzyme, indicating potential as an antibacterial. [7] |
| Quinoline-based Thiazole (4f) | EGFR Kinase (mutant) | 2JIV | Not Specified | Not Specified (IC50 = 2.81 nM) | Demonstrates potent inhibition of a key cancer target, with docking studies confirming binding in the active site. [8] |
| Pyrimidine-Quinoline Derivative (4) | HIV Reverse Transcriptase | 4I2P | Glide (Schrödinger) | -10.675 | The very high docking score suggests a strong binding affinity to the viral enzyme, outperforming standard drugs in silico. [2] |
| Quinoline-Amidrazone (10d) | c-Abl Kinase | 1IEP | LibDock | Not Specified (IC50 = 43.1 µM) | Docking confirmed binding to the c-Abl kinase, proposing a mechanism for its observed anticancer activity. [1] |
Note: Docking scores are highly dependent on the specific software, force field, and parameters used; scores should only be compared when generated under identical conditions.
From this comparative data, structure-activity relationships (SAR) can be inferred. For example, by docking a series of quinoline derivatives with different substitutions at the R1 and R2 positions, you can correlate specific functional groups with improved binding affinity or the formation of new, stabilizing interactions. This is the ultimate goal of a comparative study: to generate actionable intelligence for the rational design of the next generation of inhibitors.
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Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available from: [Link]
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Khan, I., et al. (2018). Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor. PubMed. Available from: [Link]
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Vu, L. (2023). Analyze protein-ligand interactions of docking-based virtual screening results. Medium. Available from: [Link]
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Assessing the Drug-Likeness of 4-Amino-3-bromo-8-methoxyquinoline Derivatives: A Comparative Guide
Introduction: The Promise of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of pharmacological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2][3] The 4-aminoquinoline scaffold, in particular, is a "privileged structure," famously represented by the antimalarial drug chloroquine.[4] This guide focuses on a specific, functionalized core: 4-Amino-3-bromo-8-methoxyquinoline . The strategic placement of the amino, bromo, and methoxy groups offers a unique electronic and steric profile, providing a versatile platform for developing novel derivatives with potentially enhanced biological activity and optimized pharmacokinetic properties.
However, potent biological activity alone does not make a successful drug. A candidate molecule must possess "drug-likeness"—a complex balance of physicochemical and pharmacokinetic properties that determine its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Poor drug-likeness is a primary cause of high attrition rates during costly clinical trials.
This guide provides a comprehensive framework for the in silico assessment of the drug-likeness of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind our analytical choices, compare hypothetical derivatives against established benchmarks, and provide actionable protocols for researchers in the field.
Pillars of In-Silico Drug-Likeness Assessment
Before a single compound is synthesized, computational methods allow us to predict its potential behavior in the human body, saving significant time and resources.[5][6] Our assessment rests on two foundational pillars.
Lipinski's Rule of Five (Ro5): The Gatekeeper for Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the Rule of Five is a historically significant and widely used guideline to evaluate the potential for oral activity of a drug candidate. It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
-
Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of a molecule's lipophilicity (oil-loving nature).[8] A value below 5 suggests a good balance between solubility in aqueous environments (like the gut) and lipid environments (like cell membranes) for passive diffusion.[8][9]
-
Hydrogen Bond Donors (HBD) ≤ 5: These are typically N-H and O-H bonds. Fewer donors reduce the energy penalty of shedding water molecules to enter a lipid membrane.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: These are typically nitrogen or oxygen atoms. Similar to HBDs, an excess of acceptors can hinder membrane permeability.
It is critical to recognize that Ro5 is a guideline, not an inviolable law. Compounds that are substrates for active transporters, as well as many natural products and biologics, can be successful drugs despite violating one or more of these rules.[9][10]
ADMET Profiling: Beyond Simple Permeability
While Ro5 provides a quick filter, a deeper ADMET analysis is essential for a more complete picture of a compound's pharmacokinetic journey.[5] Modern computational tools utilize sophisticated Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict these complex properties.[6][11][12][13] Key parameters include:
-
Absorption: Assesses gastrointestinal (GI) absorption and permeability across intestinal cell models like Caco-2.
-
Distribution: Predicts whether a compound can cross the Blood-Brain Barrier (BBB) or how extensively it binds to plasma proteins.
-
Metabolism: Foresees potential interactions with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and can be a source of drug-drug interactions.
-
Toxicity: Early prediction of potential liabilities such as mutagenicity or hepatotoxicity can flag problematic candidates.
Experimental Design: A Workflow for In-Silico Assessment
Our approach is a systematic, multi-step process designed to provide a robust and reproducible assessment of drug-likeness for our quinoline derivatives.
Caption: Workflow for the in-silico assessment of drug-likeness.
Comparative Analysis: Hypothetical Derivatives
To illustrate this workflow, we will assess the parent This compound core (designated Q-Core ) and three hypothetical derivatives against Chloroquine, a well-established 4-aminoquinoline drug.
-
Q-Core: The parent molecule.
-
Q-D1 (Acetamide): An acetyl group is added to the 4-amino position. This modification is explored to potentially modulate hydrogen bonding capacity and solubility.
-
Q-D2 (Piperazine): A piperazine ring is attached via a short linker to the 4-amino position. Such basic side chains are common in 4-aminoquinoline antimalarials and can influence accumulation in acidic organelles.[14]
-
Q-D3 (Sulfonamide): A benzenesulfonamide group is added to the 4-amino position. The sulfonamide moiety is a common pharmacophore used to improve physicochemical properties.
Table 1: Comparative Physicochemical and ADMET Predictions
| Parameter | Q-Core | Q-D1 (Acetamide) | Q-D2 (Piperazine) | Q-D3 (Sulfonamide) | Chloroquine (Benchmark) |
| Molecular Formula | C₁₀H₉BrN₂O | C₁₂H₁₁BrN₂O₂ | C₁₆H₂₀BrN₅O | C₁₆H₁₄BrN₃O₃S | C₁₈H₂₆ClN₃ |
| MW ( g/mol ) | 253.10 | 295.13 | 394.32 | 396.28 | 319.87 |
| LogP | 2.85 | 2.60 | 2.90 | 3.45 | 4.63 |
| H-Bond Donors | 1 | 1 | 2 | 2 | 1 |
| H-Bond Acceptors | 3 | 4 | 5 | 6 | 3 |
| Ro5 Violations | 0 | 0 | 0 | 0 | 0 |
| TPSA (Ų) | 55.12 | 75.35 | 72.80 | 114.71 | 32.27 |
| GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | Yes | No | No | Yes |
| CYP2D6 Inhibitor | Yes | Yes | Yes | Yes | Yes |
| Hepatotoxicity | Low Risk | Low Risk | Low Risk | Medium Risk | Low Risk |
Note: The data presented in this table are computationally predicted values for illustrative purposes and may not reflect experimentally determined results.
Analysis of Results
-
Compliance with Ro5: All designed derivatives, along with the parent core and Chloroquine, exhibit zero violations of Lipinski's Rule of Five. This is an excellent starting point, suggesting that none of these molecules are immediately disadvantaged in terms of size or polarity for oral absorption.
-
Impact of Substitution on Lipophilicity (LogP): The substitutions have a modest impact on the calculated LogP, with all values remaining well under the threshold of 5. This indicates a favorable balance for membrane permeability.
-
Topological Polar Surface Area (TPSA) and BBB Permeability: TPSA is a descriptor that correlates well with passive molecular transport through membranes. A common rule of thumb is that compounds with a TPSA > 140 Ų are unlikely to be cell-permeable, while those with a TPSA < 90 Ų are more likely to cross the blood-brain barrier.
-
Q-Core and Q-D1 have low TPSA values, and are predicted to be BBB permeant, similar to Chloroquine.
-
The addition of the piperazine (Q-D2 ) and especially the sulfonamide (Q-D3 ) significantly increases the TPSA. Consequently, these derivatives are predicted to be non-permeant across the BBB. This is a critical design consideration: if the therapeutic target is within the central nervous system, Q-D2 and Q-D3 would be poor candidates; if CNS penetration is an undesirable side effect, they would be preferred.
-
-
Metabolism and Toxicity: All quinoline derivatives, including the benchmark, are predicted to be inhibitors of CYP2D6, a common feature for this class of compounds that must be considered for potential drug-drug interactions. The sulfonamide derivative (Q-D3 ) shows a potential, albeit moderate, risk for hepatotoxicity, warranting further investigation.
Caption: Relationship between physicochemical properties and ADME outcomes.
Protocol: In-Silico Drug-Likeness and ADMET Prediction using SwissADME
This protocol describes a standardized method for obtaining drug-likeness and ADMET properties using the publicly available SwissADME web tool, ensuring the trustworthiness and reproducibility of the assessment.
-
Prepare Molecular Structures:
-
Draw your molecules of interest (e.g., Q-Core, Q-D1, Q-D2, Q-D3) using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert each structure into a SMILES (Simplified Molecular-Input Line-Entry System) string. This is a common text-based format for representing chemical structures.
-
-
Access the SwissADME Web Server:
-
Navigate to the SwissADME website ([Link]). The service is provided by the Swiss Institute of Bioinformatics.
-
-
Input Structures:
-
In the main input window, paste your list of SMILES strings, one per line.
-
Assign a name to each molecule if desired.
-
-
Execute the Calculation:
-
Click the "Run" button to start the analysis. The calculations are typically completed within a minute for small batches of molecules.
-
-
Interpret the Results:
-
The output page will display a comprehensive table of results for each molecule.
-
Physicochemical Properties: Locate the values for Molecular Weight (MW), LogP, Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
-
Lipinski Violations: The table will explicitly state the number of violations of the Rule of Five.
-
Pharmacokinetics: Examine the predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Drug-likeness: Note any alerts for poor drug-likeness based on various filters.
-
Bioavailability Radar: Analyze the pink hexagonal plot. For a molecule to be considered "drug-like," its radar plot should fall entirely within the pink area, which represents the optimal range for properties like size, polarity, lipophilicity, solubility, flexibility, and saturation.[1]
-
Conclusion and Future Directions
This in silico analysis demonstrates that derivatives of this compound represent a promising starting point for drug discovery. All evaluated hypothetical derivatives adhere to Lipinski's Rule of Five, indicating a low likelihood of poor oral bioavailability.
-
Q-D1 (Acetamide) and Q-D2 (Piperazine) emerge as particularly strong candidates from this initial screen. They maintain a favorable physicochemical profile and are predicted to have high GI absorption with a low toxicity risk.
-
The key differentiator is the predicted BBB permeability. The choice between a CNS-penetrant (like Q-D1 ) and a non-penetrant (like Q-D2 ) candidate would be dictated entirely by the therapeutic target of the drug discovery program.
-
Q-D3 (Sulfonamide) , while compliant with Ro5, raises flags due to its high TPSA and potential hepatotoxicity risk, making it a lower priority candidate.
The path forward is clear: these computational predictions must be validated through empirical testing. The next logical steps involve the chemical synthesis of the prioritized derivatives (Q-D1 and Q-D2) followed by in vitro experimental validation of their ADMET properties, including solubility, metabolic stability in liver microsomes, and cell permeability assays. This iterative cycle of computational design and experimental validation is the hallmark of modern, efficient drug discovery.
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Lipinski's rule of five. (n.d.). Taylor & Francis. Retrieved from [Link]
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Lipinski's rule of five. (2023, November 29). In Wikipedia. Retrieved from [Link]
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Jadhav, A., et al. (2023). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Computational Toxicology. Retrieved from [Link]
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Bray, P. G., et al. (1998). The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. Biochemical Pharmacology. Retrieved from [Link]
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Yuan, H., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. Retrieved from [Link]
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Guan, J., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Retrieved from [Link]
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Khan, I., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules. Retrieved from [Link]
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Madrid, P. B., & DeRisi, J. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Opinion in Chemical Biology. Retrieved from [Link]
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Avdović, E. H., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]
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El-Fattah, M. F. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals. Retrieved from [Link]
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D'Souza, C., et al. (2025). Physicochemical and drug metabolism characterization of a series of 4-aminoquinoline-3-hydroxypyridin-4-one hybrid molecules with antimalarial activity. Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
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4-Aminoquinoline. (n.d.). Taylor & Francis. Retrieved from [Link]
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A Comparative Guide to Quinoline Derivatives as Kinase Inhibitors: From Bench to Clinic
The quinoline scaffold stands as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent planarity, aromaticity, and capacity for diverse functionalization have made it a cornerstone in the design of potent and selective kinase inhibitors. Kinases, the orchestrators of cellular signaling, are frequently dysregulated in a multitude of diseases, most notably cancer. This guide provides a comprehensive comparative analysis of quinoline derivatives as kinase inhibitors, offering insights into their structure-activity relationships, experimental evaluation, and clinical significance for researchers, scientists, and drug development professionals.
The Quinoline Scaffold: A Privileged Framework for Kinase Inhibition
The nitrogen atom within the quinoline ring system can act as a hydrogen bond acceptor, a crucial interaction within the ATP-binding pocket of many kinases. This, combined with the extensive surface area of the bicyclic system for van der Waals interactions and the potential for substitution at multiple positions, provides a versatile platform for achieving high affinity and selectivity. The synthetic tractability of the quinoline core allows for the systematic exploration of chemical space to optimize pharmacological properties.
Comparative Analysis of Quinoline-Based Kinase Inhibitors
The inhibitory potency and selectivity of quinoline derivatives are profoundly influenced by the nature and position of substituents on the quinoline ring. This section provides a comparative overview of prominent quinoline-based kinase inhibitors, including both investigational compounds and FDA-approved drugs.
Structure-Activity Relationship (SAR) Insights
The development of quinoline-based kinase inhibitors has been guided by extensive SAR studies. Key modifications that influence activity include:
-
Position 4: Substitution with anilino or related aromatic moieties is a common feature, enabling crucial interactions within the kinase hinge region.
-
Positions 6 and 7: Introduction of solubilizing groups or moieties that can form additional hydrogen bonds often enhances potency and pharmacokinetic properties.
-
Other Positions: Modifications at other positions can fine-tune selectivity and address potential off-target effects.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected FDA-approved quinoline-based kinase inhibitors against a panel of key kinases implicated in cancer. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and serve as a primary metric for potency.
Table 1: IC50 Values of FDA-Approved Quinoline-Based Kinase Inhibitors (in nM)
| Kinase Target | Bosutinib[1] | Cabozantinib[2] | Lenvatinib[3] |
| VEGFR2 | - | 0.035 | 4 |
| c-Met | - | 1.3 | - |
| RET | - | 5.2 | 35 |
| KIT | - | 4.6 | - |
| AXL | - | 7 | - |
| FLT3 | - | 11.3 | - |
| TIE2 | - | 14.3 | - |
| Src | 1.2 | - | - |
| Abl | 1 | - | - |
| VEGFR1 | - | - | 22 |
| VEGFR3 | - | - | 5.2 |
| PDGFRβ | - | - | 39 |
Table 2: IC50 Values of Other Notable Quinoline/Quinazoline-Based EGFR Inhibitors (in nM)
| Compound | EGFR (Wild-Type) |
| Gefitinib | 23-79[4] |
| Erlotinib | 80[4] |
| Lapatinib | - |
Note: Lapatinib is a dual inhibitor of EGFR and HER2.[5][6][7][8][9]
Key Signaling Pathways Targeted by Quinoline Derivatives
The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways that drive tumorigenesis.
Caption: Key signaling pathways targeted by quinoline-based kinase inhibitors.
Experimental Protocols for Inhibitor Evaluation
The characterization of novel kinase inhibitors relies on a suite of robust in vitro and cell-based assays. The following protocols provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant kinase (e.g., VEGFR-2, c-Met, Pim-1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Test quinoline derivative
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test quinoline derivative in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Test compound or vehicle (DMSO) control
-
Recombinant kinase
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test quinoline derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: Workflow for a cell viability MTT assay.
Conclusion
Quinoline derivatives have proven to be a remarkably successful class of kinase inhibitors, with several compounds achieving FDA approval and making a significant impact on cancer therapy. The versatility of the quinoline scaffold allows for the development of both highly selective and multi-targeted inhibitors, addressing the complexity of cancer signaling networks. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of quinoline-based kinase inhibitors.
References
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Wikipedia. (n.d.). Lapatinib. Retrieved from [Link]
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Lapatinib for Advanced or Metastatic Breast Cancer. (2012). PMC - PubMed Central. Retrieved from [Link]
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Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. (2020). PMC - PubMed Central. Retrieved from [Link]
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Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (2014). PMC - PubMed Central. Retrieved from [Link]
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Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence. (2020). Taylor & Francis Online. Retrieved from [Link]
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Erlotinib. (n.d.). PubChem. Retrieved from [Link]
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Gefitinib in Non Small Cell Lung Cancer. (2011). PMC - NIH. Retrieved from [Link]
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In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. (2012). PMC - NIH. Retrieved from [Link]
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Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models. (2019). PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Erlotinib. Retrieved from [Link]
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Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. (2020). PMC - NIH. Retrieved from [Link]
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Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. (2013). PMC - PubMed Central. Retrieved from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). NIH. Retrieved from [Link]
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(erlotinib) Tablets. (n.d.). accessdata.fda.gov. Retrieved from [Link]
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Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. (2012). PMC - NIH. Retrieved from [Link]
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Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. (2015). PubMed Central. Retrieved from [Link]
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Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2023). PMC - PubMed Central. Retrieved from [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. Retrieved from [Link]
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Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. (2008). PubMed. Retrieved from [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI. Retrieved from [Link]
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- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-3-bromo-8-methoxyquinoline
This document provides a detailed, procedural guide for the safe handling, management, and disposal of 4-Amino-3-bromo-8-methoxyquinoline (CAS No. 1210642-96-8). As a halogenated aromatic amine, this compound requires rigorous adherence to safety protocols to mitigate risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Part 1: Core Principles of Disposal: Hazard Assessment and Risk Mitigation
The disposal plan for any chemical begins with a thorough understanding of its intrinsic hazards. This compound belongs to three critical chemical classes: quinolines, aromatic amines, and organobromines. This combination dictates its handling and disposal pathway.
-
Aromatic Amines: This class of compounds is associated with significant health hazards, including toxicity and potential carcinogenicity. Many aromatic amines are lipid-soluble and can be readily absorbed through the skin.[1] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established guidelines for handling these substances due to their potential health impacts.[2][3]
-
Halogenated Organics: The presence of a bromine atom classifies this compound as a halogenated organic. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic wastes under the Resource Conservation and Recovery Act (RCRA), often restricting their land disposal due to environmental persistence and toxicity.[4][5][6] Such wastes typically require high-temperature incineration for complete destruction.[7]
-
Quinolines: Quinoline derivatives can exhibit biological activity and may be toxic to aquatic life with long-lasting effects.[8][9]
Given these factors, this compound must be treated as a hazardous waste stream requiring specialized disposal.
Essential Safety and Chemical Data
For quick reference, the key safety and chemical identity information is summarized below.
| Property | Data | Source(s) |
| Chemical Name | This compound | [10] |
| CAS Number | 1210642-96-8 | [10][11] |
| Molecular Formula | C₁₀H₉BrN₂O | [10] |
| Molecular Weight | 253.10 g/mol | |
| Appearance | Solid, powder form | [11][12] |
| Primary Hazards | Assumed Toxic, Skin/Eye Irritant, Environmentally Hazardous | [1][4][8] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat, Fume Hood | [13][14] |
| Disposal Classification | Regulated Halogenated Organic Chemical Waste | [15][16] |
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the collection and disposal of waste containing this compound. The foundational principle is strict waste segregation to ensure regulatory compliance and safety.
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management. Mixing halogenated and non-halogenated waste streams is a common and costly error.
-
Designate a Waste Container: Establish a dedicated hazardous waste container exclusively for "Halogenated Organic Solids."
-
Avoid Commingling: Under no circumstances should waste containing this compound be mixed with non-halogenated solvents or other waste streams.[15][16] This includes contaminated consumables like gloves, weigh boats, and paper towels.
-
Aqueous Waste: If aqueous solutions are generated, they must be collected in a separate "Halogenated Aqueous Waste" container. Do not dispose of any organic liquids down the sink.[15]
The following decision workflow illustrates the segregation process.
Caption: Waste segregation decision workflow.
Step 2: Containerization and Labeling
Proper containerization prevents leaks and ensures waste handlers are aware of the contents.
-
Select an Appropriate Container: Use a chemically-compatible, sealable container (e.g., a high-density polyethylene (HDPE) drum or bottle) that is in good condition.[16]
-
Affix a Hazardous Waste Tag: Before adding any waste, label the container with a "Hazardous Waste" tag.[16]
-
Complete the Tag: Clearly write the full chemical name, "this compound," and list all other components in the container. Do not use abbreviations or chemical formulas.[15] Identify the relevant hazards (Toxic, Environmental Hazard).
-
Keep Closed: The waste container must remain sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[15]
Step 3: Accumulation and Storage
Store waste safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation.
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.[16]
-
Segregation: Keep the halogenated waste container segregated from incompatible materials, particularly strong acids and oxidizing agents.[13]
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed environmental services contractor.
-
Request Pickup: Once the container is nearly full (e.g., 75% capacity), or if work on the chemical is complete, arrange for a waste pickup from your institution's Environmental Health & Safety (EH&S) department.
-
Disposal Method: The required disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[4][7] This process is necessary to achieve complete thermal destruction of the carbon-halogen bonds, preventing the release of persistent pollutants.[17]
The overall disposal workflow is summarized in the diagram below.
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Comprehensive Safety and Handling Guide for 4-Amino-3-bromo-8-methoxyquinoline
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 4-Amino-3-bromo-8-methoxyquinoline (CAS No. 1210642-96-8). As a specialized quinoline derivative, this compound is utilized in advanced pharmaceutical research and organic synthesis. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural similarity to other amino-quinolines and halogenated aromatic compounds necessitates a stringent adherence to safety protocols to mitigate potential health risks. This document synthesizes established best practices for handling analogous chemical structures to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment and Toxidological Profile
This compound is a member of the quinoline family, which includes compounds with known biological activity and potential toxicity. Structurally related compounds, such as 8-Aminoquinoline and 8-Hydroxyquinoline, are known to be toxic if swallowed, may cause allergic skin reactions, and can pose risks of serious eye damage and potential harm to fertility or an unborn child.[1][2] The presence of an amino group and a bromine atom on the quinoline scaffold suggests that this compound should be handled as a substance with potential acute toxicity, skin and eye irritancy, and possible mutagenic properties.
Key Inferred Hazards:
-
Skin Irritation/Sensitization: May cause skin irritation and potentially an allergic skin reaction upon contact.[1]
-
Serious Eye Damage: Assumed to be a significant eye irritant, potentially causing serious damage.[3]
-
Respiratory Irritation: As a powder, it may cause respiratory tract irritation if inhaled.[2]
-
Reproductive Toxicity: Similar quinoline structures are suspected of damaging fertility or the unborn child.[1]
| Hazard Category | Inferred Risk Level | Key Precautions |
| Acute Oral Toxicity | Category 3/4 (Toxic/Harmful) | Do not eat, drink, or smoke when using this product.[1] Rinse mouth thoroughly if exposure occurs. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Eye Damage/Irritation | Category 1/2 (Damage/Irritation) | Wear safety goggles or a face shield.[4][5] |
| Respiratory Sensitization | Potential Hazard | Handle in a chemical fume hood to avoid dust inhalation.[2] |
| Reproductive Toxicity | Suspected Hazard | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[6] The selection of appropriate PPE is the cornerstone of safe handling.
-
Hand Protection : Chemically resistant gloves are essential.[7] Double-gloving with nitrile gloves is recommended to provide robust protection against incidental contact. Inspect gloves for any signs of degradation or perforation before each use.[1] Change gloves immediately if contamination is suspected.
-
Eye and Face Protection : ANSI Z87.1-compliant chemical splash goggles are required at all times.[4] When there is a risk of splashing or handling larger quantities, a full-face shield should be worn in addition to goggles to protect the entire face.[4][5]
-
Body Protection : A flame-resistant laboratory coat, fully buttoned, is required to protect against skin contact.[4] Ensure that clothing worn underneath is made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in case of a fire.[4]
-
Respiratory Protection : All handling of this compound powder must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges may be necessary, which requires formal training and fit-testing.[4]
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling this compound, from preparation to disposal.
Caption: Standard Operating Procedure workflow from preparation to cleanup.
Operational and Disposal Plans
Engineering Controls:
-
Primary Containment: All work involving the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure to dust and vapors.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure.
-
Donning PPE: Put on all required PPE as detailed in Section 2.
-
Weighing: Carefully weigh the required amount of this compound on weigh paper or in a tared container inside the fume hood to prevent the dispersal of powder.
-
Transfer: Gently transfer the compound into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
-
Post-Procedure: After the procedure, decontaminate all surfaces and equipment.
Waste Disposal Plan:
-
Solid Waste: All disposable materials contaminated with the compound, including gloves, weigh paper, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[10]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1]
Emergency Procedures: Spill and Exposure Response
Prompt and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.
Spill Response:
-
Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[9]
-
Control Vapors: If the material is volatile or dusty, ensure the area is well-ventilated by keeping the fume hood running and closing the laboratory door.[11]
-
Assess the Spill: For a minor spill (a small amount of powder confined to the fume hood), trained personnel may proceed with cleanup. For a major spill, or any spill outside of a fume hood, evacuate the lab and contact your institution's emergency response team.[11]
-
Cleanup (Minor Spill):
-
Wear appropriate PPE, including double gloves and respiratory protection if necessary.[12]
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[11][12]
-
Carefully sweep the material into a designated hazardous waste container.[1] Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[8]
-
Collect all cleanup materials as hazardous waste.[12]
-
Emergency Response Logic
This flowchart provides a clear decision-making path in the event of a chemical spill.
Caption: Decision tree for responding to a chemical spill.
Personnel Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[1]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove any contaminated clothing while under a safety shower if the contact area is large.[11] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical information to the medical personnel.[2]
By adhering to these rigorous safety standards and operational plans, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
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- Thermo Fisher Scientific. (2010). Safety Data Sheet for 8-Hydroxyquinoline.
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- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2009). Safety Data Sheet for 8-Aminoquinoline.
- Lander University. (2018). Chemical Emergency Procedures: General Response and Clean-Up.
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- CymitQuimica. (n.d.). CAS 103028-31-5: 4-Bromo-8-methoxyquinoline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

